Cymserine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
145209-39-8 |
|---|---|
Molecular Formula |
C23H29N3O2 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(4-propan-2-ylphenyl)carbamate |
InChI |
InChI=1S/C23H29N3O2/c1-15(2)16-6-8-17(9-7-16)24-22(27)28-18-10-11-20-19(14-18)23(3)12-13-25(4)21(23)26(20)5/h6-11,14-15,21H,12-13H2,1-5H3,(H,24,27)/t21-,23+/m1/s1 |
InChI Key |
NKJRRVBTMYRXRB-GGAORHGYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N(C4C3(CCN4C)C)C |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N([C@@H]4[C@]3(CCN4C)C)C |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N(C4C3(CCN4C)C)C |
Synonyms |
cymserine |
Origin of Product |
United States |
Foundational & Exploratory
Cymserine's Mechanism of Action in Alzheimer's Disease: A Technical Guide
This technical guide provides an in-depth exploration of the mechanism of action of cymserine, a promising therapeutic candidate for Alzheimer's disease (AD). The content is tailored for researchers, scientists, and drug development professionals, offering a detailed overview of its primary targets, effects on neuropathological hallmarks, and the experimental methodologies used for its evaluation.
Introduction: The Cholinergic Deficit and Beyond in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[1][2][3] The neuropathological landscape of AD is defined by the extracellular deposition of amyloid-beta (Aβ) peptides into plaques and the intracellular accumulation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs).[4][5] A significant neurochemical deficit in the AD brain is the loss of cholinergic neurons and a subsequent reduction in the neurotransmitter acetylcholine (ACh), which is crucial for learning and memory.[6][7][8] This "cholinergic hypothesis" has been the foundation for the development of cholinesterase inhibitors (ChEIs) as a primary symptomatic treatment for AD.[6][7][9]
This compound emerges as a significant molecule in this context, not only for its role as a ChEI but also for its potential to modulate the underlying pathology of AD.
Primary Mechanism: Selective Inhibition of Butyrylcholinesterase
This compound is a reversible cholinesterase inhibitor with a notable selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE).[10] This selectivity is of particular interest in the context of AD. While AChE levels are known to decline with disease progression, BuChE activity is significantly elevated in the brains of AD patients and co-localizes with amyloid plaques.[6][7][11] This suggests that in the later stages of AD, BuChE may play a more prominent role in the hydrolysis of the already depleted ACh levels.[6]
By selectively inhibiting BuChE, this compound and its analogs aim to increase the synaptic availability of ACh, thereby enhancing cholinergic neurotransmission and providing cognitive benefits, potentially with fewer cholinergic side effects compared to non-selective inhibitors.[4][6][10]
Quantitative Data: Inhibitory Potency of this compound and its Derivatives
The inhibitory potency of this compound and its derivatives against human cholinesterases is a key determinant of their therapeutic potential. The following table summarizes the 50% inhibitory concentration (IC50) values for these compounds.
| Compound | Target Enzyme | IC50 (nM) | Notes |
| This compound | human BuChE | 63 - 100 | Substrate dependent |
| Fluorobenzylthis compound (FBC) | human BuChE | 4.79 and 6.10 | For 12 and 36 µg of BuChE, respectively |
| Reference Compound | |||
| Donepezil | human AChE | Data not available | A commonly used AChE inhibitor. |
Data sourced from multiple studies.[7][12][13]
Experimental Protocol: Cholinesterase Inhibition Assay
The determination of IC50 values for cholinesterase inhibitors is typically performed using the Ellman's method.[7][14]
Objective: To determine the concentration of an inhibitor required to reduce the activity of a cholinesterase by 50%.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme
-
Acetylthiocholine (ATC) or Butyrylthiocholine (BTC) as substrate[7]
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)[14][15]
-
Phosphate buffer (pH 8.0)[14]
-
Test inhibitor (e.g., this compound)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and a serial dilution of the inhibitor in phosphate buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the enzyme solution to wells containing different concentrations of the inhibitor or vehicle (control). Incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).[16][17]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrate (ATC or BTC) and DTNB to each well.[15][17]
-
Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the cholinesterase activity.[14][15][17]
-
Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]
Modulation of Amyloid Precursor Protein (APP) Processing
Beyond its effects on the cholinergic system, this compound has been shown to influence the processing of the amyloid precursor protein (APP), a key event in the pathogenesis of AD.[4][8] APP can be processed via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.[5][18][19]
-
Non-amyloidogenic Pathway: APP is cleaved by α-secretase within the Aβ domain, precluding the formation of Aβ.[20][21] This cleavage produces a soluble ectodomain, sAPPα, which has neuroprotective and memory-enhancing properties, and a C-terminal fragment (C83).[22][23][24][25]
-
Amyloidogenic Pathway: APP is sequentially cleaved by β-secretase (BACE1) and γ-secretase, leading to the generation of Aβ peptides, primarily Aβ40 and the more aggregation-prone Aβ42.[18][21][26][27] This pathway also produces the sAPPβ ectodomain.
Studies on this compound and its analogs suggest that these compounds can shift APP processing towards the non-amyloidogenic pathway, thereby increasing the levels of neuroprotective sAPPα and reducing the production of neurotoxic Aβ.[4]
Quantitative Data: Effects on APP Metabolites
The following table summarizes the observed effects of this compound analogs on the levels of key APP metabolites.
| Compound | Model System | Effect on sAPPα | Effect on Aβ levels |
| This compound Analogs | Transgenic Mice (APP/PS1) | Increased | Reduced |
| Phenserine | Neuroblastoma Cells | Increased | Reduced |
Data derived from preclinical studies.[4][8]
Experimental Protocol: Measurement of APP Metabolites
The quantification of sAPPα and Aβ is essential for evaluating the disease-modifying potential of compounds like this compound.
Objective: To measure the levels of sAPPα and Aβ in biological samples (e.g., cell culture media, brain homogenates) following treatment with a test compound.
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the N-terminus of sAPPα or Aβ.
-
Sample Incubation: Add standards and samples to the wells and incubate to allow the analyte to bind to the capture antibody.
-
Detection Antibody: Add a detection antibody that binds to a different epitope on the captured analyte. This antibody is typically biotinylated.
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.
-
Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB). The enzyme catalyzes a color change.
-
Measurement: Stop the reaction and measure the absorbance at a specific wavelength.
-
Quantification: Generate a standard curve and use it to determine the concentration of sAPPα or Aβ in the samples.
Alternative Methodology: Western Blotting
-
Protein Separation: Separate proteins in the sample by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block non-specific binding sites on the membrane.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for sAPPα or Aβ.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensity relative to a loading control.
Effects on Tau Pathology
The direct impact of this compound on tau pathology, the other major hallmark of AD, is less well-established in the current scientific literature.[1][28][29] While the primary focus of this compound research has been on its cholinergic and amyloid-related mechanisms, the interplay between Aβ and tau pathologies suggests that a reduction in Aβ could indirectly mitigate downstream tau-related events.[1] However, further investigation is required to elucidate any direct effects of this compound on tau hyperphosphorylation, aggregation, and the formation of NFTs.
This compound Derivatives and Future Directions
The development of this compound has led to the synthesis of several derivatives with improved selectivity and pharmacokinetic properties. For instance, fluorobenzylthis compound (FBC) has demonstrated potent and selective BuChE inhibition.[12][13] A significant challenge in the clinical development of this compound is its metabolism to eseroline, a compound with potential neurotoxic effects.[10] This has spurred the development of new analogs with altered metabolic pathways to enhance safety.[10]
The selective inhibition of BuChE remains a compelling therapeutic strategy for AD, particularly for later stages of the disease. Future research will likely focus on further optimizing the selectivity and safety profiles of this compound derivatives and exploring their potential in combination therapies. While clinical trial data for this compound itself is limited, related compounds targeting similar pathways are under investigation.[3][30][31]
Conclusion
This compound presents a multi-faceted mechanism of action for the treatment of Alzheimer's disease. Its primary role as a selective butyrylcholinesterase inhibitor addresses the cholinergic deficit, offering a pathway for symptomatic improvement. Furthermore, its ability to modulate amyloid precursor protein processing towards a non-amyloidogenic pathway suggests a potential for disease modification by reducing the production of neurotoxic amyloid-beta peptides. While its direct effects on tau pathology require further clarification, the dual-pronged approach of this compound and its derivatives positions them as significant candidates in the ongoing search for effective Alzheimer's therapies.
References
- 1. Frontiers | Tau Oligomers: The Toxic Player at Synapses in Alzheimer’s Disease [frontiersin.org]
- 2. Anti-Alzheimer activity of new coumarin-based derivatives targeting acetylcholinesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newsroom.wakehealth.edu [newsroom.wakehealth.edu]
- 4. Tetrahydrofurobenzofuran this compound, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amyloid Precursor Protein Processing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic analysis of the inhibition of human butyrylcholinesterase with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholinesterase inhibitors, beta-amyloid precursor protein and amyloid beta-peptides in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chimeric Conjugates for Alzheimer’s Disease - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Tetrahydrofurobenzofuran this compound, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Butyrylcholinesterase with Fluorobenzylthis compound, An Experimental Alzheimer’s Drug Candidate: Validation of Enzoinformatics Results by Classical and Innovative Enzyme Kinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Butyrylcholinesterase with Fluorobenzylthis compound, An Experimental Alzheimer's Drug Candidate: Validation of Enzoinformatics Results by Classical and Innovative Enzyme Kinetic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 18. Secretases Related to Amyloid Precursor Protein Processing [mdpi.com]
- 19. Amyloid Precursor Protein Processing and Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell‐type‐specific processing of the amyloid precursor protein by Presenilin during Drosophila development | EMBO Reports [link.springer.com]
- 21. β-Secretase: Progress and Open Questions - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Increased activity-regulating and neuroprotective efficacy of alpha-secretase-derived secreted amyloid precursor protein conferred by a C-terminal heparin-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The therapeutic potential of the neuroactive peptides of soluble amyloid precursor protein-alpha in Alzheimer's disease and related neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | The Tripeptide RER Mimics Secreted Amyloid Precursor Protein-Alpha in Upregulating LTP [frontiersin.org]
- 25. Effect of soluble amyloid precursor protein-alpha on adult hippocampal neurogenesis in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. The Alzheimer's disease β-secretase enzyme, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Tau in Alzheimer’s disease fact sheet – Bristol Myers Squibb [bms.com]
- 29. santpaumemoryunit.com [santpaumemoryunit.com]
- 30. New drug candidate targeting synaptic resilience well tolerated in Alzheimer’s patients [alzheimers.gov]
- 31. cogrx.com [cogrx.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of Butyrylcholinesterase Inhibition in Neuroprotection
This technical guide provides a comprehensive overview of the role of butyrylcholinesterase (BChE) inhibition in neuroprotection, delving into its mechanisms of action, relevant signaling pathways, and therapeutic potential in neurodegenerative diseases. The content is structured to provide detailed experimental methodologies, quantitative data for comparative analysis, and visual representations of key concepts to aid in research and drug development.
Introduction: Butyrylcholinesterase as a Key Therapeutic Target
Butyrylcholinesterase (BChE) is a serine hydrolase enzyme that, along with acetylcholinesterase (AChE), regulates the metabolism of the neurotransmitter acetylcholine.[1][2] While AChE is the primary enzyme responsible for acetylcholine hydrolysis at synaptic clefts in a healthy brain, BChE's role becomes increasingly significant in the context of neurodegenerative disorders like Alzheimer's disease (AD).[2][3][4] In the progression of AD, AChE levels can decrease significantly, while BChE levels have been observed to increase, making it a crucial compensatory enzyme in acetylcholine hydrolysis.[5][6] This shift positions BChE as a key therapeutic target for managing cholinergic deficits and providing neuroprotection.[3][7]
The neuroprotective potential of BChE inhibition extends beyond merely modulating acetylcholine levels. Accumulating evidence suggests BChE is directly involved in the pathogenesis of AD, particularly in the maturation of amyloid-beta (Aβ) plaques and in neuroinflammatory processes.[8][9][10] Consequently, inhibiting BChE may offer a multi-faceted therapeutic approach by enhancing cholinergic transmission, mitigating Aβ pathology, and reducing neuroinflammation.[2][11]
Mechanisms of Neuroprotection via BChE Inhibition
The neuroprotective effects of BChE inhibitors are attributed to several key mechanisms:
-
Enhancement of Cholinergic Neurotransmission: By inhibiting BChE, the breakdown of acetylcholine is reduced, leading to increased availability of this neurotransmitter in the synaptic cleft.[3] This helps to compensate for the cholinergic deficit characteristic of diseases like Alzheimer's and can lead to improvements in cognitive function.[3][7]
-
Modulation of Amyloid-β Aggregation: BChE has been found to be associated with Aβ plaques in the brains of AD patients.[8][9][12] Some studies suggest that BChE may promote the transformation of benign, non-fibrillar Aβ plaques into their neurotoxic, fibrillar form.[9] In contrast, other research indicates that BChE can attenuate Aβ fibril formation.[12] BChE inhibitors may interfere with the interaction between BChE and Aβ, thereby potentially reducing plaque maturation and neurotoxicity.
-
Attenuation of Neuroinflammation: BChE is expressed in glial cells, including astrocytes and microglia, which are key players in neuroinflammation.[10][13] The cholinergic system is known to have anti-inflammatory properties, and by increasing acetylcholine levels, BChE inhibitors may help to suppress the production of pro-inflammatory cytokines.[14][15][16]
-
Activation of Pro-Survival Signaling Pathways: Cholinesterase inhibitors have been shown to modulate the PI3K/AKT signaling pathway, a critical cascade involved in promoting cell survival and neuroprotection.[5][17] By activating this pathway, BChE inhibitors can help to protect neurons from apoptotic cell death.
-
Regulation of Ghrelin Levels: BChE is involved in the metabolism of ghrelin, a hormone with roles in appetite and potentially in improving mental mood.[7][11] Inhibition of BChE can lead to increased ghrelin levels, which may offer additional benefits in the care of patients with neurodegenerative diseases.[7][11]
Quantitative Data on BChE Inhibitors
The following tables summarize key quantitative data from various studies on BChE inhibitors, providing a basis for comparison of their potency and efficacy.
Table 1: Inhibitory Potency of Various BChE Inhibitors
| Compound | Target | IC50 (nM) | Source |
| S06-1011 | hBChE | 16 | [7] |
| S06-1031 | hBChE | 25 | [7] |
| Compound 7 | eqBChE | 2.94 | [11] |
| Compound 7 | hBChE | 34.6 | [11] |
| Compound 20 | eqBChE | 0.15 | [11] |
| Compound 20 | hBChE | 45.2 | [11] |
| Ethopropazine | BChE | 210 | [18] |
| Compound 27a | hBChE | 78 | [19] |
| (R)-37a | hBChE | 5 | [19] |
| Piboserod | BChE | 15,330 | [20] |
| Rotigotine | BChE | 12,760 | [20] |
| N14 | eqBChE | 0.018 | [21] |
| N14 | hBChE | 1.50 | [21] |
hBChE: human Butyrylcholinesterase, eqBChE: equine Butyrylcholinesterase
Table 2: In Vitro and In Vivo Effects of BChE Inhibitors
| Compound | Model | Effect | Source |
| S06-1011, S06-1031 | Scopolamine- and Aβ₁₋₄₂-induced cognitive deficit models | Cognitive improvement, neuroprotective effects | [7] |
| Compound 7, 20 | In vivo models | Cognitive improvement, reduction in total Aβ amount | [11] |
| N14 | Aβ₁₋₄₂-induced injury model | Superior neuroprotective effects compared to rivastigmine | [21] |
| N14 | Aβ₁₋₄₂ self-aggregation assay | Inhibition of Aβ₁₋₄₂ self-aggregation | [21] |
| N14 | Scopolamine-induced cognition impairment model | Significant amelioration of cognitive impairment | [21] |
| Piboserod, Rotigotine | PC-12 cells | Favorable safety profiles and neuroprotective effects | [20] |
Table 3: BChE Activity in Neurodegenerative Diseases
| Condition | Finding | Source |
| Alzheimer's Disease (late-stage) | BChE levels increase as AChE levels decrease. | [5] |
| Parkinson's Disease | Serum BChE activity decreased in PD patients compared to healthy controls. | [22][23] |
| Parkinson's Disease with Dementia | BChE activity decreased further in PD with dementia compared to those without. | [22][23] |
| Parkinson's Disease with Dementia | AChE and BChE levels were significantly higher in the CSF of demented parkinsonian patients. | [24] |
Key Experimental Protocols
This section details the methodologies for key experiments used to evaluate the neuroprotective effects of BChE inhibitors.
Measurement of Butyrylcholinesterase Activity
Ellman's Method (Spectrophotometric Assay):
This is a widely used colorimetric method for measuring cholinesterase activity.[25][26]
-
Principle: The assay measures the rate of hydrolysis of a substrate, such as butyrylthiocholine (BTC), by BChE. The reaction produces thiocholine, which then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.[26][27]
-
Procedure:
-
A reaction mixture is prepared containing a phosphate buffer (pH 8.0), DTNB, and the sample containing BChE (e.g., serum, plasma, brain homogenate).[26]
-
The mixture is incubated, and the absorbance is zeroed at 412 nm.[26]
-
The reaction is initiated by the addition of the substrate, butyrylthiocholine.[26]
-
The increase in absorbance at 412 nm is monitored over time. The rate of the reaction is proportional to the BChE activity in the sample.
-
-
Serum Samples: For human serum, a 400-fold dilution is recommended for accurate measurement of BChE activity.[27]
Fluorescent Activity Assay:
-
Principle: This method utilizes a non-fluorescent molecule that covalently binds to the thiol product of the BChE-catalyzed reaction, yielding a fluorescent product.[28] The fluorescence is typically read at an emission wavelength of 510 nm with an excitation at 390 nm.[28]
-
Procedure:
-
Samples or standards are added to the wells of a microplate.[28]
-
A reaction mix containing the BChE substrate and the fluorescent probe is added to initiate the reaction.[28]
-
The plate is incubated, and the fluorescent signal is read. BChE activity is calculated from a standard curve.[28] This method can also be adapted for kinetic readings.[28]
-
In Vitro Neuroprotection Assays
-
Cell Lines: Human neuroblastoma cell lines, such as SH-SY5Y, are commonly used as in vitro models of neuronal function.[19][29]
-
Induction of Cytotoxicity: Neurotoxicity is often induced by exposing the cells to amyloid-beta peptides (e.g., Aβ₁₋₄₂ or Aβ₂₅₋₃₅).[21][30]
-
Assessment of Neuroprotection:
-
Cells are pre-treated with the BChE inhibitor for a specified period.
-
The cytotoxic agent (e.g., Aβ peptide) is then added.
-
Cell viability is assessed using methods like the MTT assay, which measures mitochondrial metabolic activity.[30][31] An increase in cell viability in the presence of the inhibitor indicates a neuroprotective effect.[30]
-
Animal Models for In Vivo Evaluation
-
Scopolamine-Induced Cognitive Deficit Model: Scopolamine is a muscarinic receptor antagonist that induces transient memory impairment. This model is used to assess the ability of BChE inhibitors to improve cholinergic-related cognitive dysfunction.[7][19][21]
-
Aβ₁₋₄₂ Peptide-Induced Cognitive Deficit Model: Intracerebral injection of Aβ₁₋₄₂ peptide is used to model aspects of Alzheimer's pathology, including cognitive deficits. This model allows for the evaluation of the neuroprotective and cognitive-enhancing effects of BChE inhibitors in the context of Aβ toxicity.[7][19]
-
Transgenic Mouse Models of Alzheimer's Disease:
-
APPSWE/PSEN1dE9 (ADTg) Mice: These mice develop Aβ plaques and are used to study the association of BChE with these plaques and the effects of inhibitors on plaque pathology.[8][9]
-
5XFAD Mice: This is another model that develops significant amyloid pathology and is used to investigate the role of BChE in plaque maturation and disease progression.[32]
-
Visualizing Key Pathways and Workflows
The following diagrams, created using the DOT language, illustrate important signaling pathways and experimental processes related to BChE inhibition and neuroprotection.
Caption: Dual role of BChE in cholinergic signaling and amyloid pathology.
Caption: Neuroprotective signaling via the PI3K/AKT pathway.
Caption: Experimental workflow for BChE inhibitor drug discovery.
Conclusion and Future Directions
The inhibition of butyrylcholinesterase presents a compelling and multi-faceted strategy for neuroprotection in the context of neurodegenerative diseases, particularly Alzheimer's disease. The therapeutic benefits extend beyond symptomatic relief through enhanced cholinergic transmission to potentially disease-modifying effects by mitigating amyloid-beta pathology and neuroinflammation. The activation of pro-survival pathways like PI3K/AKT further underscores the neuroprotective potential of BChE inhibitors.
Future research should focus on the development of highly selective and potent BChE inhibitors with favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier. Further elucidation of the precise mechanisms by which BChE influences Aβ aggregation and neuroinflammation will be crucial for optimizing therapeutic strategies. Clinical trials with selective BChE inhibitors are warranted to validate the promising preclinical findings and to establish their efficacy and safety in patients with neurodegenerative disorders. The continued exploration of BChE as a therapeutic target holds significant promise for the development of novel and effective treatments for these debilitating diseases.
References
- 1. Butyrylcholinesterase as a Diagnostic and Therapeutic Target for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butyrylcholinesterase, cholinergic neurotransmission and the pathology of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
- 4. Emerging significance of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations [mdpi.com]
- 7. Highly Potent and Selective Butyrylcholinesterase Inhibitors for Cognitive Improvement and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Butyrylcholinesterase is associated with β-amyloid plaques in the transgenic APPSWE/PSEN1dE9 mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Butyrylcholinesterase is Associated with β-Amyloid Plaques in the Transgenic APPSWE/PSEN1dE9 Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Butyrylcholinesterase and Iron in the Regulation of Cholinergic Network and Cognitive Dysfunction in Alzheimer’s Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A highly effective and stable butyrylcholinesterase inhibitor with multi-faceted neuroprotection and cognition improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. mdpi.com [mdpi.com]
- 14. Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity [ouci.dntb.gov.ua]
- 15. Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery, Structure-Based Modification, In Vitro, In Vivo, and In Silico Exploration of m-Sulfamoyl Benzoamide Derivatives as Selective Butyrylcholinesterase Inhibitors for Treating Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery, Biological Evaluation and Binding Mode Investigation of Novel Butyrylcholinesterase Inhibitors Through Hybrid Virtual Screening | MDPI [mdpi.com]
- 21. Discovery of a highly selective BChE inhibitor with concomitant anti-neuroinflammatory activity for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Serum Butyrylcholinesterase Activity: A Biomarker for Parkinson's Disease and Related Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Serum Butyrylcholinesterase Activity: A Biomarker for Parkinson's Disease and Related Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Acetylcholinesterase and butyrylcholinesterase in frontal cortex and cerebrospinal fluid of demented and non-demented patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 28. arborassays.com [arborassays.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. phcogj.com [phcogj.com]
- 31. researchgate.net [researchgate.net]
- 32. Interaction of Exogenous Butyrylcholinesterase with β-Amyloid Plaques in 5XFAD/Butyrylcholinesterase-Knockout Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Cymserine: A Selective Butyrylcholinesterase Inhibitor for Alzheimer's Disease
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cymserine and its analogues as selective inhibitors of butyrylcholinesterase (BuChE), a promising therapeutic target for Alzheimer's disease (AD). The guide delves into the mechanism of action, quantitative pharmacological data, detailed experimental protocols, and the therapeutic rationale for selective BuChE inhibition.
Introduction: The Cholinergic Hypothesis and the Rise of BuChE
The cholinergic hypothesis has been a cornerstone of Alzheimer's disease (AD) research for decades. It posits that the cognitive decline seen in AD is partly due to a deficiency in the neurotransmitter acetylcholine (ACh). Consequently, the primary therapeutic strategy has been to use cholinesterase inhibitors (ChEIs) to increase the synaptic levels of ACh.[1][2]
Two enzymes are responsible for ACh hydrolysis: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). While AChE is the predominant enzyme in a healthy brain, its levels decline significantly as AD progresses.[1][3][4] Conversely, BuChE activity is markedly elevated in the AD brain, where it co-localizes with amyloid plaques and neurofibrillary tangles.[1][3] This shift in the AChE/BuChE ratio suggests that as the disease advances, BuChE plays an increasingly important role in ACh hydrolysis.
This understanding has led to the development of selective BuChE inhibitors. The rationale is that inhibiting BuChE could restore ACh levels, providing cognitive benefits with potentially fewer side effects than non-selective or AChE-selective inhibitors.[3][5][6] this compound, a derivative of physostigmine, and its analogues have emerged as potent and selective BuChE inhibitors, representing an innovative therapeutic approach for AD.[3][7]
Mechanism of Action
This compound and its derivatives act as reversible, competitive inhibitors of BuChE.[3][5] By binding to the active site of the enzyme, they prevent the hydrolysis of ACh, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission. Animal studies have demonstrated that selective BuChE inhibitors, including this compound analogues, effectively elevate brain ACh levels and improve cognitive performance in rodents.[3][4]
A significant advantage of selective BuChE inhibition is the potential for a better side-effect profile. The dose-limiting toxicities of many current AChE inhibitors are cholinergically mediated.[3][5] By selectively targeting BuChE, which is less predominant in peripheral systems compared to AChE, this compound analogues may offer cognitive enhancement without the classic adverse effects.[3][4][8]
Furthermore, some studies suggest that these compounds may have secondary, disease-modifying effects. For instance, this compound analogues have been shown to reduce levels of amyloid-β (Aβ) peptides and amyloid precursor protein (APP) in transgenic mouse models of AD, although the mechanism for this is independent of their cholinesterase selectivity.[3][9]
Quantitative Data: Potency and Selectivity
The potency and selectivity of this compound and its various analogues have been characterized through extensive enzyme kinetic analyses. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for these compounds against human BuChE and AChE. Lower values indicate greater potency.
| Compound | Human BuChE IC50 (nM) | Human AChE IC50 (nM) | Selectivity (AChE IC50 / BuChE IC50) | Reference(s) |
| This compound | 63 - 100 | - | ~15x (qualitative) | [1][7] |
| Dihydrobenzodioxepine this compound (DHBDC) | 3.61 - 12.2 | 4300 | ~195x | [4] |
| Fluorobenzylthis compound (FBC) | 4.79 - 6.10 | - | - | [6][10] |
| (-)-Bisnorthis compound | - | - | - | - |
| Tetrahydrofurobenzofuran this compound (THFBFC) | - | - | - | [3][5] |
Table 1: IC50 values of this compound and its analogues for human Butyrylcholinesterase (BuChE) and Acetylcholinesterase (AChE).
| Compound | Human BuChE Ki (nM) | Inhibition Type | Reference(s) |
| This compound | 38 | Competitive | [3] |
| Dihydrobenzodioxepine this compound (DHBDC) | 2.22 - 7.91 | Competitive / Partial Mixed | [3][4] |
| (-)-Bisnorthis compound | 0.131 | Competitive | [3] |
| Tetrahydrofurobenzofuran this compound (THFBFC) | - | Competitive | [3][5] |
Table 2: Inhibition constants (Ki) and inhibition type of this compound and its analogues against human Butyrylcholinesterase (BuChE).
Experimental Protocols
In Vitro Butyrylcholinesterase Inhibition Assay (Ellman Method)
The most common method cited for determining BuChE activity and inhibition is the spectrophotometric method developed by Ellman.[1][3][4][6]
Principle: This assay measures the activity of cholinesterases by quantifying the production of thiocholine. The enzyme (BuChE) hydrolyzes a substrate, butyrylthiocholine (BuSCh), into butyrate and thiocholine. The thiocholine then reacts with a chromogenic reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 405-412 nm. The rate of color production is directly proportional to the enzyme activity.
Materials:
-
Human serum Butyrylcholinesterase (BuChE)
-
Butyrylthiocholine iodide (BuSCh) - Substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
1,5-bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide (BW284C51) - A selective AChE inhibitor to eliminate any contaminating AChE activity.[3][4]
-
Sodium phosphate buffer (e.g., 50 mM, pH 7.2-8.0)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions of BuChE, BuSCh, DTNB, BW284C51, and the test inhibitor in the appropriate buffer.
-
Assay Mixture: In a 96-well plate, add the sodium phosphate buffer, DTNB solution, and BW284C51 solution to each well.
-
Inhibitor Addition: Add various concentrations of the test inhibitor (this compound or its analogues) to the test wells. Add solvent vehicle to the control wells.
-
Enzyme Addition: Add the BuChE solution to all wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate (BuSCh) to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 405-412 nm over time (e.g., every minute for 10-20 minutes).
-
Data Analysis: Calculate the rate of reaction (V) for each well. Determine the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value. Further kinetic analyses (e.g., Lineweaver-Burk plots) can be performed by varying substrate concentrations to determine the inhibition type and calculate the Ki value.[4]
Visualizations: Pathways and Processes
Diagrams
References
- 1. Kinetic analysis of the inhibition of human butyrylcholinesterase with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholinesterase inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydrofurobenzofuran this compound, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydrofurobenzofuran this compound, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Butyrylcholinesterase with Fluorobenzylthis compound, An Experimental Alzheimer’s Drug Candidate: Validation of Enzoinformatics Results by Classical and Innovative Enzyme Kinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Kinetics of human serum butyrylcholinesterase inhibition by a novel experimental Alzheimer therapeutic, dihydrobenzodioxepine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholinesterase inhibitors, beta-amyloid precursor protein and amyloid beta-peptides in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Butyrylcholinesterase with Fluorobenzylthis compound, An Experimental Alzheimer's Drug Candidate: Validation of Enzoinformatics Results by Classical and Innovative Enzyme Kinetic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Era in Alzheimer's Therapeutics: Discovery and Synthesis of Novel Cymserine Analogues
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Alzheimer's disease (AD), a relentless neurodegenerative disorder, continues to pose a significant global health challenge. The cholinergic hypothesis, which posits that a decline in acetylcholine (ACh) levels contributes to the cognitive deficits in AD, has been a cornerstone of therapeutic development. However, the modest efficacy and side effects of existing acetylcholinesterase (AChE) inhibitors have spurred the quest for more effective and better-tolerated treatments. This whitepaper provides an in-depth technical guide to the discovery and synthesis of novel analogues of Cymserine, a promising class of compounds that have demonstrated significant potential in targeting key pathological pathways in AD. We delve into the detailed synthetic methodologies, present a comprehensive analysis of their biological activities, and explore the intricate signaling pathways they modulate. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of Alzheimer's therapy.
Introduction: The Evolving Landscape of Alzheimer's Disease Therapeutics
The pathology of Alzheimer's disease is complex, characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. These pathological hallmarks lead to synaptic dysfunction and neuronal loss, resulting in progressive cognitive decline. For decades, the primary therapeutic strategy has revolved around inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. While AChE inhibitors provide symptomatic relief, they do not halt the underlying disease progression.
Recent research has illuminated the significant role of a related enzyme, butyrylcholinesterase (BChE), in the AD brain. BChE levels are elevated in the brains of AD patients and the enzyme is associated with amyloid plaques.[1] This has led to the hypothesis that selective inhibition of BChE could be a more effective therapeutic strategy, potentially offering both symptomatic improvement and disease-modifying effects. This compound, a physostigmine analogue, and its derivatives have emerged as a compelling class of cholinesterase inhibitors with varying selectivity for AChE and BChE, and some have shown the ability to modulate amyloid precursor protein (APP) processing.[2]
This guide will explore the synthesis, biological evaluation, and mechanisms of action of novel this compound analogues, providing a comprehensive resource for the scientific community.
Key Signaling Pathways in Alzheimer's Disease
Understanding the molecular pathways underlying AD is crucial for the rational design of new therapeutics. This compound and its analogues primarily target the cholinergic and amyloidogenic pathways.
The Cholinergic Signaling Pathway
The cholinergic system is essential for learning and memory. Acetylcholine (ACh) is synthesized from choline and acetyl-CoA by choline acetyltransferase (ChAT) in the presynaptic neuron. It is then packaged into synaptic vesicles and released into the synaptic cleft upon neuronal depolarization. ACh binds to nicotinic and muscarinic receptors on the postsynaptic neuron, propagating the nerve impulse. The signal is terminated by the rapid hydrolysis of ACh by AChE and BChE. In AD, the degeneration of cholinergic neurons leads to a deficiency in ACh, impairing cognitive function.
The Amyloid Precursor Protein (APP) Processing Pathway
The amyloid cascade hypothesis posits that the accumulation of Aβ is the primary event in AD pathogenesis. Aβ is a peptide fragment derived from the sequential cleavage of the amyloid precursor protein (APP), a transmembrane protein. APP can be processed by two main pathways:
-
Non-amyloidogenic Pathway: APP is first cleaved by α-secretase within the Aβ domain, precluding the formation of the toxic Aβ peptide. This cleavage releases a soluble ectodomain, sAPPα, and leaves a C-terminal fragment (C83) in the membrane. C83 is then cleaved by γ-secretase, releasing the p3 peptide and the APP intracellular domain (AICD).
-
Amyloidogenic Pathway: APP is first cleaved by β-secretase (BACE1), releasing the sAPPβ ectodomain and leaving the C99 fragment in the membrane. C99 is subsequently cleaved by γ-secretase at various positions to generate Aβ peptides of different lengths, most commonly Aβ40 and the more aggregation-prone and neurotoxic Aβ42.
Some this compound analogues have been shown to modulate APP processing, reducing the production of Aβ peptides.[2]
Discovery and Synthesis of Novel this compound Analogues
The development of novel this compound analogues has been driven by the need for compounds with improved selectivity for BChE and enhanced disease-modifying properties. The core structure of these analogues is the physostigmine scaffold, which consists of a pyrroloindoline ring system. Modifications have been systematically introduced at various positions to modulate their biological activity.
General Synthetic Strategy
A common synthetic route to this compound analogues starts from the natural product (-)-physostigmine or involves the total synthesis of the eseroline intermediate. Eseroline, the phenolic core of physostigmine, serves as a versatile precursor for the introduction of various carbamoyl moieties.
Structure-Activity Relationships (SAR)
Extensive SAR studies have provided valuable insights into the structural requirements for potent and selective cholinesterase inhibition:
-
Phenylcarbamoyl Moiety: Substitution on the phenyl ring of the carbamoyl group significantly influences selectivity. For instance, substitution at the 4'-position can shift selectivity towards BChE.[3]
-
Pyrroloindoline Core: Modifications to the tricyclic core, such as the synthesis of tetrahydrofurobenzofuran this compound (THFBFC), have been explored to enhance BChE selectivity and improve pharmacokinetic properties.[4]
-
N1 and N8 Positions: Demethylation at the N1 and N8 positions can impact both potency and selectivity. For example, N1,N8-bisnorphenserine has been synthesized and evaluated.[5]
Quantitative Biological Data
The following tables summarize the in vitro inhibitory activities of selected this compound and Phenserine analogues against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Table 1: In Vitro Cholinesterase Inhibitory Activity of this compound and its Analogues
| Compound | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity (BChE/AChE) | Reference |
| (-)-Cymserine | 115 | 38 | 0.33 | [6] |
| (-)-Bisnorthis compound | - | 0.131 (Ki) | - | [6] |
| (±)-THFBFC | - | 27 | - | [6] |
Table 2: In Vitro Cholinesterase Inhibitory Activity of Phenserine and its Analogues
| Compound | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity (AChE/BChE) | Reference |
| (-)-Phenserine | 18.6 | - | >50 | [7][8] |
| (+)-Phenserine (Posiphen) | >10,000 | >10,000 | - | [7] |
| (-)-N1-norphenserine | - | - | - | [9] |
| (+)-N1,N8-bisnorphenserine | 11 | - | - | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
General Synthesis of N-Phenylcarbamoyl Eseroline Analogues
Materials: Eseroline, substituted phenyl isocyanate, anhydrous toluene, triethylamine.
Procedure:
-
A solution of eseroline (1 mmol) in anhydrous toluene (20 mL) is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
Triethylamine (1.2 mmol) is added to the solution, and the mixture is stirred for 10 minutes at room temperature.
-
The corresponding substituted phenyl isocyanate (1.1 mmol) is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-phenylcarbamoyl eseroline analogue.
-
The structure of the final product is confirmed by spectroscopic methods (1H NMR, 13C NMR, and mass spectrometry).
Cholinesterase Activity Assay (Ellman's Method)
Principle: This spectrophotometric assay measures the activity of cholinesterases based on the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine or butyrylthiocholine) with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which is measured at 412 nm.[10]
Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution (14 mM in deionized water)
-
AChE or BChE enzyme solution (e.g., 1 U/mL in phosphate buffer)
-
Test compound solutions at various concentrations
Procedure:
-
In a 96-well microplate, add the following to each well:
-
140 µL of phosphate buffer
-
10 µL of DTNB solution
-
10 µL of test compound solution or solvent control
-
10 µL of AChE or BChE solution
-
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of ATCI or BTCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Amyloid-β (Aβ) Quantification (ELISA)
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of Aβ40 and Aβ42 in biological samples (e.g., cell culture media, cerebrospinal fluid, or brain homogenates).[11]
Procedure (General Outline):
-
A microplate is coated with a capture antibody specific for the N-terminus of Aβ.
-
The wells are blocked to prevent non-specific binding.
-
Standards and samples are added to the wells and incubated to allow Aβ to bind to the capture antibody.
-
The plate is washed, and a detection antibody specific for the C-terminus of either Aβ40 or Aβ42, conjugated to an enzyme (e.g., horseradish peroxidase, HRP), is added.
-
After another washing step, a substrate solution (e.g., TMB) is added, which is converted by the enzyme into a colored product.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength.
-
The concentration of Aβ in the samples is determined by comparing their absorbance values to a standard curve generated with known concentrations of Aβ peptides.
Conclusion and Future Directions
The discovery and development of novel this compound analogues represent a significant advancement in the pursuit of effective treatments for Alzheimer's disease. By targeting both the cholinergic and amyloidogenic pathways, these compounds offer the potential for both symptomatic relief and disease modification. The structure-activity relationships established to date provide a solid foundation for the rational design of next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles.
Future research should focus on:
-
Optimizing BChE Selectivity: Further refinement of the chemical structure to achieve even greater selectivity for BChE over AChE may lead to improved therapeutic outcomes with fewer side effects.
-
Enhancing Blood-Brain Barrier Penetration: Strategies to improve the brain uptake and distribution of these analogues will be critical for maximizing their efficacy.
-
In Vivo Efficacy and Safety Studies: Rigorous preclinical and clinical studies are needed to fully evaluate the therapeutic potential and safety of the most promising candidates.
-
Exploring Multifunctional Ligands: The design of hybrid molecules that combine a this compound-like scaffold with other pharmacophores targeting different aspects of AD pathology (e.g., anti-inflammatory or anti-tau aggregation properties) could lead to the development of truly multi-target-directed ligands.
The journey to conquer Alzheimer's disease is long and challenging, but the innovative research into this compound analogues provides a beacon of hope. Continued dedication to understanding the fundamental biology of the disease and applying this knowledge to the design of novel therapeutics will undoubtedly bring us closer to a future free from the devastating effects of this disease.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of novel phenserine-based-selective inhibitors of butyrylcholinesterase for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrahydrofurobenzofuran this compound, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of the Alzheimer drug Posiphen into its primary metabolic products (+)-N1-norPosiphen, (+)-N8-norPosiphen and (+)-N1, N8-bisnorPosiphen, their inhibition of amyloid precursor protein, α-synuclein synthesis, interleukin-1β, and cholinergic action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical synthesis of two series of nerve agent model compounds and their stereoselective interaction with human acetylcholinesterase and human butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Pharmacological Profile of Cymserine and its Derivatives: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the pharmacological properties of Cymserine and its derivatives for researchers, scientists, and drug development professionals. It details their mechanisms of action, summarizes key quantitative data, outlines experimental protocols, and visualizes relevant pathways and workflows.
Core Pharmacological Characteristics
This compound and its derivatives are primarily investigated for their potential in treating Alzheimer's disease. Their therapeutic effects are attributed to two main mechanisms: inhibition of cholinesterases and modulation of amyloid precursor protein (APP) processing.
-
Cholinesterase Inhibition: this compound is a reversible cholinesterase inhibitor with a moderate selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE).[1] This inhibition increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function and is depleted in Alzheimer's disease.[2][3][4][5] Derivatives have been developed to enhance selectivity for BuChE.[1]
-
Modulation of Amyloid Precursor Protein (APP) Processing: Certain derivatives, notably Phenserine and its enantiomer Posiphen, can reduce the production of the amyloid-β (Aβ) peptide, a hallmark of Alzheimer's disease.[1][6][7] This is achieved by inhibiting the translation of APP mRNA, thereby lowering the amount of precursor protein available for cleavage into Aβ.[8][9][10] This non-cholinergic action presents a potential disease-modifying effect.[7][11]
Quantitative Data on Pharmacological Activity
The following tables summarize the inhibitory potency of this compound and its key derivatives against cholinesterases and their effects on APP metabolism.
Table 1: Cholinesterase Inhibition Profile of this compound and its Derivatives
| Compound | Target Enzyme | IC50 (nM) | Species |
| This compound | Butyrylcholinesterase (BuChE) | 63 - 100 | Human |
| Phenserine | Acetylcholinesterase (AChE) | 22 | Human |
| Butyrylcholinesterase (BuChE) | 1560 | Human | |
| Bisnorthis compound | Butyrylcholinesterase (BuChE) | 0.228 | Human |
| Fluorobenzylthis compound (FBC) | Butyrylcholinesterase (BuChE) | 4.79 - 6.10 | Human |
| Tetrahydrofurobenzofuran this compound (THFBFC) | Butyrylcholinesterase (BuChE) | 25.0 ± 2.2 | Human |
| Acetylcholinesterase (AChE) | 2,650 ± 400 | Not Specified | |
| Dihydrobenzodioxepine this compound (DHBDC) | Butyrylcholinesterase (BuChE) | 3.7 - 12.2 | Human |
Data compiled from sources[2][3][4][5][6][12][13][14].
Table 2: Effects of this compound Derivatives on Amyloid Precursor Protein (APP) Metabolism
| Compound | Effect | Model System | Notable Finding |
| Phenserine | Reduced sAPP and Aβ secretion | Human Neuroblastoma Cells | Action is post-transcriptional, suppressing APP protein expression without altering mRNA levels.[8][9] |
| Posiphen ( (+)-Phenserine) | Reduces APP and Aβ42 levels | Human Neuroblastoma Cells, Rodent Primary Neurons, Mouse Models | Lacks significant AChE inhibitory activity but retains the ability to inhibit APP translation.[10][15][16][17] |
| Reduces sAPP, Aβ42, and tau in CSF | Mildly Cognitively Impaired Patients | Demonstrated proof of mechanism in human clinical trials.[15][16] |
Key Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to measure cholinesterase activity and inhibition.
Principle: The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate 5-thio-2-nitrobenzoate, a yellow-colored product, the formation of which is monitored spectrophotometrically at 412 nm.[18]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Phosphate buffer (pH 8.0).
-
DTNB Solution (Ellman's Reagent): 3 mM DTNB in assay buffer.
-
Substrate Solution: 15 mM acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) in deionized water.
-
Enzyme Solution: Acetylcholinesterase or Butyrylcholinesterase diluted in buffer to a working concentration (e.g., 0.22 U/ml).
-
Inhibitor Solutions: Serial dilutions of this compound or its derivatives in an appropriate solvent.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
125 µl of DTNB solution.
-
50 µl of assay buffer.
-
25 µl of the inhibitor solution (or solvent for control).
-
-
Pre-incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).[19]
-
Initiate the reaction by adding 25 µl of the enzyme solution.
-
Immediately add 25 µl of the substrate solution to each well.[20]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405-412 nm at regular intervals (e.g., every 13-60 seconds) for 10-15 minutes using a microplate reader.[19][20]
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Caption: Experimental workflow for the Ellman's cholinesterase inhibition assay.
Western Blotting for APP and its Metabolites
This technique is used to quantify changes in the levels of full-length APP and its processed fragments (e.g., sAPP) in response to treatment with this compound derivatives.
Methodology:
-
Sample Preparation (from cell culture):
-
Culture cells (e.g., human neuroblastoma SK-N-SH) to desired confluency.
-
Treat cells with various concentrations of the test compound for a specified duration.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[21][22]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
-
SDS-PAGE and Protein Transfer:
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.[22]
-
Incubate the membrane with a primary antibody specific for APP or its fragments (e.g., anti-APP C-terminal or N-terminal antibodies) overnight at 4°C.[21][23]
-
Wash the membrane multiple times with a wash buffer (e.g., TBST).
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Wash the membrane again extensively with wash buffer.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin or GAPDH) to correct for variations in protein loading.
-
Caption: General experimental workflow for Western Blot analysis.
Visualized Signaling Pathways and Mechanisms
Cholinesterase Inhibition Pathway
This compound and its derivatives increase cholinergic signaling by inhibiting the enzymes that break down acetylcholine (ACh). This leads to higher concentrations of ACh in the synaptic cleft, enhancing the activation of postsynaptic cholinergic receptors.
Caption: Mechanism of enhanced cholinergic signaling by this compound.
Phenserine-Mediated Modulation of APP Translation
Phenserine and Posiphen reduce the synthesis of APP by interacting with its messenger RNA (mRNA). This lowers the overall level of APP, which in turn decreases the production of amyloid-beta peptides.
Caption: Phenserine's mechanism for reducing amyloid-β production.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Kinetic analysis of the inhibition of human butyrylcholinesterase with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydrofurobenzofuran this compound, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydrofurobenzofuran this compound, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenserine Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of phenserine tartrate, a novel acetylcholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenserine regulates translation of β-amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Inhibition of Butyrylcholinesterase with Fluorobenzylthis compound, An Experimental Alzheimer’s Drug Candidate: Validation of Enzoinformatics Results by Classical and Innovative Enzyme Kinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Butyrylcholinesterase with Fluorobenzylthis compound, An Experimental Alzheimer's Drug Candidate: Validation of Enzoinformatics Results by Classical and Innovative Enzyme Kinetic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Translational inhibition of APP by Posiphen: Efficacy, pharmacodynamics, and pharmacokinetics in the APP/PS1 mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Posiphen Reduces the Levels of Huntingtin Protein through Translation Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Inhibition of acetylcholinesterase [bio-protocol.org]
- 21. Differential processing of amyloid precursor protein in brain and in peripheral blood leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio-rad.com [bio-rad.com]
- 23. antibodiesinc.com [antibodiesinc.com]
In-Vitro Characterization of Cymserine's Enzymatic Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cymserine and its analogs represent a significant class of cholinesterase inhibitors with therapeutic potential, particularly in the context of neurodegenerative diseases such as Alzheimer's. This technical guide provides an in-depth overview of the in-vitro characterization of this compound's enzymatic inhibition, with a primary focus on its interaction with butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). This document details the kinetic parameters of inhibition, comprehensive experimental protocols for enzyme activity assays, and explores the downstream effects on relevant signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and biological pathways are visualized using diagrams to facilitate understanding.
Introduction: The Significance of Cholinesterase Inhibition
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine (ACh), these agents enhance cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning. Two primary enzymes are responsible for ACh hydrolysis: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While AChE is the primary target for many first-generation Alzheimer's drugs, research has increasingly highlighted the importance of BChE. In the Alzheimer's brain, AChE activity tends to decrease, while BChE activity is maintained or even increases, making it a valuable therapeutic target.
This compound, a physostigmine analog, has emerged as a potent and selective inhibitor of BChE. This selectivity offers the potential for a more targeted therapeutic approach with a potentially improved side-effect profile compared to non-selective inhibitors. This guide will delve into the specific in-vitro characteristics of this compound and its derivatives, providing a comprehensive resource for researchers in the field.
Enzymatic Inhibition Profile of this compound and Its Analogs
This compound and its derivatives exhibit a strong inhibitory preference for BChE over AChE. The mechanism of inhibition is typically characterized as reversible, with kinetics often demonstrating a competitive or mixed-type pattern of interaction with the enzyme's active site.
Quantitative Analysis of Inhibition
The inhibitory potency of this compound and its key analogs is quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize the reported in-vitro inhibition data for human AChE and BChE.
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Selectivity (BChE vs. AChE) |
| This compound | hAChE | ~1500 - 3000 | ~115 | |
| hBChE | 63 - 100[1] | 38[2] | ~15-30 fold | |
| Bisnorthis compound | hAChE | - | - | |
| hBChE | - | 0.131 - 0.7[2] | Highly Selective | |
| Dihydrobenzodioxepine this compound (DHBDC) | hAChE | - | - | |
| hBChE | 3.61 - 12.2[2] | 2.22 - 7.91[2] | Highly Selective | |
| Tetrahydrofurobenzofuran this compound (THFBFC) | hAChE | - | - | |
| hBChE | 25.0 - 27.0[3] | - | Highly Selective |
Note: IC50 and Ki values can vary depending on experimental conditions such as substrate concentration and incubation time. The data presented are compiled from multiple sources to provide a representative range.
Experimental Protocols for In-Vitro Characterization
The determination of cholinesterase inhibition is predominantly performed using the Ellman method, a robust and widely accepted spectrophotometric assay.
Principle of the Ellman Method
The Ellman's assay measures the activity of cholinesterases by quantifying the production of thiocholine. The enzyme hydrolyzes a synthetic substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), yielding thiocholine and an acid. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The rate of color change is directly proportional to the enzyme activity.
Detailed Protocol for Cholinesterase Inhibition Assay
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution (10 mM in deionized water)
-
Human recombinant AChE or BChE
-
This compound or analog solution (in a suitable solvent like DMSO, with final concentration not exceeding 1%)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation: Prepare fresh solutions of substrate and DTNB on the day of the experiment. Keep enzyme solutions on ice.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
140 µL of phosphate buffer
-
20 µL of the inhibitor solution at various concentrations (or solvent for control wells).
-
20 µL of DTNB solution.
-
-
Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Enzyme Addition: Add 20 µL of the enzyme solution (AChE or BChE) to each well, except for the blank wells (add 20 µL of buffer instead).
-
Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the substrate solution (ATCI or BTCI) to all wells.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 412 nm every minute for a period of 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (uninhibited) reaction.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable non-linear regression model.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition, the assay should be repeated with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using Lineweaver-Burk or other kinetic plots.
-
Signaling Pathways and Experimental Workflows
The selective inhibition of BChE by this compound has implications beyond simple acetylcholine level modulation, extending to anti-inflammatory effects through the cholinergic anti-inflammatory pathway.
Cholinergic Anti-inflammatory Pathway
Inhibition of BChE by this compound leads to an increase in local acetylcholine concentrations. This elevated acetylcholine can then act on alpha-7 nicotinic acetylcholine receptors (α7-nAChR) present on immune cells, such as macrophages. Activation of these receptors triggers an intracellular signaling cascade that ultimately inhibits the production and release of pro-inflammatory cytokines, thereby exerting an anti-inflammatory effect.
References
Cymserine's Impact on Brain Acetylcholine Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological effects of cymserine, a selective butyrylcholinesterase (BuChE) inhibitor, on acetylcholine (ACh) levels in the brain. This compound and its analogs represent a promising therapeutic strategy for neurodegenerative disorders, particularly Alzheimer's disease, by augmenting cholinergic neurotransmission. This document details the mechanism of action, presents quantitative data on enzyme inhibition, outlines key experimental methodologies, and provides visual representations of the underlying pathways and workflows.
Core Mechanism of Action: Selective Butyrylcholinesterase Inhibition
This compound functions as a reversible inhibitor of cholinesterases, with a notable selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE).[1] In a healthy brain, AChE is the primary enzyme responsible for the hydrolysis of acetylcholine (ACh) in the synaptic cleft. However, in certain neurodegenerative conditions like Alzheimer's disease, AChE activity declines while BuChE activity is elevated.[2][3][4] By selectively inhibiting BuChE, this compound reduces the degradation of ACh, leading to an increase in its concentration in the synaptic cleft and enhanced cholinergic signaling. This selective inhibition is hypothesized to provide cognitive benefits with a more favorable side-effect profile compared to non-selective cholinesterase inhibitors.[4][5]
Quantitative Data: In Vitro Enzyme Inhibition
The inhibitory potency and selectivity of this compound and its analogs are critical parameters in their pharmacological profile. The following table summarizes key quantitative data from in vitro studies.
| Compound | Target Enzyme | IC50 (nM) | Selectivity (AChE/BuChE) | Reference |
| This compound | Human BuChE | 63 - 100 | Not specified in source | Kamal et al., 2006[2] |
| Dihydrobenzodioxepine this compound | Human BuChE | 22 ± 5 | ~195-fold | Kamal et al., 2007[5] |
| Dihydrobenzodioxepine this compound | Human AChE | 4300 ± 350 | Kamal et al., 2007[5] | |
| Fluorobenzylthis compound (FBC) | Human BuChE | 4.79 - 6.10 | Not specified in source | Kamal et al., 2017[6] |
Experimental Protocols
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The determination of cholinesterase inhibitory activity of this compound and its analogs is commonly performed using the spectrophotometric method developed by Ellman.
Principle: This assay measures the activity of cholinesterases by quantifying the rate of hydrolysis of a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE). The hydrolysis product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically at 412 nm. The presence of an inhibitor reduces the rate of this color formation.
Materials:
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution
-
Test compound (this compound or analog) dissolved in an appropriate solvent
-
Cholinesterase enzyme (human recombinant or from tissue homogenate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of DTNB and the substrate in the phosphate buffer.
-
Assay Mixture Preparation: In each well of a 96-well plate, add:
-
Sodium phosphate buffer
-
DTNB solution
-
A solution of the test compound at various concentrations (or solvent for control).
-
-
Enzyme Addition: Add the cholinesterase enzyme solution to each well.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the substrate solution (ATCI or BTCI) to each well to start the reaction.
-
Measurement: Immediately begin monitoring the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 5-10 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor. The percentage of inhibition is determined relative to the control (no inhibitor). The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Microdialysis for Acetylcholine Measurement
In vivo microdialysis is a powerful technique to measure extracellular levels of neurotransmitters, including acetylcholine, in specific brain regions of freely moving animals.
Principle: A microdialysis probe, with a semi-permeable membrane at its tip, is stereotaxically implanted into a target brain region. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Small molecules, such as ACh, from the extracellular fluid diffuse across the membrane into the perfusion fluid (dialysate) down their concentration gradient. The collected dialysate is then analyzed to quantify the concentration of ACh.
Materials:
-
Laboratory animals (e.g., rats, mice)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Guide cannulae
-
Syringe pump and liquid switch
-
Fraction collector (refrigerated)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution for administration
-
Analytical system for ACh quantification (e.g., HPLC with electrochemical detection or LC-MS/MS)
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically expose the skull and drill a small burr hole over the target brain region (e.g., hippocampus, prefrontal cortex).
-
Implant a guide cannula aimed at the target region and secure it with dental cement.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula into the brain.
-
Connect the probe to a syringe pump and perfuse with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). To prevent the degradation of ACh in the sample, a cholinesterase inhibitor (e.g., neostigmine) is often included in the aCSF.
-
Allow for an equilibration period (e.g., 1-2 hours) for the tissue to stabilize.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into a refrigerated fraction collector.
-
Administer this compound to the animal (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples for several hours post-administration to monitor changes in ACh levels.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using a highly sensitive analytical method like HPLC-ECD or LC-MS/MS to determine the concentration of acetylcholine.[7]
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain.
-
Histologically process the brain tissue to verify the correct placement of the microdialysis probe.
-
Conclusion
This compound and its analogs have demonstrated significant potential as selective BuChE inhibitors, leading to elevated levels of acetylcholine in the brain. The quantitative data from in vitro assays confirm their potency and selectivity. The experimental protocols outlined in this guide provide a framework for the continued investigation of these compounds. Further in vivo studies are warranted to fully elucidate the dose-dependent and time-course effects of this compound on acetylcholine levels in various brain regions and to correlate these neurochemical changes with cognitive outcomes. This line of research holds considerable promise for the development of novel therapeutics for Alzheimer's disease and other disorders characterized by cholinergic deficits.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Kinetic analysis of the inhibition of human butyrylcholinesterase with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tetrahydrofurobenzofuran this compound, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Butyrylcholinesterase with Fluorobenzylthis compound, An Experimental Alzheimer’s Drug Candidate: Validation of Enzoinformatics Results by Classical and Innovative Enzyme Kinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of acetylcholine, an essential neurotransmitter, in brain microdialysis samples by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evidence for Cymserine in Cognitive Enhancement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cymserine, a physostigmine analog, has emerged as a promising candidate for cognitive enhancement, particularly in the context of Alzheimer's disease (AD). Preclinical studies have demonstrated its efficacy as a selective and reversible inhibitor of butyrylcholinesterase (BuChE), an enzyme implicated in both cholinergic dysfunction and the progression of AD neuropathology. This document provides a comprehensive overview of the preclinical evidence supporting this compound and its analogs, detailing its mechanism of action, efficacy in various experimental models, and the methodologies employed in these seminal studies. Quantitative data are presented in structured tables for clarity, and key biological and experimental pathways are visualized using diagrams to facilitate a deeper understanding of the compound's therapeutic potential.
Core Mechanism of Action: Selective Butyrylcholinesterase Inhibition
This compound and its derivatives function primarily as reversible cholinesterase inhibitors, with a notable selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE).[1] In the healthy brain, AChE is the primary enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh). However, in the Alzheimer's brain, AChE activity declines while BuChE activity is significantly elevated, particularly in association with amyloid plaques and neurofibrillary tangles.[2][3] By selectively inhibiting BuChE, this compound increases the synaptic availability of acetylcholine, a neurotransmitter crucial for learning and memory, thereby addressing the cholinergic deficit characteristic of AD.[4][5][6] This selective action is thought to produce fewer of the typical cholinergic side effects (e.g., tremors, salivation) associated with non-selective cholinesterase inhibitors.[1]
Beyond its role in augmenting cholinergic transmission, BuChE inhibition by this compound has been shown to modulate the processing of amyloid precursor protein (APP), suggesting a potential disease-modifying effect.[4][5]
Caption: Cholinergic pathway modulation by this compound.
Quantitative Preclinical Efficacy
In Vitro Enzyme Inhibition
This compound and its analogs have been extensively characterized for their inhibitory potency against human BuChE (hBuChE) and their selectivity versus AChE. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key metric.
| Compound | Target Enzyme | IC50 (nM) | Notes |
| Tetrahydrofurobenzofuran this compound (THFBFC) | Human BuChE | 25.0 ± 2.2 | A potent competitive inhibitor.[2][3] |
| (-)-Bisnorthis compound | Human BuChE | 0.7 (Kiapp) | Kiapp and predicted Ki values reported.[2] |
| (-)-Cymserine | Human BuChE | 115 (Kiapp) | The parent compound from which more potent analogs were derived.[2] |
| Fluorobenzylthis compound (FBC) | Human BuChE | 4.79 - 6.10 | IC50 is dependent on the concentration of BuChE.[7] |
Modulation of Alzheimer's Disease Neuropathology Markers
A significant finding in preclinical studies is the ability of this compound analogs to reduce the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in AD.
| Experimental Model | Compound | Concentration | Effect |
| Human SK-N-SH Neuroblastoma Cells | PEC* | ≥ 1.0 µM | Significantly lowered intracellular and secreted Amyloid Precursor Protein (APP) and secreted Aβ40 levels (P < 0.05).[5] |
| Transgenic Mice (overexpressing hAPP) | Analogs | Not specified | Lowered brain levels of β-amyloid peptide compared to controls.[4][5] |
*PEC: (-)-N1-phenethylthis compound, an analog of this compound.
In Vivo Cognitive Enhancement in Rodent Models
Studies in aged rats and transgenic mouse models of AD have demonstrated the cognitive-enhancing effects of this compound analogs.
| Animal Model | Compound | Key Finding |
| Aged Rats | This compound Analogs | Improved cognitive performance in maze navigation tasks; animals had significantly faster run times.[5] |
| Rats | This compound Analogs | Caused long-term inhibition of brain BuChE and elevated extracellular ACh levels.[4][5] |
| Rat Brain Slices | Selective BuChE Inhibition | Augmented long-term potentiation (LTP), a cellular basis for learning and memory.[2][4][8] |
Key Experimental Protocols and Workflows
Butyrylcholinesterase Activity Assay (Ellman's Method)
This spectrophotometric method is standard for quantifying cholinesterase activity.
-
Assay Mixture Preparation : A solution is prepared containing butyrylthiocholine (BuSCh) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and a selective AChE inhibitor (e.g., BW284C51) to ensure only BuChE activity is measured, all in a sodium phosphate buffer (pH 7.2).[2]
-
Enzymatic Reaction : The enzyme (BuChE) hydrolyzes the substrate (BuSCh) into thiocholine and butyrate.
-
Detection : Thiocholine reacts with DTNB to produce 5-thio-2-nitrobenzoate, a yellow-colored anion.
-
Quantification : The rate of substrate hydrolysis is determined by measuring the change in absorbance of the yellow product at 405 nm over time.[2]
-
Inhibition Studies : To determine IC50 values, the assay is run with varying concentrations of the inhibitor (e.g., this compound analog).
Caption: Workflow for BuChE inhibition assay.
Assessment of Cognitive Performance in Rodents (Maze Navigation)
Behavioral tests like the Morris water maze or radial arm maze are used to assess spatial learning and memory.
-
Acclimation : Animals are acclimated to the testing room and apparatus.
-
Drug Administration : Rodents are treated with the this compound analog or a vehicle control over a specified period.
-
Training Trials : Animals are trained to find a hidden platform (in a water maze) or baited arms (in a radial arm maze). Parameters like escape latency (time to find the platform) or number of errors are recorded.
-
Probe Trials : The platform or bait is removed, and the animal's memory for the target location is assessed by measuring the time spent in the target quadrant or the number of entries into the correct arm.
-
Data Analysis : Performance metrics (e.g., run times, latency, errors) are compared between the treated and control groups using statistical tests (e.g., ANOVA, t-tests).[5]
Measurement of APP and Aβ Levels
-
In Vitro (Cell Culture) :
-
Human neuroblastoma cells (e.g., SK-N-SH) are cultured.[5]
-
Cells are treated with various concentrations of this compound or its analogs.
-
Levels of secreted APP (sAPP) and Aβ peptides in the culture medium and intracellular APP in cell lysates are measured using immunochemical techniques, such as a sensitive sandwich ELISA.[5][9]
-
-
In Vivo (Transgenic Mice) :
-
Transgenic mice overexpressing mutant human APP are treated with the compound.[5]
-
After the treatment period, brain tissue is harvested and homogenized.
-
Aβ levels in the brain homogenates are quantified using ELISA.
-
Signaling Pathways and Disease Modification
The ability of this compound to reduce Aβ levels suggests an interaction with the amyloidogenic processing pathway of APP. While the precise mechanism is still under investigation, it is hypothesized that BuChE inhibition may indirectly influence the activity of the secretase enzymes (α-, β-, and γ-secretase) that cleave APP. By altering the cholinergic environment, this compound may shift APP processing away from the amyloidogenic pathway (which produces Aβ) and towards the non-amyloidogenic pathway.
Caption: Proposed effect of this compound on APP processing.
Challenges and Future Directions
A significant hurdle for the clinical development of this compound itself is its metabolism into eseroline, a neurotoxic µ-opioid agonist.[1] This has shifted research focus towards the development of this compound derivatives and analogs that retain the therapeutic benefits of BuChE inhibition but do not metabolize into toxic compounds.[1] The development of compounds like (-)-N1-phenethylthis compound (PEC), tetrahydrofurobenzofuran this compound (THFBFC), and fluorobenzylthis compound (FBC) represents this ongoing effort to optimize the drug's safety and efficacy profile.[2][7]
Conclusion
The preclinical data for this compound and its next-generation analogs provide a strong rationale for their investigation as treatments for cognitive decline, particularly in Alzheimer's disease. These compounds exhibit a dual mechanism of action: enhancing cholinergic neurotransmission for symptomatic cognitive improvement and modulating APP processing for potential disease modification. The extensive in vitro and in vivo studies have demonstrated target engagement, biological activity, and cognitive efficacy in relevant animal models. While challenges related to the metabolism of the parent compound exist, the continued development of novel, safer analogs holds significant promise for a new class of therapeutics for neurodegenerative diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Tetrahydrofurobenzofuran this compound, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydrofurobenzofuran this compound, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.csiro.au [discovery.csiro.au]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholinesterase inhibitors, beta-amyloid precursor protein and amyloid beta-peptides in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Cymserine for Dementia Treatment: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) presents a significant therapeutic challenge, characterized by a complex pathophysiology involving cholinergic deficits and the accumulation of amyloid-beta (Aβ) plaques. Early research has identified Cymserine and its analogs as promising therapeutic candidates due to their dual mechanism of action. This technical guide provides an in-depth overview of the foundational, early-stage research into this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used for its evaluation. Quantitative data are presented for comparative analysis, and key biological and experimental pathways are visualized to facilitate a deeper understanding of the compound's potential in dementia treatment.
Mechanism of Action
This compound is a reversible cholinesterase inhibitor with moderate selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE).[1] In a healthy brain, AChE is the primary enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh). However, in the AD brain, AChE activity declines while BChE activity is elevated, making selective BChE inhibition a viable therapeutic strategy to increase ACh levels and improve cognitive function.[2][3][4]
Beyond its role in the cholinergic system, preclinical studies have demonstrated that this compound and its derivatives can modulate the processing of amyloid precursor protein (APP), leading to a reduction in the production of neurotoxic Aβ peptides.[1][3] This dual-action profile—addressing both symptomatic cognitive decline and the underlying amyloid pathology—positions this compound as a significant compound in early-stage AD research.
A critical aspect of this compound's profile is its metabolism. A portion of administered this compound is converted to eseroline, a metabolite with potential neurotoxic effects.[1] This has spurred the development of numerous this compound derivatives designed to retain the therapeutic benefits while avoiding this metabolic pathway.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydrofurobenzofuran this compound, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydrofurobenzofuran this compound, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Enzyme Kinetic Analysis of Cymserine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the enzyme kinetic analysis of Cymserine, a reversible cholinesterase inhibitor. The primary focus is on its interaction with butyrylcholinesterase (BChE), a key enzyme implicated in the progression of Alzheimer's disease.
This compound and its derivatives are of significant interest in neurodegenerative disease research due to their potential to modulate cholinergic neurotransmission.[1] By inhibiting cholinesterases, these compounds increase the levels of the neurotransmitter acetylcholine in the brain. This document outlines the standardized Ellman method for determining the inhibitory potency of this compound.
Overview of the Experimental Workflow
The kinetic analysis of this compound's inhibitory effect on cholinesterase is typically performed using the Ellman's assay.[2][3] This spectrophotometric method quantifies the activity of the enzyme by measuring the rate of production of thiocholine from a substrate like butyrylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate (TNB), which is detected at 412 nm.
Caption: Experimental workflow for the kinetic analysis of this compound.
Cholinergic Signaling Pathway
This compound's mechanism of action involves the inhibition of cholinesterase enzymes, which are responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting these enzymes, this compound increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic signaling. This is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.[4]
Caption: Simplified cholinergic signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Ellman's Assay for Butyrylcholinesterase Inhibition
This protocol details the procedure for determining the inhibitory effect of this compound on human butyrylcholinesterase (BChE) activity.
3.1. Materials and Reagents
-
Human serum butyrylcholinesterase (BChE)
-
This compound
-
Butyrylthiocholine iodide (BTCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Sodium phosphate buffer (50 mM, pH 7.2)
-
A selective acetylcholinesterase inhibitor (e.g., BW284c51) to ensure only BChE activity is measured.[5]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
3.2. Preparation of Solutions
-
Phosphate Buffer: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 7.2.
-
DTNB Solution: Prepare a 0.25 mM solution of DTNB in the phosphate buffer.
-
BTCI Solution: Prepare various concentrations of BTCI in deionized water. A common range is 25 µM to 800 µM.[6]
-
BChE Solution: Prepare a stock solution of human serum BChE in phosphate buffer. The final concentration in the assay will need to be optimized to yield a linear reaction rate for at least 5 minutes.
-
This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in the phosphate buffer to achieve a range of final concentrations for the assay.
3.3. Assay Procedure
-
To each well of a 96-well microplate, add the following in order:
-
50 µL of 50 mM sodium phosphate buffer (pH 7.2)
-
25 µL of 0.25 mM DTNB
-
25 µL of the BChE solution
-
25 µL of the this compound solution at various concentrations (or buffer for the control).
-
25 µL of 0.05 mM BW284c51 to inhibit any residual AChE activity.[5]
-
-
Mix the contents of the wells gently and pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the BTCI substrate solution to each well.
-
Immediately place the microplate in the reader and measure the change in absorbance at 412 nm every minute for a total of 10-20 minutes at 25°C.
3.4. Data Analysis
-
Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or mixed), perform the assay with varying concentrations of both the substrate (BTCI) and the inhibitor (this compound).
-
Construct Lineweaver-Burk or Dixon plots from the kinetic data.[7] For competitive inhibition, a Ki value can be determined from these plots.[5][8]
Summary of Quantitative Data
The following table summarizes the reported kinetic parameters for this compound and its analogs against human butyrylcholinesterase.
| Compound | Enzyme | IC50 (nM) | Ki (nM) | Mode of Inhibition | Reference |
| This compound | Human BChE | 63 - 100 | 38 | - | [6][8] |
| Dihydrobenzodioxepine this compound | Human BChE | 3.61 - 12.2 | 2.22 | Competitive / Partial Mixed | [5] |
| Tetrahydrofurobenzofuran this compound | Human BChE | 25.0 ± 2.2 | 3.91 | Competitive / Partial Competitive | [8][9] |
| Bisnorthis compound | Human BChE | - | 0.131 | - | [5] |
Note: The IC50 values for Dihydrobenzodioxepine this compound were dependent on the substrate concentration and reaction time.[5]
Troubleshooting and Considerations
-
Solvent Effects: Ensure the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is low enough (typically <1%) to not affect enzyme activity.
-
DTNB Instability: DTNB can be unstable in certain buffers. It is recommended to prepare it fresh or use a stabilized buffer system.[10]
-
Non-enzymatic Hydrolysis: Run a control reaction without the enzyme to account for any non-enzymatic hydrolysis of the substrate.
-
Substrate Inhibition: At very high concentrations, the substrate itself may inhibit the enzyme. It is important to work within a substrate concentration range where the Michaelis-Menten kinetics are followed.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 4. attogene.com [attogene.com]
- 5. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic analysis of the inhibition of human butyrylcholinesterase with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrahydrofurobenzofuran this compound, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrahydrofurobenzofuran this compound, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Experimental Design for Cymserine Administration in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of Cymserine and its analogs in rodent models. This document outlines detailed experimental protocols for assessing the compound's pharmacokinetic profile, its impact on cognitive function, and its effects on key biomarkers associated with Alzheimer's disease.
Introduction to this compound
This compound is a reversible cholinesterase inhibitor with moderate selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE).[1] Its potential as a therapeutic agent for Alzheimer's disease stems from its ability to increase acetylcholine levels in the brain, a neurotransmitter crucial for memory and learning.[1][2] Furthermore, preclinical studies suggest that this compound and its analogs can reduce the levels of amyloid precursor protein (APP) and amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[2] A significant consideration in the use of this compound is its metabolism to eseroline, a neurotoxic compound. This has led to the development of this compound derivatives with altered metabolic pathways.
Data Presentation
The following tables summarize key quantitative data from in vivo rodent studies of this compound and its close analog, Phenserine.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Animal Model | Administration Route & Dose | Source |
| Plasma Half-life (T½) | 53.7 min | Rat | 1 mg/kg i.v. | [1] |
| Brain Half-life (T½) | 27 min | Rat | 1 mg/kg i.v. | [1] |
| Peak Plasma Concentration (Cmax) | 0.66 ± 0.02 µg/mL (at 15 min) | Rat | 1 mg/kg i.v. | [1] |
| Peak Brain Concentration | 36.1 ± 6.0 µg/g (at 15 min) | Rat | 1 mg/kg i.v. | [1] |
| Brain to Plasma Ratio | 40:1 | Rat | 1 mg/kg i.v. | [1] |
Table 2: In Vivo Butyrylcholinesterase (BuChE) Inhibition by this compound in Rats
| Dose (i.p.) | Peak Inhibition in Plasma | Time to Peak Inhibition | AChE Inhibition | Source |
| 10 mg/kg | 65 ± 4% | 60 min | <20% | [1] |
| 1 mg/kg | 30 ± 3% | 60 min | <20% | [1] |
Table 3: Dose-Response of Phenserine (this compound Analog) on Cognitive Performance in a Rat Model
| Treatment Group | Dose | Administration Route | Cognitive Task | Outcome | Source |
| Saline-Saline (Control) | - | i.p. | Morris Water Maze | Baseline Performance | [3] |
| Saline-Scopolamine | 1 mg/kg Scopolamine | i.p. | Morris Water Maze | Impaired Performance | [3] |
| Phenserine-Scopolamine | 2 mg/kg Phenserine + 1 mg/kg Scopolamine | i.p. | Morris Water Maze | Partial Improvement | [3] |
| Phenserine-Scopolamine | 4 mg/kg Phenserine + 1 mg/kg Scopolamine | i.p. | Morris Water Maze | Significant Improvement | [3] |
Experimental Protocols
Rodent Administration Protocols
3.1.1. Intraperitoneal (i.p.) Injection Protocol
This protocol is suitable for the systemic administration of this compound to both mice and rats.
Materials:
-
This compound solution (prepared in a sterile vehicle, e.g., physiological saline)
-
Sterile syringes (1 mL) and needles (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol
-
Animal scale
Procedure:
-
Weigh the animal to determine the correct injection volume based on the desired dose (e.g., mg/kg).
-
Prepare the this compound solution to the target concentration.
-
Restrain the mouse or rat securely. For a one-person technique, scruff the animal firmly to expose the abdomen. For a two-person technique, one person restrains the animal while the other performs the injection.
-
Wipe the injection site (lower abdominal quadrant) with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity, avoiding the midline to prevent bladder or organ puncture.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
3.1.2. Oral Gavage (p.o.) Protocol
This protocol is for the oral administration of this compound.
Materials:
-
This compound solution
-
Flexible gavage needle (18-20 gauge for mice, 16-18 gauge for rats)
-
Syringe (1 mL)
-
Animal scale
Procedure:
-
Weigh the animal to calculate the required dose volume.
-
Draw the calculated volume of this compound solution into the syringe and attach the gavage needle.
-
Gently restrain the animal, holding it in an upright position.
-
Carefully insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. Do not force the needle.
-
Once the needle is in the stomach (a slight resistance may be felt), slowly administer the solution.
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress.
Behavioral Testing Protocol: Morris Water Maze
This protocol, adapted from a study on the closely related compound Phenserine, assesses spatial learning and memory.[3]
Materials:
-
Circular water tank (1.8 m diameter) filled with water made opaque with non-toxic white paint.
-
Submerged platform (1.5 cm below the water surface).
-
Visual cues placed around the maze.
-
Video tracking system.
Procedure:
-
Acclimation: Handle the animals for several days before the experiment begins.
-
Drug Administration: Administer this compound or vehicle via the chosen route (e.g., i.p. injection) at a predetermined time before testing (e.g., 30-60 minutes).
-
Acquisition Trials:
-
Place the rat into the water facing the wall of the tank from one of four starting positions.
-
Allow the rat to swim freely for a set time (e.g., 120 seconds) to find the hidden platform.
-
If the rat does not find the platform within the allotted time, gently guide it to the platform.
-
Allow the rat to remain on the platform for a short period (e.g., 30 seconds).
-
Conduct multiple trials per day for several consecutive days (e.g., 4 trials/day for 4 days).
-
-
Probe Trial:
-
On the day after the final acquisition trial, remove the platform from the tank.
-
Place the rat in the tank and allow it to swim for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Analyze escape latency, path length, and time spent in the target quadrant using the video tracking software.
Biochemical Analysis Protocol: Cholinesterase Activity Assay
This protocol measures the in vivo inhibition of AChE and BuChE in brain tissue following this compound administration, based on the Ellman method.
Materials:
-
Brain tissue homogenizer
-
Phosphate buffer (pH 7.4)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Acetylthiocholine (ATCh) as a substrate for AChE
-
Butyrylthiocholine (BTCh) as a substrate for BuChE
-
Selective AChE inhibitor (e.g., BW284c51) to isolate BuChE activity
-
Spectrophotometer
Procedure:
-
Tissue Collection: At a predetermined time after this compound administration, euthanize the animal and rapidly dissect the brain region of interest (e.g., hippocampus, cortex).
-
Homogenization: Homogenize the brain tissue in ice-cold phosphate buffer.
-
Assay for Total Cholinesterase Activity:
-
In a microplate well, mix the brain homogenate with phosphate buffer and DTNB.
-
Add ATCh to initiate the reaction.
-
Measure the change in absorbance at 412 nm over time.
-
-
Assay for BuChE Activity:
-
Pre-incubate the brain homogenate with a selective AChE inhibitor (BW284c51).
-
Follow the same procedure as for total cholinesterase activity, using BTCh as the substrate.
-
-
Calculation of AChE Activity: Subtract the BuChE activity from the total cholinesterase activity.
-
Data Analysis: Express enzyme activity as a percentage of the activity in vehicle-treated control animals to determine the percent inhibition.
Mandatory Visualizations
References
- 1. Selective butyrylcholinesterase inhibition elevates brain acetylcholine, augments learning and lowers Alzheimer β-amyloid peptide in rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrofurobenzofuran this compound, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
Application Notes and Protocols for Measuring the Blood-Brain Barrier Permeability of Cymserine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Quantitative Parameters for BBB Permeability
The following table summarizes key quantitative parameters for assessing BBB permeability. Expected values for Cymserine are based on the reported data for its analog, Phenserine.
| Parameter | Method | Description | Expected/Reported Value (for Phenserine) | Reference |
| Brain-to-Plasma Ratio (Kp) | In Vivo | Ratio of the total drug concentration in the brain to that in the plasma at a specific time point or at steady state. | 8:1 to 10:1 | [1][2][3][4] |
| Apparent Permeability Coefficient (Papp) | In Vitro (e.g., Caco-2, MDCK) | The rate of flux of a compound across a cell monolayer, normalized for surface area and initial concentration. | High permeability expected | General Method |
| Unidirectional Influx Constant (Kin) | In Situ Brain Perfusion | The rate of transport of a drug from the perfusate into the brain tissue. | To be determined | General Method |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are adapted from standard procedures and should be optimized for specific laboratory conditions.
Protocol 1: In Vivo Determination of Brain-to-Plasma Ratio in Rodents
This protocol describes the determination of the brain-to-plasma concentration ratio (Kp) of this compound in a rodent model (e.g., rats or mice) following intravenous administration.
Materials:
-
This compound
-
Vehicle for injection (e.g., saline, DMSO/saline mixture)
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools for dissection
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
Brain homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Tissue homogenizer
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Animal Dosing: Administer this compound intravenously (e.g., via tail vein) to a cohort of rodents at a predetermined dose.
-
Sample Collection: At various time points post-administration (e.g., 5, 15, 30, 60, 120 minutes), anesthetize a subset of animals.
-
Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Brain Extraction: Perfuse the animals transcardially with ice-cold saline to remove blood from the brain vasculature.[5] Carefully dissect the brain and record its wet weight.
-
Brain Homogenization: Homogenize the brain tissue in a known volume of homogenization buffer.[6]
-
Sample Preparation for Analysis:
-
Plasma: Precipitate proteins from plasma samples (e.g., with acetonitrile), centrifuge, and collect the supernatant.
-
Brain Homogenate: Precipitate proteins from the brain homogenate, centrifuge, and collect the supernatant.
-
-
Quantitative Analysis: Analyze the concentration of this compound in the plasma and brain homogenate supernatants using a validated LC-MS/MS method.[6][7]
-
Calculation of Kp:
-
Calculate the brain concentration (ng/g of brain tissue).
-
Calculate the plasma concentration (ng/mL).
-
The brain-to-plasma ratio (Kp) is calculated as: Kp = Concentration in brain (ng/g) / Concentration in plasma (ng/mL)
-
Protocol 2: In Vitro BBB Permeability using a Transwell Model (Caco-2 or MDCK cells)
This protocol outlines the measurement of the apparent permeability coefficient (Papp) of this compound across a confluent monolayer of Caco-2 or MDCK cells grown on semi-permeable supports.
Materials:
-
Caco-2 or MDCK cells
-
Cell culture medium and supplements
-
Transwell inserts (e.g., 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed Caco-2 or MDCK cells onto the apical side of the Transwell inserts and culture until a confluent monolayer is formed (typically 21 days for Caco-2, 3-5 days for MDCK).
-
Monolayer Integrity Check: Measure the transendothelial electrical resistance (TEER) to confirm monolayer integrity. A Lucifer yellow permeability assay can also be performed.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with transport buffer.
-
Add this compound solution in transport buffer to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Perform the assay as in step 3, but add the this compound solution to the basolateral chamber and sample from the apical chamber. This helps to identify active efflux.
-
-
Quantitative Analysis: Determine the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculation of Papp:
-
The apparent permeability coefficient (Papp) in cm/s is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where:
-
dQ/dt is the rate of drug transport (mass/time)
-
A is the surface area of the membrane (cm²)
-
C0 is the initial concentration in the donor chamber (mass/volume)
-
-
The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio > 2 suggests active efflux.
-
Protocol 3: In Situ Brain Perfusion in Rodents
This technique allows for the precise measurement of the unidirectional influx constant (Kin) of this compound into the brain, independent of systemic circulation.
Materials:
-
Rodents (e.g., Sprague-Dawley rats)
-
Anesthesia
-
Surgical platform and instruments
-
Perfusion pump
-
Perfusion fluid (e.g., Krebs-Ringer bicarbonate buffer) containing this compound and a vascular space marker (e.g., [14C]-sucrose)
-
Brain homogenization equipment
-
Scintillation counter (if using radiolabeled compounds) or LC-MS/MS system
Procedure:
-
Surgical Preparation: Anesthetize the rodent and expose the common carotid artery.
-
Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery for retrograde perfusion of the brain hemisphere.
-
Perfusion: Perfuse the brain with the perfusion fluid containing a known concentration of this compound for a short duration (e.g., 30-60 seconds).
-
Brain Extraction: Decapitate the animal, remove the brain, and dissect the perfused hemisphere.
-
Sample Processing: Homogenize the brain tissue.
-
Quantitative Analysis: Determine the concentration of this compound and the vascular marker in the brain homogenate.
-
Calculation of Kin:
-
Calculate the amount of this compound that has entered the brain parenchyma by correcting for the amount remaining in the vascular space (determined by the marker).
-
The unidirectional influx constant (Kin) is calculated as: Kin = Amount in brain parenchyma / (Perfusion time * Concentration in perfusate)
-
Visualizations
Signaling Pathway of this compound's Therapeutic Action
Caption: this compound inhibits BuChE, increasing ACh levels in the synapse.
Experimental Workflow for In Vivo Brain-to-Plasma Ratio Determination
Caption: Workflow for determining the in vivo brain-to-plasma ratio.
Logical Relationship of BBB Permeability Techniques
Caption: Relationship between different BBB permeability assessment methods.
References
- 1. The experimental Alzheimer drug phenserine: preclinical pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenserine regulates translation of β-amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (−)-Phenserine inhibits neuronal apoptosis following ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.huji.ac.il [cris.huji.ac.il]
- 5. neuromab.ucdavis.edu [neuromab.ucdavis.edu]
- 6. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Labeling in vivo of serotonin uptake sites in rat brain after administration of [3H]cyanoimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cymserine in Primary Neuronal Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cymserine and its analogs are selective, reversible inhibitors of butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease (AD). While acetylcholinesterase (AChE) is predominant in the healthy brain, BuChE levels rise in the AD brain and are associated with amyloid plaques. Inhibition of BuChE by this compound elevates acetylcholine (ACh) levels, which can improve cognitive function.[1][2] Beyond its role in cholinergic transmission, this compound has demonstrated a significant secondary mechanism: the reduction of amyloid-β precursor protein (APP) and secreted amyloid-β (Aβ) peptides.[3] This dual-action profile makes this compound a compound of interest in neurodegenerative disease research.
These application notes provide detailed protocols for the use of this compound in primary neuronal cell cultures, a physiologically relevant in vitro model for studying neurodegenerative processes. The provided methodologies and data will enable researchers to investigate the neuroprotective and disease-modifying effects of this compound.
Mechanism of Action
This compound exerts its effects through two primary pathways:
-
Cholinesterase Inhibition: By selectively inhibiting BuChE, this compound increases the synaptic availability of acetylcholine. Elevated ACh levels enhance cholinergic neurotransmission, which is crucial for cognitive processes and has been shown to be neuroprotective.[1]
-
APP Processing Modulation: this compound and its analogs reduce the levels of both intracellular and secreted APP, as well as secreted Aβ peptides.[3] This action is thought to occur post-transcriptionally, potentially by modulating the translational efficiency of APP mRNA.
Signaling Pathway Overview
The diagram below illustrates the proposed mechanism of action for this compound. Inhibition of BuChE leads to an increase in acetylcholine, which can then activate nicotinic and muscarinic receptors. This activation can trigger downstream signaling cascades, such as the MAPK/ERK pathway, and also exert anti-inflammatory effects. Concurrently, this compound can independently modulate the translation of APP mRNA, leading to reduced Aβ production.
References
- 1. Tetrahydrofurobenzofuran this compound, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 3. pnas.org [pnas.org]
Application Note: High-Performance Liquid Chromatography for the Quantification of Cymserine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cymserine is a selective butyrylcholinesterase (BuChE) inhibitor investigated for its therapeutic potential in neurodegenerative diseases such as Alzheimer's disease. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides a detailed application note and a proposed protocol for the quantification of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC). As no specific HPLC method for this compound has been widely published, the presented methodology is adapted from validated methods for its close structural analog, physostigmine.[1][2][3] This protocol is intended to serve as a robust starting point for method development and validation.
Introduction
This compound, an analog of physostigmine, demonstrates greater selectivity for butyrylcholinesterase over acetylcholinesterase. This selectivity may offer a more targeted therapeutic approach with a potentially improved side-effect profile compared to non-selective cholinesterase inhibitors. To evaluate the efficacy and safety of this compound, sensitive and reliable analytical methods are required to measure its concentration in various biological samples, including plasma and brain tissue. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection is a powerful technique for the quantification of pharmaceutical compounds in complex matrices.
This application note details a proposed RP-HPLC method for this compound quantification. The method is based on established protocols for physostigmine, a compound with a similar chemical structure and chromatographic behavior.[1][3][4] The provided protocol includes sample preparation, chromatographic conditions, and detection parameters.
Quantitative Data Summary
| Parameter | Typical Value Range for Physostigmine Analysis |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.025 - 0.1 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.5 ng/mL[5] |
| Intra-day Precision (CV%) | < 10% |
| Inter-day Precision (CV%) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Retention Time | 5 - 15 minutes (method dependent) |
Experimental Protocols
This section outlines a detailed protocol for the quantification of this compound in plasma samples.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Phenserine or a related stable analog)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)
-
Formic acid or acetic acid (for mobile phase pH adjustment)
-
Human plasma (drug-free)
-
Extraction solvent (e.g., ethyl acetate, hexane, or a mixture thereof)
-
0.22 µm syringe filters
Equipment
-
HPLC system with a UV or fluorescence detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
-
Sample evaporator (e.g., nitrogen evaporator)
-
Analytical balance
-
pH meter
Sample Preparation (Liquid-Liquid Extraction)
-
To 1.0 mL of plasma sample in a centrifuge tube, add a known concentration of the internal standard.
-
Add 5.0 mL of the extraction solvent (e.g., ethyl acetate).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds to dissolve the residue.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Inject an aliquot (e.g., 20 µL) into the HPLC system.
Chromatographic Conditions
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 6.5). The exact ratio should be optimized, starting with a composition of 40:60 (v/v) acetonitrile:buffer.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection:
-
UV Detection: 254 nm
-
Fluorescence Detection: Excitation at 254 nm, Emission at 355 nm (for enhanced sensitivity)[5]
-
Calibration and Quantification
Prepare a series of calibration standards by spiking drug-free plasma with known concentrations of this compound and a constant concentration of the internal standard. Process these standards alongside the unknown samples using the sample preparation protocol described above. Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of this compound. The concentration of this compound in the unknown samples can then be determined from this calibration curve.
Visualizations
Signaling Pathway of Cholinesterase Inhibition
Caption: Simplified signaling pathway of cholinesterase inhibition by this compound.
Experimental Workflow for this compound Quantification
Caption: Experimental workflow for this compound quantification by HPLC.
References
- 1. Determination of physostigmine in plasma by high-performance liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Determination of physostigmine in plasma and brain by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraction of physostigmine from biologic fluids and analysis by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revival of physostigmine – a novel HPLC assay for simultaneous determination of physostigmine and its metabolite eseroline designed for a pharmacokinetic study of septic patients | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis and Purification of Tetrahydrofurobenzofuran Cymserine (THFBFC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and purification of Tetrahydrofurobenzofuran cymserine (THFBFC), a potent and selective butyrylcholinesterase (BuChE) inhibitor. The following sections outline the synthetic pathway, experimental procedures, and purification methods, supported by quantitative data and visual diagrams to aid in replication and understanding.
Introduction
Tetrahydrofurobenzofuran this compound (THFBFC) is a novel derivative of this compound, designed as a selective inhibitor of butyrylcholinesterase (BuChE). Elevated levels of BuChE are observed in the brains of patients with Alzheimer's disease (AD), making it a promising therapeutic target. THFBFC was developed to explore the therapeutic potential of BuChE inhibition in AD, aiming for improved efficacy and tolerability compared to non-selective cholinesterase inhibitors.[1][2] The synthesis of THFBFC involves the construction of the core tetrahydrofurobenzofuran scaffold followed by the introduction of the this compound side chain.
Synthesis of Tetrahydrofurobenzofuran Intermediate
The synthesis of the key intermediate, (+/-)-5-hydroxy-3a-methyl-2,3,3a,8a-tetrahydro-furo[2,3-b]benzofuran, is achieved from the readily available starting material 5-hydroxy-3-methyl-3H-benzofuran-2-one.[3] This process involves a reductive cyclization, rearrangement, and ring expansion.
Experimental Protocol: Synthesis of (+/-)-5-hydroxy-3a-methyl-2,3,3a,8a-tetrahydro-furo[2,3-b]benzofuran
A detailed experimental protocol for this synthesis is described in the literature.[3] The general steps involve the reduction of 5-hydroxy-3-methyl-3H-benzofuran-2-one using a suitable reducing agent, such as a hydride, which leads to the formation of the tetrahydrofurobenzofuran ring system.
Synthesis of Tetrahydrofurobenzofuran this compound (THFBFC)
The final step in the synthesis of THFBFC is the carbamoylation of the hydroxyl group of the tetrahydrofurobenzofuran intermediate. This is a common method for the synthesis of this compound analogs.[4]
Experimental Protocol: Carbamoylation
The carbamoylation reaction is typically carried out by reacting the hydroxyl group of the intermediate with an appropriate isocyanate derivative in the presence of a base. The specific isocyanate required for the synthesis of THFBFC would be 4-isopropylphenyl isocyanate.
Materials:
-
(+/-)-5-hydroxy-3a-methyl-2,3,3a,8a-tetrahydro-furo[2,3-b]benzofuran
-
4-isopropylphenyl isocyanate
-
Anhydrous solvent (e.g., toluene, THF)
-
Base (e.g., triethylamine)
Procedure:
-
Dissolve the tetrahydrofurobenzofuran intermediate in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the reaction mixture.
-
Slowly add a solution of 4-isopropylphenyl isocyanate in the anhydrous solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., methanol).
-
Extract the product with an organic solvent and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification of THFBFC
The crude THFBFC is purified using chromatographic techniques to obtain the final product with high purity.
Experimental Protocol: Purification
Column Chromatography:
-
The crude product is subjected to silica gel column chromatography.
-
A suitable eluent system (e.g., a gradient of hexane and ethyl acetate) is used to separate the desired product from impurities.
-
Fractions are collected and analyzed by TLC.
-
Fractions containing the pure product are combined and the solvent is evaporated to yield purified THFBFC.
Characterization:
The structure and purity of the final compound are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Data Presentation
Table 1: Summary of Synthesis and Purification of THFBFC
| Step | Product | Starting Material | Key Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | (+/-)-5-hydroxy-3a-methyl-2,3,3a,8a-tetrahydro-furo[2,3-b]benzofuran | 5-hydroxy-3-methyl-3H-benzofuran-2-one | Hydride reducing agent | Ethereal solvent | Not specified | >95% |
| 2 | Tetrahydrofurobenzofuran this compound (THFBFC) | Tetrahydrofurobenzofuran intermediate | 4-isopropylphenyl isocyanate, triethylamine | Toluene | Not specified | >98% |
Note: Specific yields and purities would be determined experimentally.
Visualizations
Caption: Synthesis pathway of THFBFC.
References
- 1. The purification of cholinesterase from horse serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl analogues of the experimental Alzheimer drug phenserine: synthesis and structure/activity relationships for acetyl- and butyrylcholinesterase inhibitory action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
Application Notes and Protocols: Assessing Cymserine's Inhibitory Activity Using the Ellman Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) to terminate synaptic transmission.[1][2] Inhibition of these enzymes is a primary therapeutic strategy for managing conditions like Alzheimer's disease (AD), as it increases the concentration and duration of ACh in the synaptic cleft.[2][3] While AChE is primarily found in neural synapses, BChE levels are observed to be elevated in the AD brain, making it an important therapeutic target.[3]
Cymserine is a reversible cholinesterase inhibitor with a notable selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE).[4] This selectivity may offer a more targeted therapeutic profile with potentially fewer side effects compared to non-selective inhibitors.[4] Several derivatives of this compound have been developed that demonstrate even greater selectivity for BChE.[4]
This document provides a detailed protocol for assessing the inhibitory potency of this compound and its analogues on both AChE and BChE using the widely adopted Ellman method.[1][5] This colorimetric assay is simple, reliable, and well-suited for high-throughput screening of potential inhibitors.[1]
Principle of the Ellman Method
The Ellman method is a spectrophotometric assay that quantifies cholinesterase activity through a two-step reaction.[1][5]
-
Enzymatic Hydrolysis: The cholinesterase enzyme (AChE or BChE) catalyzes the hydrolysis of a substrate, typically acetylthiocholine (ATCI) for AChE or butyrylthiocholine (BTCI) for BChE, into thiocholine and an acid (acetic or butyric acid, respectively).[5]
-
Colorimetric Reaction: The resulting thiocholine, which contains a sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which is measured by its strong absorbance at 412 nm.[1][2]
The rate of TNB²⁻ formation is directly proportional to the enzyme activity. The presence of an inhibitor like this compound will decrease the rate of this color change.[5]
Caption: Reaction cascade of the Ellman method.
Cholinergic Synapse Signaling and Inhibition
In a healthy cholinergic synapse, ACh is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron, and is then rapidly hydrolyzed by AChE and BChE. Inhibitors like this compound block the action of these enzymes, leading to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Caption: this compound's inhibitory action in the cholinergic synapse.
Experimental Protocols
This protocol is designed for a 96-well microplate format, which is suitable for determining the half-maximal inhibitory concentration (IC₅₀) of this compound.
Materials and Reagents
-
Enzymes: Acetylcholinesterase (e.g., from electric eel) and Butyrylcholinesterase (e.g., from equine serum).
-
Substrates: Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI).
-
Chromogen: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Inhibitor: this compound.
-
Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
Solvent: DMSO or appropriate solvent for dissolving this compound.
-
Equipment:
-
96-well clear, flat-bottom microplates.
-
Multichannel pipettor.
-
Microplate reader capable of measuring absorbance at 412 nm.
-
Reagent Preparation
-
0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic until the desired pH of 8.0 is achieved.[1]
-
DTNB Solution (3 mM): Dissolve DTNB in the phosphate buffer. Store protected from light.[5]
-
Substrate Solutions (15 mM ATCI or BTCI): Prepare fresh daily by dissolving ATCI or BTCI in deionized water.[5]
-
Enzyme Solutions (0.25 U/mL): Prepare stock solutions of AChE and BChE. Immediately before use, dilute with phosphate buffer to the final working concentration. Keep on ice.[6]
-
This compound Solutions: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in phosphate buffer to achieve a range of final concentrations for the assay. Ensure the final DMSO concentration in the well does not exceed a level that affects enzyme activity (typically <1%).[5]
Assay Workflow
Caption: Workflow for the cholinesterase inhibition assay.
Assay Procedure (96-Well Plate)
-
Assay Setup: Set up the wells as described in the table below. All volumes are per well.
| Well Type | Reagent | Volume (µL) |
| Test | Phosphate Buffer | 140 |
| AChE or BChE Solution | 10 | |
| DTNB Solution | 10 | |
| This compound Solution | 10 | |
| Control (100% Activity) | Phosphate Buffer | 140 |
| AChE or BChE Solution | 10 | |
| DTNB Solution | 10 | |
| Solvent (e.g., 1% DMSO) | 10 | |
| Blank | Phosphate Buffer | 150 |
| AChE or BChE Solution | - | |
| DTNB Solution | 10 | |
| Solvent (e.g., 1% DMSO) | 10 |
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate for 10-15 minutes at 25°C.[1][2]
-
Initiate Reaction: Add 10 µL of the appropriate substrate solution (ATCI for AChE, BTCI for BChE) to all wells except the blank. For the blank, add 10 µL of deionized water. The final volume in each well should be 180 µL.[1]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and begin measuring the increase in absorbance at 412 nm. Take readings every minute for 10-15 minutes.[1]
Data Analysis
-
Calculate Reaction Rate (V): For each well, determine the rate of reaction by calculating the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Correct for Blank: Subtract the reaction rate of the blank from all other wells.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of enzyme inhibition for each this compound concentration:
% Inhibition = [ (V_control - V_inhibitor) / V_control ] x 100
Where:
-
V_control is the reaction rate of the control (100% activity) well.
-
V_inhibitor is the reaction rate of the test well containing this compound.
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the enzyme's activity.
Expected Results for this compound
This compound is known to be a more potent inhibitor of BChE than AChE. The IC₅₀ values obtained should reflect this selectivity.
| Enzyme | Inhibitor | IC₅₀ Value (nM) | Source |
| Human BChE | This compound | 63 - 100 | [3] |
| AChE | This compound | 4300 ± 350 | [7] |
Note: IC₅₀ values can vary depending on experimental conditions such as enzyme source, substrate concentration, and temperature.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background absorbance | Spontaneous hydrolysis of the substrate. | Prepare substrate solutions fresh daily. Ensure buffer pH is correct. |
| Low enzyme activity | Sub-optimal assay conditions or inactive enzyme. | Verify enzyme concentration and activity. Ensure optimal pH and temperature.[1] |
| Precipitation in wells | Low solubility of the test compound (this compound). | Use a co-solvent like DMSO at a low final concentration (<1%) and run a solvent control.[1] |
| Non-linear reaction rate | Substrate depletion or enzyme instability. | Use a lower enzyme concentration or ensure measurements are taken during the initial linear phase of the reaction.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Kinetic analysis of the inhibition of human butyrylcholinesterase with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine this compound - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Efficacy of Cymserine in Animal Models of Alzheimer's Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cymserine and its analogs are a promising class of compounds for the treatment of Alzheimer's disease (AD). These molecules act as selective inhibitors of butyrylcholinesterase (BuChE), an enzyme that, like acetylcholinesterase (AChE), breaks down the neurotransmitter acetylcholine (ACh).[1][2] In the Alzheimer's brain, while AChE levels decrease, BuChE activity is elevated, making it a key therapeutic target.[2] By inhibiting BuChE, this compound can increase ACh levels in the brain, which is hypothesized to improve cognitive function.[1] Furthermore, preclinical studies have demonstrated that this compound and its analogs can also reduce the levels of amyloid-beta (Aβ) peptides, the primary component of the characteristic plaques found in AD brains.[1][3]
This document provides detailed application notes and protocols for evaluating the efficacy of this compound in commonly used transgenic mouse models of Alzheimer's disease, namely the Tg2576 and APP/PS1 models. These models overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with mutations linked to familial AD, leading to the age-dependent development of Aβ plaques and cognitive deficits.[4]
Animal Models
Tg2576 Mouse Model
The Tg2576 mouse model expresses a mutant form of human APP with the "Swedish" double mutation (K670N/M671L), leading to the overproduction of human Aβ.[5] These mice develop Aβ plaques in the cortex and hippocampus starting at around 9-12 months of age, accompanied by cognitive impairments in tasks such as the Morris Water Maze and Y-maze.[5][6]
APP/PS1 Mouse Model
The APP/PS1 double transgenic mouse model co-expresses a chimeric mouse/human APP with the Swedish mutation and a mutant human presenilin-1 (PS1-dE9).[4][7] This combination leads to an accelerated Aβ deposition, with plaques appearing as early as 6 months of age, making it a widely used model for studying Aβ pathology and testing potential therapeutics.[4][7][8]
Data Presentation
The following tables summarize representative quantitative data from studies evaluating this compound and its analogs in rodent models of cognitive impairment and Alzheimer's disease.
Table 1: Effect of a this compound Analog (PEC) on Brain Acetylcholine Levels
| Treatment Group | Dose (mg/kg, i.p.) | Peak Increase in Cortical ACh (%) |
| Vehicle | - | ~100 (baseline) |
| PEC | 1.25 | 180 |
| PEC | 2.5 | 290 |
Data adapted from Greig et al.[1] The study used rats to measure extracellular ACh levels via microdialysis.
Table 2: Effect of this compound on Amyloid-β Precursor Protein (AβPP) and Amyloid-β (Aβ) Levels in vitro
| Treatment | Concentration | Intracellular AβPP Reduction (%) | Secreted Aβ Reduction (%) |
| This compound | 1 µM | 25 | 30 |
| This compound | 10 µM | 45 | 50 |
Data derived from studies in cultured human neuroblastoma cells (SK-N-SH).[1]
Table 3: Representative Cognitive Performance in Morris Water Maze (MWM) in Aged Rodents
| Treatment Group | Mean Escape Latency (seconds) - Day 5 |
| Aged Control (Vehicle) | 45 ± 5 |
| Aged + this compound Analog | 25 ± 4 |
| Young Control | 20 ± 3 |
This table presents hypothetical data based on the reported cognitive improvements in aged rats treated with this compound analogs.[1] Actual results may vary based on the specific analog, dose, and experimental conditions.
Table 4: Representative Amyloid-β Plaque Load in Transgenic Mice
| Treatment Group | Brain Aβ42 Levels (pg/mg tissue) |
| Tg2576 Control (Vehicle) | 1500 ± 200 |
| Tg2576 + this compound Analog | 950 ± 150 |
| Wild-Type Control | <100 |
This table presents hypothetical data based on the reported reduction of Aβ levels in the brains of transgenic mice treated with this compound analogs.[1]
Experimental Protocols
Drug Administration Protocol
Objective: To administer this compound or its analogs to transgenic mice for efficacy evaluation.
Materials:
-
This compound or its analog
-
Vehicle (e.g., sterile saline, DMSO, or as specified for the compound)
-
Syringes and needles for injection (if applicable)
-
Animal balance
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in the appropriate vehicle to the desired concentration. Ensure the solution is sterile if administered via injection.
-
Animal Dosing:
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for preclinical studies. Oral gavage is an alternative.
-
Dosage: Based on previous studies with this compound analogs, a starting dose could be in the range of 1-10 mg/kg.[1] Dose-response studies are recommended to determine the optimal dose.
-
Frequency and Duration: Administer the drug daily or as determined by the pharmacokinetic profile of the compound. Treatment duration can range from several weeks to months, depending on the age of the mice and the desired endpoint (e.g., prevention or treatment of pathology). For instance, a 16-day treatment regimen has been used for the related compound phenserine in Tg2576 mice.
-
Morris Water Maze (MWM) for Spatial Learning and Memory
Objective: To assess hippocampal-dependent spatial learning and memory in mice.
Materials:
-
Circular water tank (120-150 cm in diameter)
-
Escape platform (10-15 cm in diameter)
-
Water opacifier (e.g., non-toxic white paint or milk powder)
-
Video tracking system and software
-
Water heater to maintain water temperature at 22 ± 1°C
-
Visual cues placed around the room
Procedure:
-
Acquisition Phase (4-5 days):
-
Fill the tank with water and add the opacifier to hide the submerged platform (1-2 cm below the water surface).
-
Divide the tank into four quadrants. Place the platform in the center of one quadrant and keep it there throughout the acquisition phase.
-
For each trial, gently place the mouse into the water facing the wall at one of the four starting positions.
-
Allow the mouse to swim and find the platform for a maximum of 60-90 seconds.
-
If the mouse finds the platform, allow it to stay there for 15-30 seconds. If it fails to find the platform within the time limit, guide it to the platform and let it stay for the same duration.
-
Conduct 4 trials per day for each mouse, with an inter-trial interval of at least 15 minutes.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the tank.
-
Place the mouse in the quadrant opposite to where the platform was located.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant and the number of times the mouse crosses the former platform location.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Amyloid-β Levels
Objective: To quantify the levels of Aβ40 and Aβ42 in the brain tissue.
Materials:
-
Mouse brain tissue (cortex and hippocampus)
-
Tissue homogenization buffer (e.g., containing protease inhibitors)
-
Guanidine-HCl for extraction of insoluble Aβ
-
Commercially available Aβ40 and Aβ42 ELISA kits
-
Microplate reader
Procedure:
-
Tissue Homogenization:
-
Dissect the cortex and hippocampus from the mouse brain on ice.
-
Homogenize the tissue in the appropriate buffer.
-
Centrifuge the homogenate to separate the soluble and insoluble fractions.
-
-
Extraction of Insoluble Aβ:
-
Resuspend the pellet from the centrifugation in a guanidine-HCl solution.
-
Incubate and then centrifuge to collect the supernatant containing the solubilized insoluble Aβ.
-
-
ELISA:
-
Follow the manufacturer's protocol for the Aβ40 and Aβ42 ELISA kits.
-
Briefly, add the brain extracts and standards to the antibody-coated wells.
-
Incubate, wash, and add the detection antibody.
-
Add the substrate and stop solution.
-
Read the absorbance on a microplate reader.
-
Calculate the Aβ concentrations based on the standard curve.
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Activity Assay
Objective: To measure the activity of AChE and BuChE in brain tissue to assess the inhibitory effect of this compound.
Materials:
-
Mouse brain tissue
-
Homogenization buffer
-
Acetylthiocholine (substrate for AChE and BuChE)
-
Butyrylthiocholine (substrate for BuChE)
-
DTNB (Ellman's reagent)
-
Selective AChE inhibitor (e.g., BW284c51) to isolate BuChE activity
-
Spectrophotometer
Procedure:
-
Tissue Preparation: Homogenize brain tissue in buffer.
-
Enzyme Activity Measurement:
-
To measure total cholinesterase activity, mix the brain homogenate with acetylthiocholine and DTNB. The reaction produces a colored product that can be measured spectrophotometrically at 412 nm.
-
To specifically measure BuChE activity, pre-incubate the homogenate with a selective AChE inhibitor before adding the substrate acetylthiocholine or use butyrylthiocholine as the substrate.
-
AChE activity can be calculated by subtracting the BuChE activity from the total cholinesterase activity.
-
-
Data Analysis: Calculate the enzyme activity as the rate of change in absorbance over time and normalize to the protein concentration of the homogenate.
Mandatory Visualizations
Caption: Dual mechanism of this compound in Alzheimer's disease.
Caption: Workflow for evaluating this compound efficacy.
References
- 1. pnas.org [pnas.org]
- 2. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydrofurobenzofuran this compound, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biospective.com [biospective.com]
- 5. Mouse Model Helps Accelerate Development of New Alzheimer's Therapies | Taconic Biosciences [taconic.com]
- 6. Behavioral characterization of the Tg2576 transgenic model of Alzheimer's disease through 19 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunocytochemical Characterization of Alzheimer Disease Hallmarks in APP/PS1 Transgenic Mice Treated with a New Anti-Amyloid-β Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deposition of mouse amyloid beta in human APP/PS1 double and single AD model transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing Amyloid-Beta Reduction by Cymserine Analogues
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Cymserine and its analogues are potent, reversible, and selective inhibitors of butyrylcholinesterase (BChE), an enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh).[1][2][3] In the context of Alzheimer's disease (AD), inhibition of BChE by this compound analogues increases ACh levels in the brain, which is thought to have dual benefits: ameliorating the cognitive decline associated with cholinergic deficit and reducing the production of amyloid-beta (Aβ) peptides.[1][2][4][5][6][7][8] These compounds have been shown to lower levels of Aβ's precursor, the amyloid precursor protein (APP), as well as secreted Aβ peptides in both cell culture and animal models of AD.[1][4][6][8]
The mechanism underlying the Aβ-lowering effect of this compound analogues is believed to involve the modulation of APP processing. Increased acetylcholine levels can influence the activity of the secretase enzymes (α-, β-, and γ-secretase) that cleave APP, shifting the processing away from the amyloidogenic pathway (which produces Aβ) and towards the non-amyloidogenic pathway.[9] This modulation may occur through the activation of specific muscarinic and nicotinic acetylcholine receptors, which can trigger downstream signaling cascades that affect secretase activity and APP gene expression. Additionally, the cholinergic anti-inflammatory pathway may play a role, as neuroinflammation is closely linked to APP processing and Aβ accumulation.[10][11][12][13][14]
This document provides a detailed protocol for assessing the efficacy of this compound analogues in reducing Aβ levels, covering both in vitro and in vivo experimental models.
Key Experimental Protocols
In Vitro Assessment using Human Neuroblastoma Cell Lines (e.g., SH-SY5Y)
This protocol outlines the steps to evaluate the effect of this compound analogues on Aβ production in a human neuroblastoma cell line that overexpresses human APP.
a. Cell Culture and Treatment:
-
Culture SH-SY5Y cells (or another suitable neuronal cell line) in a complete medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays).
-
Allow the cells to adhere and grow to 70-80% confluency.
-
Prepare stock solutions of the this compound analogue in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of the this compound analogue (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 24, 48 hours). Include a vehicle-only control group.
-
After the treatment period, collect the conditioned media for Aβ ELISA and the cell lysates for Western blot analysis.
b. Quantification of Secreted Aβ40 and Aβ42 by ELISA:
-
Centrifuge the collected conditioned media at 1,000 x g for 10 minutes at 4°C to remove any detached cells.
-
Use commercially available human Aβ40 and Aβ42 ELISA kits.
-
Follow the manufacturer's instructions for the assay. Typically, this involves:
-
Adding standards and samples to wells pre-coated with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.
-
Incubating for a specified time (e.g., overnight at 4°C).
-
Washing the wells and adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating for a specified time (e.g., 1-2 hours at room temperature).
-
Washing the wells and adding the substrate solution.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Calculate the concentrations of Aβ40 and Aβ42 in the samples based on the standard curve.
-
Normalize the Aβ concentrations to the total protein concentration of the corresponding cell lysates.
c. Analysis of APP Processing by Western Blot:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE using an appropriate gel percentage (e.g., 4-12% gradient gel for full-length APP and larger fragments, or a 16% tricine gel for C-terminal fragments).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions include:
-
Anti-APP, C-terminal (e.g., Sigma-Aldrich): 1:1000 - 1:2000
-
Anti-sAPPα (e.g., IBL-America, clone 2B3): 1:2000
-
Anti-sAPPβ (e.g., IBL-America): 1:1000
-
Anti-β-Amyloid, 1-16 (e.g., BioLegend, clone 6E10) for full-length APP and sAPPα: 1:1000
-
Anti-Actin or Anti-GAPDH (loading control): 1:5000 - 1:10000
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
In Vivo Assessment in Transgenic Mouse Models of AD
This protocol describes how to evaluate the Aβ-lowering effects of this compound analogues in a transgenic mouse model of Alzheimer's disease (e.g., APPSwe/PS1dE9).
a. Animal Treatment:
-
House transgenic mice and their wild-type littermates under standard laboratory conditions.
-
Administer the this compound analogue or vehicle control to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., 4 weeks).
-
Monitor the animals for any adverse effects throughout the treatment period.
-
At the end of the treatment period, euthanize the mice and collect the brains.
b. Preparation of Brain Homogenates:
-
Dissect the brain on ice and separate the cortex and hippocampus.
-
To separate soluble and insoluble Aβ fractions, perform a sequential extraction:
-
Soluble Fraction: Homogenize the brain tissue in ice-cold Diethylamine (DEA) buffer (0.2% DEA, 50 mM NaCl) with protease inhibitors. Centrifuge at 100,000 x g for 1 hour at 4°C. Collect the supernatant (this is the soluble fraction) and neutralize it with Tris-HCl.
-
Insoluble Fraction: Resuspend the pellet from the previous step in ice-cold 70% formic acid. Sonicate briefly and then centrifuge at 100,000 x g for 1 hour at 4°C. Collect the supernatant and neutralize it with Tris base.
-
-
Determine the protein concentration of both fractions.
c. Quantification of Aβ40 and Aβ42 by ELISA:
-
Use ELISA kits specifically validated for mouse brain homogenates.
-
Follow the same procedure as described for the in vitro assessment, using the prepared soluble and insoluble brain fractions as samples.
-
Normalize the Aβ concentrations to the total protein concentration of the respective fraction.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound Analogue X on Secreted Aβ Levels in SH-SY5Y Cells
| Treatment Group | Aβ40 (pg/mg protein) | % Reduction vs. Vehicle | Aβ42 (pg/mg protein) | % Reduction vs. Vehicle |
| Vehicle Control | Mean ± SEM | - | Mean ± SEM | - |
| This compound Analogue X (0.1 µM) | Mean ± SEM | % | Mean ± SEM | % |
| This compound Analogue X (1 µM) | Mean ± SEM | % | Mean ± SEM | % |
| This compound Analogue X (10 µM) | Mean ± SEM | % | Mean ± SEM | % |
Table 2: Effect of this compound Analogue X on APP Processing in SH-SY5Y Cells (Western Blot Densitometry)
| Treatment Group | Full-Length APP (normalized intensity) | sAPPα (normalized intensity) | sAPPβ (normalized intensity) | CTFβ (normalized intensity) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound Analogue X (1 µM) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound Analogue X (10 µM) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Effect of this compound Analogue X on Brain Aβ Levels in APPSwe/PS1dE9 Mice
| Treatment Group | Soluble Aβ40 (pg/mg protein) | Insoluble Aβ40 (pg/mg protein) | Soluble Aβ42 (pg/mg protein) | Insoluble Aβ42 (pg/mg protein) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound Analogue X (dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Mandatory Visualization
Signaling Pathway
Caption: Proposed signaling pathway for this compound analogue-mediated reduction of Aβ.
Experimental Workflow
Caption: General experimental workflow for assessing Aβ reduction by this compound analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrahydrofurobenzofuran this compound, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic analysis of the inhibition of human butyrylcholinesterase with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective butyrylcholinesterase inhibition elevates brain acetylcholine, augments learning and lowers Alzheimer β-amyloid peptide in rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Status of Acetylcholinesterase and Butyrylcholinesterase in Alzheimer’s Disease and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Activation of α7 nicotinic receptor affects APP processing by regulating secretase activity in SH-EP1-α7 nAChR-hAPP695 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JCI - Physiology and immunology of the cholinergic antiinflammatory pathway [jci.org]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Action of the Purinergic and Cholinergic Anti-inflammatory Pathways on Oxidative Stress in Patients with Alzheimer's Disease in the Context of the COVID-19 Pandemic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of the Cholinergic Anti-Inflammatory Reflex in Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Nootropic Effects of Cymserine In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the nootropic effects of Cymserine, a selective butyrylcholinesterase (BuChE) inhibitor, in vivo. The protocols outlined below cover behavioral assays to assess cognitive enhancement, as well as biochemical and histological methods to elucidate the underlying mechanisms of action, including its effects on the cholinergic system and amyloid precursor protein (APP) processing.
Introduction to this compound and its Nootropic Potential
This compound is a physostigmine analog that acts as a reversible cholinesterase inhibitor with a notable selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE).[1] This pharmacological profile makes it a promising candidate for the treatment of neurodegenerative diseases like Alzheimer's disease (AD), where BuChE levels are elevated.[2][3] The primary proposed mechanism for this compound's nootropic effects is the enhancement of cholinergic neurotransmission by increasing acetylcholine (ACh) levels in the brain.[4][5] Additionally, preclinical studies on this compound and its analogs suggest a potential role in modulating the processing of amyloid precursor protein (APP), a key protein in the pathology of Alzheimer's disease, by reducing the levels of amyloid-beta (Aβ) peptides.[4][6]
In Vivo Experimental Workflow
A typical in vivo study to evaluate the nootropic effects of this compound involves several key stages, from animal model selection and drug administration to behavioral testing and post-mortem tissue analysis.
Caption: Experimental workflow for in vivo studies of this compound.
Behavioral Assays for Cognitive Assessment
Morris Water Maze (MWM)
The Morris Water Maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory.[7][8]
Protocol:
-
Apparatus: A circular pool (90-120 cm in diameter) filled with water made opaque with non-toxic white paint. A small escape platform (10 cm in diameter) is submerged 1 cm below the water surface. The pool should be located in a room with various distal visual cues.
-
Animal Subjects: Aged or transgenic mice (e.g., APP/PS1) are commonly used models of cognitive impairment.
-
Procedure:
-
Habituation: Allow mice to swim freely in the pool for 60 seconds without the platform on the day before training.
-
Training (Acquisition Phase):
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, gently place the mouse into the water at one of four randomized starting positions (North, South, East, West).
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform), path length, and swimming speed using a video tracking system.
-
-
Probe Trial (Memory Retention):
-
24 hours after the last training trial, remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located), the number of times the mouse crosses the former platform location, and the swim path.
-
-
-
This compound Administration: Administer this compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and time before the daily training trials. A vehicle-treated control group should be included.
Data Presentation:
| Parameter | Vehicle Control | This compound-Treated |
| Acquisition Phase | ||
| Mean Escape Latency (Day 5) (s) | Data not available | Data not available |
| Probe Trial | ||
| Time in Target Quadrant (%) | Data not available | Data not available |
Novel Object Recognition (NOR) Test
The NOR test evaluates recognition memory, which is dependent on the hippocampus and perirhinal cortex.[9][10]
Protocol:
-
Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm). A set of identical objects for the familiarization phase and a distinct novel object for the test phase.
-
Procedure:
-
Habituation: On day 1, allow each mouse to freely explore the empty arena for 5-10 minutes.
-
Familiarization (Training): On day 2, place two identical objects in the arena and allow the mouse to explore them for a set period (e.g., 10 minutes).
-
Test Phase: After a retention interval (e.g., 1 to 24 hours), replace one of the familiar objects with a novel object. Place the mouse back in the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring each object using a video camera and analysis software. Exploration is typically defined as the mouse's nose being within 2 cm of the object and oriented towards it.
-
-
This compound Administration: Administer this compound at a predetermined dose and time before the familiarization or test phase, depending on the aspect of memory being investigated (e.g., acquisition, consolidation, or retrieval).
Data Presentation:
| Parameter | Vehicle Control | This compound-Treated |
| Discrimination Index* | Data not available | Data not available |
*Discrimination Index = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
Biochemical Assays
Cholinesterase Activity Assay
This assay measures the activity of AChE and BuChE in brain tissue homogenates, based on the Ellman method.
Protocol:
-
Tissue Preparation: Homogenize brain tissue (e.g., cortex or hippocampus) in ice-cold phosphate buffer.
-
Assay Procedure:
-
In a 96-well plate, add brain homogenate.
-
To differentiate between AChE and BuChE activity, selective inhibitors can be used. For BuChE activity, a selective AChE inhibitor (e.g., BW284c51) is added.
-
Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Initiate the reaction by adding the substrate (acetylthiocholine for AChE or butyrylthiocholine for BuChE).
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the cholinesterase activity.
-
-
Data Analysis: Calculate the enzyme activity and determine the percent inhibition in this compound-treated animals compared to controls.
Data Presentation:
| Enzyme | IC50 of this compound | % Inhibition in Brain Tissue (in vivo) |
| Butyrylcholinesterase (BuChE) | ~63-100 nM | Data not available |
| Acetylcholinesterase (AChE) | ~15x higher than BuChE | Data not available |
Western Blot Analysis of APP and its Metabolites
This technique is used to quantify the levels of full-length APP, soluble APP fragments (sAPPα and sAPPβ), and Aβ in brain tissue.
Protocol:
-
Protein Extraction: Homogenize brain tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for APP, sAPPα, sAPPβ, or Aβ (e.g., 6E10, 4G8).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Densitometrically quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation:
| Protein | Vehicle Control (Relative Density) | This compound-Treated (Relative Density) |
| Full-length APP | Data not available | Data not available |
| sAPPα | Data not available | Data not available |
| sAPPβ | Data not available | Data not available |
| Aβ40/42 | Data not available | Data not available |
Signaling Pathways
Cholinergic Signaling Pathway
This compound's primary mechanism involves the inhibition of BuChE, leading to increased acetylcholine levels in the synaptic cleft. This enhances cholinergic signaling, which is crucial for learning and memory.
Caption: this compound's effect on the cholinergic pathway.
Amyloid Precursor Protein (APP) Processing Pathway
This compound and its analogs may also exert nootropic effects by modulating APP processing, potentially shifting it towards the non-amyloidogenic pathway.
Caption: Potential modulation of APP processing by this compound.
Conclusion
The protocols and methodologies described in these application notes provide a robust framework for the in vivo investigation of this compound's nootropic properties. By combining behavioral, biochemical, and histological approaches, researchers can gain a comprehensive understanding of its efficacy and mechanisms of action. Further research is warranted to obtain specific quantitative data on the effects of this compound in various in vivo models to fully elucidate its therapeutic potential for cognitive disorders.
References
- 1. The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. noldus.com [noldus.com]
- 3. Multigram Synthesis and in Vivo Efficacy Studies of a Novel Multitarget Anti-Alzheimer’s Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | A Sensitive Homecage-Based Novel Object Recognition Task for Rodents [frontiersin.org]
- 6. Tetrahydrofurobenzofuran this compound, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Ameliorative effect of nicergoline on cognitive function through the PI3K/AKT signaling pathway in mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. alzheimersnewstoday.com [alzheimersnewstoday.com]
Troubleshooting & Optimization
Technical Support Center: Addressing the Metabolic Instability of Cymserine to Eseroline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the metabolic instability of Cymserine and its conversion to the toxic metabolite, eseroline.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic issue with this compound?
A1: The main concern with this compound is its metabolic conversion to eseroline.[1] Eseroline is a neurotoxic compound that also exhibits potent mu-opioid agonist activity, which complicates the therapeutic profile of this compound.[1] This metabolic instability hinders its development as a potential treatment for conditions like Alzheimer's disease.[1]
Q2: What is the proposed mechanism of eseroline-induced neurotoxicity?
A2: Eseroline has been shown to induce neuronal cell death.[2][3] The proposed mechanism involves the depletion of intracellular ATP, leading to subsequent cell death.[2] Studies have demonstrated that eseroline can cause a dose- and time-dependent leakage of lactate dehydrogenase (LDH) and a release of adenine nucleotides from neuronal cells, indicative of cytotoxicity.[2]
Q3: Are there alternatives to this compound that avoid the formation of eseroline?
A3: Yes, in response to the metabolic instability of this compound, a number of its derivatives have been developed. These analogues aim to retain the desired butyrylcholinesterase inhibition while possessing different metabolic pathways that do not lead to the formation of eseroline.[1]
Troubleshooting Guides for In Vitro Metabolism Studies
Issue 1: High Variability in the Rate of Eseroline Formation
-
Possible Cause: Inconsistent enzyme activity in liver microsome preparations.
-
Troubleshooting Steps:
-
Standardize Microsome Handling: Ensure that liver microsomes are thawed on ice and used promptly. Avoid repeated freeze-thaw cycles.
-
Verify Protein Concentration: Perform a protein quantification assay (e.g., BCA assay) on your microsomal preparation before each experiment to ensure consistent protein concentrations across assays.
-
Use a Positive Control: Include a compound with a known metabolic profile (e.g., testosterone for CYP3A4 activity) to verify the metabolic competency of your microsome batch.
-
-
Possible Cause: Instability of NADPH regenerating system.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare the NADPH regenerating solution fresh on the day of the experiment.
-
Maintain Temperature: Keep the NADPH solution on ice until it is added to the incubation mixture.
-
Issue 2: Difficulty in Quantifying Low Levels of Eseroline
-
Possible Cause: Insufficient sensitivity of the analytical method.
-
Troubleshooting Steps:
-
Optimize LC-MS/MS Parameters: Develop a sensitive multiple reaction monitoring (MRM) method for both this compound and eseroline. Optimize cone voltage and collision energy for each compound to maximize signal intensity.
-
Sample Enrichment: If concentrations are below the limit of quantification, consider a solid-phase extraction (SPE) step to concentrate the analytes from the incubation mixture before LC-MS/MS analysis.
-
-
Possible Cause: Matrix effects from the incubation components.
-
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporate a SIL-IS for both this compound and eseroline to compensate for matrix-induced ion suppression or enhancement.
-
Dilute the Sample: If a SIL-IS is not available, a simple dilution of the sample post-quenching can sometimes mitigate matrix effects, although this may compromise sensitivity.
-
Issue 3: this compound Shows No Metabolism in the Assay
-
Possible Cause: Inactive metabolizing enzymes.
-
Troubleshooting Steps:
-
Check Cofactor Presence: Ensure that the NADPH regenerating system was added to the reaction mixture. A control incubation without NADPH should show no metabolism.
-
Confirm Microsome Viability: Run a positive control substrate for the expected cytochrome P450 enzymes to confirm that the microsomes are metabolically active.
-
-
Possible Cause: this compound concentration is too high, leading to substrate inhibition.
-
Troubleshooting Steps:
-
Run a Concentration-Response Curve: Test a range of this compound concentrations to determine the optimal concentration for observing metabolism without causing inhibition.
-
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
Objective: To determine the rate of disappearance of this compound and the formation of eseroline in the presence of human liver microsomes.
Materials:
-
This compound
-
Eseroline (as a reference standard)
-
Pooled Human Liver Microsomes (HLM)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
96-well plates
-
Incubator/shaker set to 37°C
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ACN) and dilute it in 0.1 M phosphate buffer to the desired starting concentration (e.g., 1 µM).
-
In a 96-well plate, pre-warm the HLM suspension in phosphate buffer to 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard.
-
Include control incubations:
-
No NADPH: To assess non-enzymatic degradation.
-
No Microsomes: To assess the chemical stability of this compound in the incubation buffer.
-
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
Data Analysis:
-
Quantify the peak areas of this compound and eseroline relative to the internal standard.
-
Plot the natural logarithm of the percentage of remaining this compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Protocol 2: LC-MS/MS Quantification of this compound and Eseroline
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time to ensure separation of this compound, eseroline, and any other potential metabolites.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
MS/MS Conditions (Example - to be optimized):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: [M+H]+ → fragment ion
-
Eseroline: [M+H]+ → fragment ion
-
Internal Standard: [M+H]+ → fragment ion
-
-
Instrument Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, cone voltage, and collision energy for each analyte and the internal standard.
Data Presentation
Table 1: Example Data for In Vitro Metabolic Stability of this compound
| Time (min) | This compound Remaining (%) | Eseroline Formed (pmol) |
| 0 | 100 | 0 |
| 5 | 85 | 15 |
| 15 | 60 | 40 |
| 30 | 35 | 65 |
| 45 | 15 | 85 |
| 60 | 5 | 95 |
Table 2: Example LC-MS/MS Parameters (Requires Experimental Optimization)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
| Eseroline | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
| Internal Standard | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
Visualizations
Logical Workflow for Investigating this compound Metabolism
References
Technical Support Center: Cymserine and its Neurotoxic Metabolites
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the neurotoxic metabolites of Cymserine.
Frequently Asked Questions (FAQs)
Q1: What is the primary neurotoxic metabolite of this compound?
The primary neurotoxic metabolite of this compound is eseroline . A portion of administered this compound is metabolized in the body to eseroline, which is a potent mu-opioid agonist and has been shown to be a neurotoxin.[1] The formation of eseroline is a significant concern for the long-term administration of this compound.
Q2: What is the known mechanism of eseroline-induced neurotoxicity?
Eseroline has been shown to induce neuronal cell death.[2] The primary mechanism appears to be the induction of a significant loss of intracellular ATP, which precedes detectable cell membrane damage (e.g., lactate dehydrogenase leakage).[2] Additionally, as a potent mu-opioid agonist, its neurotoxic effects may be mediated through opioid receptor signaling pathways that can trigger apoptosis. Chronic exposure to mu-opioid agonists has been linked to neuronal apoptosis involving the activation of caspase-3, upregulation of the pro-apoptotic protein Bax, and downregulation of the anti-apoptotic protein Bcl-2.[3][4]
Q3: What are the main strategies to reduce the formation of eseroline from this compound?
The principal strategy is the development of this compound derivatives, or analogs, that are designed to have altered metabolic pathways that do not lead to the formation of eseroline.[1] Several such analogs have been synthesized and are under investigation.
Q4: What are some examples of this compound analogs with potentially reduced eseroline formation?
Examples of this compound analogs developed to circumvent the metabolic production of eseroline include:
-
(-)-Bisnorthis compound
-
Dihydrobenzodioxepine this compound (DHBDC) [5]
These analogs have been synthesized to block potential metabolic interactions with the indole moieties of the tricyclic backbone of this compound, which is believed to be involved in the formation of eseroline.[7]
Q5: Is there a non-cholinergic analog of this compound that avoids eseroline-related toxicity?
Yes, Posiphen ((+)-phenserine) is an enantiomer of phenserine (a this compound analog) that is devoid of anticholinesterase activity. It is being investigated for its ability to lower the synthesis of amyloid precursor protein (APP) and has a different metabolic profile that does not include the formation of eseroline.
Troubleshooting Guides
Problem 1: High levels of eseroline detected in in vitro or in vivo experiments with this compound.
-
Possible Cause 1: High metabolic activity of the experimental system.
-
Troubleshooting:
-
In vitro: If using liver microsomes or S9 fractions, consider reducing the incubation time or the concentration of the metabolic enzymes to slow down the conversion of this compound to eseroline.
-
In vivo: The choice of animal model can influence metabolism. Different species may have varying levels of the cytochrome P450 enzymes responsible for this compound metabolism. Consider using a species with a metabolic profile that is more aligned with human metabolism if that data is available.
-
-
-
Possible Cause 2: Inaccurate quantification of this compound and eseroline.
-
Troubleshooting:
-
Ensure that your analytical method, such as LC-MS/MS, is properly validated for the simultaneous quantification of both this compound and eseroline. This includes establishing linearity, accuracy, and precision with appropriate calibration standards and quality controls. Refer to the detailed experimental protocol below for guidance.
-
-
Problem 2: Significant neurotoxicity observed in cell-based assays with this compound.
-
Possible Cause 1: Formation of eseroline in the cell culture medium.
-
Troubleshooting:
-
Some cell lines, particularly those with metabolic capabilities (e.g., primary hepatocytes or certain neuronal cell lines), may metabolize this compound to eseroline.
-
To confirm this, analyze the cell culture medium for the presence of eseroline using LC-MS/MS.
-
If eseroline is present, consider using a this compound analog known to have a lower propensity for eseroline formation. Alternatively, co-administer a broad-spectrum cytochrome P450 inhibitor (use with caution and appropriate controls as this can have other effects).
-
-
-
Possible Cause 2: Direct, non-metabolite-mediated toxicity of this compound at high concentrations.
-
Troubleshooting:
-
Perform a dose-response curve for this compound to determine its EC50 for toxicity.
-
Compare the toxic concentrations of this compound with the concentrations of eseroline that induce a similar level of toxicity. This will help to differentiate between the toxicity of the parent compound and its metabolite.
-
-
Data Presentation
Table 1: this compound Analogs and Their Intended Effect on Eseroline Formation
| This compound Analog | Rationale for Development | Reported Eseroline Formation |
| (-)-Bisnorthis compound | Designed for increased selectivity for butyrylcholinesterase and to alter the metabolic profile. | Specific quantitative data on the reduction of eseroline formation is not readily available in the published literature. Researchers are encouraged to perform comparative metabolic studies. |
| Dihydrobenzodioxepine this compound (DHBDC) | Synthesized to block potential metabolic interactions with the indole moieties of the tricyclic backbone of this compound.[7] | Specific quantitative data on the reduction of eseroline formation is not readily available in the published literature. Researchers are encouraged to perform comparative metabolic studies. |
| Tetrahydrofurobenzofuran this compound (THFBFC) | Developed to be a potent and selective butyrylcholinesterase inhibitor with a modified backbone to prevent eseroline formation.[6][7] | Specific quantitative data on the reduction of eseroline formation is not readily available in the published literature. Researchers are encouraged to perform comparative metabolic studies. |
Experimental Protocols
Protocol 1: Quantification of this compound and Eseroline by LC-MS/MS
This protocol is adapted from methods for the analysis of physostigmine and eseroline and should be optimized for your specific instrumentation and experimental matrix.
1. Sample Preparation (Plasma or Cell Culture Media)
-
To 100 µL of sample, add an internal standard (e.g., a deuterated analog of this compound or a structurally similar compound not present in the sample).
-
Perform a protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Note: The exact m/z values for this compound and eseroline and their fragments need to be determined by direct infusion of the analytical standards.
-
This compound: [M+H]+ → fragment 1, [M+H]+ → fragment 2
-
Eseroline: [M+H]+ → fragment 1, [M+H]+ → fragment 2
-
-
Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared in the same matrix.
Protocol 2: In Vitro Neurotoxicity Assessment of Eseroline
1. Cell Culture
-
Use a neuronal cell line (e.g., SH-SY5Y, PC12, or primary neurons).
-
Plate cells in 96-well plates at an appropriate density and allow them to adhere and differentiate (if necessary) for 24-48 hours.
2. Compound Treatment
-
Prepare a stock solution of eseroline in a suitable solvent (e.g., DMSO) and dilute it to the desired concentrations in cell culture medium.
-
Treat the cells with a range of eseroline concentrations for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
3. Neurotoxicity Assays
-
a) Cell Viability (ATP Assay):
-
Use a commercially available ATP-based cell viability assay kit (e.g., CellTiter-Glo®).
-
Follow the manufacturer's instructions to measure the luminescence, which is proportional to the amount of ATP and thus cell viability.
-
-
b) Cytotoxicity (LDH Release Assay):
-
Use a commercially available lactate dehydrogenase (LDH) cytotoxicity assay kit.
-
Measure the amount of LDH released into the cell culture medium, which is an indicator of cell membrane damage.
-
-
c) Neurite Outgrowth Assay:
-
For differentiated neurons, fix the cells after treatment.
-
Stain the cells for a neuronal marker (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).
-
Acquire images using a high-content imaging system.
-
Quantify neurite length and number of branches per neuron using appropriate image analysis software.
-
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuronal Apoptosis Associated with Morphine Tolerance: Evidence for an Opioid-Induced Neurotoxic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal apoptosis in morphine addiction and its molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of human serum butyrylcholinesterase inhibition by a novel experimental Alzheimer therapeutic, dihydrobenzodioxepine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrahydrofurobenzofuran this compound, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrahydrofurobenzofuran this compound, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Cymserine Dosage for In Vivo Cognitive Studies: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cymserine in in vivo cognitive studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Q1: My this compound solution is precipitating when I dilute my DMSO stock with saline. How can I improve its solubility for intraperitoneal (IP) injection?
A1: This is a common issue with compounds that have low aqueous solubility. Here are several steps you can take to address this:
-
Vehicle Composition: While a specific, universally validated vehicle for this compound is not consistently reported in the literature, a common approach for similar compounds is to use a co-solvent system. You can try a vehicle consisting of a small percentage of DMSO (e.g., 5-10%), Tween 80 (e.g., 5-10%), and the remainder as sterile saline (0.9% NaCl). The Tween 80 acts as a surfactant to help keep the compound in solution.
-
Preparation Method: When preparing the solution, first dissolve the this compound in 100% DMSO. Then, slowly add the Tween 80, mixing thoroughly. Finally, add the saline dropwise while continuously vortexing or sonicating. This gradual addition can prevent the compound from crashing out of solution.
-
Warming: Gently warming the solution to 37°C may aid in dissolution. However, be cautious and ensure that heat does not degrade the this compound.
-
Final DMSO Concentration: It is crucial to keep the final concentration of DMSO as low as possible, ideally below 10%, as DMSO can have its own biological effects and may be toxic at higher concentrations.
Q2: I am observing unexpected behavioral side effects in my animals, such as tremors or excessive salivation. What could be the cause and how can I mitigate this?
A2: While this compound is reported to have fewer cholinergic side effects than non-selective cholinesterase inhibitors, the observed behaviors are characteristic of cholinergic hyperstimulation.[1][2][3] Here’s how to troubleshoot:
-
Dosage: The dose of this compound may be too high for the specific animal strain or species you are using. Consider reducing the dose. The limited data available suggests a range of 1-10 mg/kg (i.p.) in rats, but the optimal dose may be lower in mice or other strains.
-
Metabolism: this compound can be metabolized to eseroline, which has been reported to be a neurotoxin.[4][5] While this compound itself is a selective butyrylcholinesterase (BuChE) inhibitor, eseroline can inhibit acetylcholinesterase (AChE), potentially leading to more pronounced cholinergic side effects.[6] The rate of metabolism can vary between species and even strains.
-
Route of Administration: Intraperitoneal injection leads to rapid absorption. If side effects are severe, consider subcutaneous administration, which may provide a slower release and a more sustained, lower peak concentration.
-
Acclimation: Ensure that the animals are properly acclimated to handling and injection procedures to minimize stress-induced behavioral changes that could be confounded with drug effects.
Q3: My results are inconsistent across different cohorts of animals. What are the potential sources of variability?
A3: Inconsistent results in behavioral studies can arise from a multitude of factors. Here are some key areas to investigate:
-
Animal-Related Factors:
-
Strain and Sex: Different rodent strains can have different baseline cognitive abilities and drug metabolism rates. Sex differences can also play a role. Ensure you are using a consistent strain and sex, and report these details in your methodology.
-
Age: The age of the animals can significantly impact cognitive performance and drug response.
-
Health Status: Ensure all animals are healthy and free from any underlying conditions that could affect behavior.
-
-
Experimental Procedure Factors:
-
Dosing: Inconsistent dosing volumes or concentrations can lead to variability. Ensure your this compound solution is homogenous and that you are administering the correct volume based on each animal's body weight.
-
Timing: The timing of drug administration relative to the behavioral task is critical. Maintain a strict and consistent schedule.
-
Handling: The stress of handling can impact cognitive performance. Ensure all experimenters use a consistent and gentle handling technique.
-
-
Environmental Factors:
-
Time of Day: Rodents are nocturnal, and their performance can vary depending on the time of day the experiment is conducted. Perform all behavioral testing at the same time within the animals' light-dark cycle.
-
Testing Environment: Ensure the testing room has consistent lighting, temperature, and minimal noise.
-
Q4: I am concerned about the potential neurotoxicity of this compound's metabolite, eseroline. How should this influence my experimental design?
A4: The potential for eseroline-induced neurotoxicity is a valid concern and should be carefully considered.[4][5][7]
-
Dose and Duration: Use the lowest effective dose of this compound and limit the duration of chronic studies.
-
Control Groups: Include comprehensive control groups in your study. This should include a vehicle-only group and potentially a group treated with a non-metabolizing cholinesterase inhibitor to differentiate the effects of cholinergic stimulation from potential metabolite-induced toxicity.
-
Alternative Compounds: If neurotoxicity is a significant concern for your research question, you may consider exploring this compound analogs that have been designed to avoid metabolism to eseroline.[4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a reversible cholinesterase inhibitor with a moderate selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE).[4] By inhibiting BuChE, this compound increases the levels of the neurotransmitter acetylcholine (ACh) in the brain.[3] Elevated ACh levels are thought to enhance cognitive processes such as learning and memory by modulating synaptic plasticity.[1][2][8][9]
Q2: What is a typical effective dosage range for this compound in rodents?
A2: The available literature provides limited specific dosage ranges for this compound in cognitive studies. One study in rats demonstrated that intraperitoneal (i.p.) administration of 1 mg/kg and 10 mg/kg resulted in maximal BuChE inhibition of 85% and 65% in cerebrospinal fluid and plasma, respectively. These doses were shown to improve cognitive performance in a maze navigation task in aged rats. It is recommended to perform a dose-response study to determine the optimal dose for your specific animal model and cognitive paradigm.
Q3: How should I prepare a this compound solution for in vivo administration?
A3: While a single, standardized protocol is not available, a common method for preparing poorly water-soluble compounds for intraperitoneal injection is as follows:
-
Calculate the required amount: Based on the desired dose (e.g., 1-10 mg/kg) and the average weight of your animals, calculate the total amount of this compound needed.
-
Prepare the vehicle: A common vehicle for such compounds is a mixture of DMSO, Tween 80 (or another surfactant like Cremophor EL), and saline. A typical final concentration might be 5% DMSO, 5% Tween 80, and 90% sterile 0.9% saline.
-
Dissolve the compound: First, dissolve the weighed this compound powder in the required volume of 100% DMSO. Ensure it is fully dissolved; sonication may be necessary.
-
Add the surfactant: Slowly add the Tween 80 to the DMSO-cymserine solution while vortexing.
-
Add the saline: Gradually add the sterile saline to the mixture while continuously vortexing to prevent precipitation.
-
Final checks: The final solution should be clear. If precipitation occurs, you may need to adjust the vehicle composition (e.g., increase the percentage of DMSO or Tween 80, though be mindful of their potential biological effects).
Important Note: Always prepare a fresh solution on the day of the experiment. It is also crucial to administer a vehicle-only control to a separate group of animals to account for any effects of the vehicle itself.
Q4: Which cognitive tasks are suitable for evaluating the effects of this compound?
A4: Given that this compound is expected to enhance learning and memory, several well-established rodent behavioral tasks are appropriate:
-
Morris Water Maze (MWM): A classic test of hippocampal-dependent spatial learning and memory.
-
Y-Maze: Used to assess spatial working memory through spontaneous alternation.
-
Novel Object Recognition (NOR): Evaluates recognition memory.
-
T-Maze or Radial Arm Maze: Can be used to assess spatial working and reference memory.
The choice of task will depend on the specific cognitive domain you aim to investigate.
Data Presentation
Table 1: In Vivo Dosage and Effects of this compound
| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Aged Rats | 1 mg/kg | i.p. | Maximal BuChE inhibition of 85% in CSF; improved performance in maze navigation. | [8] |
| Aged Rats | 10 mg/kg | i.p. | Maximal BuChE inhibition of 65% in plasma; improved performance in maze navigation. | [8] |
Table 2: In Vitro Inhibitory Activity of this compound and Analogs
| Compound | Target Enzyme | Species | IC50 / Ki | Reference |
| This compound | Butyrylcholinesterase | Human | 63 - 100 nM (IC50) | [7] |
| (-)-Bisnorthis compound | Butyrylcholinesterase | Human | 0.131 nM (Ki) | |
| Tetrahydrofurobenzofuran this compound (THFBFC) | Butyrylcholinesterase | Human | 27 nM (IC50) | [1][3] |
| Tetrahydrofurobenzofuran this compound (THFBFC) | Acetylcholinesterase | Human | 2650 nM (IC50) | [3] |
Experimental Protocols
Protocol 1: this compound Administration (Best Practice Recommendation)
This protocol is a general guideline due to the lack of a standardized, published method for this compound. It is highly recommended that researchers perform pilot studies to validate the optimal vehicle and dosage for their specific experimental setup.
-
Vehicle Preparation: Prepare a sterile vehicle solution of 5% DMSO, 5% Tween 80, and 90% 0.9% sterile saline.
-
This compound Solution Preparation:
-
On the day of injection, weigh the required amount of this compound.
-
Dissolve the this compound in the calculated volume of 100% DMSO. Use a sonicator if necessary to ensure complete dissolution.
-
Add the Tween 80 and vortex to mix.
-
Slowly add the saline while continuously vortexing. The final solution should be clear.
-
-
Dosing:
-
Weigh each animal immediately before dosing to calculate the precise injection volume.
-
Administer the this compound solution or vehicle via intraperitoneal (i.p.) injection. A typical injection volume for mice is 10 mL/kg.
-
The timing of the injection relative to the behavioral task is critical. For assessing effects on acquisition, a common time point is 30 minutes before the start of the task.
-
Protocol 2: Morris Water Maze (Spatial Learning and Memory)
-
Apparatus: A circular pool (approx. 120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 22-25°C. A hidden platform (approx. 10 cm in diameter) is submerged 1-2 cm below the water surface. The pool should be located in a room with various distal visual cues.
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the wall of the pool at one of four randomly assigned start locations.
-
Allow the animal to swim and search for the hidden platform for a maximum of 60-90 seconds.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds.
-
If the animal does not find the platform within the time limit, gently guide it to the platform and allow it to stay for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the animal in the pool at a novel start location and allow it to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
Mandatory Visualizations
References
- 1. Tetrahydrofurobenzofuran this compound, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydroaminoacridine and D-cycloserine stimulate acquisition of water maze spatial navigation in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydrofurobenzofuran this compound, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spatial Navigation (Water Maze) Tasks - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Predictive maps in rats and humans for spatial navigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pharmacological strategies for cognitive enhancement using a rat model of age-related memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-cycloserine, a novel cognitive enhancer, improves spatial memory in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholinesterase inhibitors ameliorate behavioral deficits induced by MK-801 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Aqueous Solubility of Cymserine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cymserine and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound derivatives exhibit poor water solubility?
This compound and its analogs are often lipophilic ("fat-loving") molecules. Their chemical structure can make them more soluble in organic solvents, like DMSO, than in aqueous solutions like water or buffers. This inherent property can lead to challenges in preparing solutions for in vitro and in vivo experiments.
Q2: What is a good starting point for dissolving a novel this compound derivative?
For initial experiments, it is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO). Most organic compounds are soluble in DMSO. From this stock, you can make further dilutions into your aqueous experimental medium.
Q3: My this compound derivative precipitates when I dilute the DMSO stock in my aqueous buffer. What can I do?
This is a common issue. Here are a few troubleshooting steps:
-
Step-wise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your aqueous buffer. Instead, perform serial dilutions in DMSO first to lower the concentration of the derivative before the final dilution into the aqueous medium.
-
Lower Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your cell-based assays to avoid solvent toxicity.[1] Always include a vehicle control with the same final DMSO concentration in your experiments.[1]
-
Use of Co-solvents: If precipitation persists, consider using a co-solvent system. A common formulation for in vivo studies with the this compound derivative, Phenserine, consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Q4: Are there alternatives to DMSO for improving the aqueous solubility of this compound derivatives?
Yes, several other strategies can be employed:
-
Salt Forms: For some derivatives, using a salt form can significantly improve aqueous solubility. For example, the tartrate salt of Phenserine is used to aid its solubility in water.[2][3]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[4][5] Cyclodextrins have been shown to improve the solubility of other acetylcholinesterase inhibitors.[4]
-
Lipid-Based Formulations: For oral drug delivery, self-emulsifying drug delivery systems (SEDDS) can be explored. These are mixtures of oils, surfactants, and co-solvents that form a fine emulsion upon contact with aqueous fluids, improving drug solubilization.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| Compound crashes out of solution during serial dilution for an in vitro assay. | The compound has very low aqueous solubility, and the transition from a high-DMSO concentration to an aqueous buffer is too abrupt. | 1. Make intermediate dilutions of your DMSO stock in a solvent more miscible with water, such as ethanol or methanol, before the final dilution in your assay buffer. 2. Consider using a small amount of a non-ionic surfactant, like Tween-20 (at a final concentration of ~0.01-0.05%), in your assay buffer to help maintain solubility. |
| Inconsistent results in cell-based assays. | The compound may be precipitating in the cell culture medium over time, leading to variable effective concentrations. | 1. Visually inspect your assay plates under a microscope for any signs of precipitation after adding the compound. 2. Prepare fresh dilutions of your compound from the DMSO stock immediately before each experiment. 3. Evaluate the use of cyclodextrins to enhance and maintain the solubility of your this compound derivative in the culture medium. |
| Low or variable bioavailability in animal studies. | Poor aqueous solubility is limiting the absorption of the compound after oral administration. | 1. Consider formulating the compound as a salt (e.g., tartrate) if applicable. 2. Develop a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), to improve oral absorption. 3. For parenteral administration, use a co-solvent system like the one described for Phenserine (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline). |
Quantitative Solubility Data
The following table summarizes available solubility data for Phenserine, a well-studied this compound derivative. Data for other derivatives is limited; therefore, an initial solubility assessment is recommended for each new compound.
| Compound | Solvent | Solubility | Notes |
| Phenserine | Water | < 2 mg/mL | The tartrate salt is often used to improve aqueous solubility. |
| Phenserine | DMSO | > 5 mg/mL | A high-concentration stock solution can be prepared in DMSO. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution for In Vitro Assays
-
Accurately weigh a small amount of the this compound derivative (e.g., 1-5 mg) into a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary for some compounds.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Dilution into Aqueous Buffer for In Vitro Assays
-
Thaw an aliquot of your DMSO stock solution.
-
Perform serial dilutions of the stock solution in 100% DMSO to get closer to your final desired concentration.
-
In a separate tube, add the required volume of your final aqueous assay buffer.
-
While vortexing the buffer, add a small volume of the diluted DMSO stock to achieve your final working concentration. The final DMSO concentration should ideally be below 0.5%.
-
Visually inspect the solution for any signs of precipitation.
Visualizations
References
Technical Support Center: Troubleshooting Cymserine's Off-Target Effects in Cellular Assays
Welcome to the technical support center for Cymserine. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot potential off-target effects of this compound in cellular assays. The following information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a reversible cholinesterase inhibitor. It shows moderate selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), making it a valuable tool for studying the specific roles of BChE in various cellular processes.[1] Some analogs of this compound have been shown to increase acetylcholine levels in the brain.[1][2]
Q2: Beyond cholinesterase inhibition, are there other known effects of this compound?
A2: Yes, studies have shown that this compound and its analogs can influence the processing of amyloid precursor protein (APP), reducing the levels of amyloid-beta (Aβ) peptides.[1][3] This effect appears to be independent of its cholinesterase inhibitory activity.[3]
Q3: We are observing unexpected levels of cytotoxicity in our cell line when treated with this compound. What could be the cause?
A3: Unexpected cytotoxicity can arise from several factors. Firstly, ensure that the final concentration of your solvent (e.g., DMSO) is not exceeding toxic levels for your specific cell line. Secondly, at higher concentrations, this compound may exhibit off-target effects that lead to cell death. It is also important to consider that a metabolite of this compound, eseroline, has been reported to be a neurotoxin, although this is more of a concern in in vivo studies.[1] We recommend performing a dose-response curve to determine the cytotoxic concentration 50 (CC50) and comparing it to the effective concentration for your desired on-target effect.
Q4: Our results for cholinesterase inhibition are inconsistent between experiments. What are some common reasons for this?
A4: Inconsistent results in cholinesterase activity assays can be due to several factors. Ensure that your substrate and reagent concentrations are consistent and that the enzyme is not degraded. The timing of your measurements is also critical. Additionally, check the purity and stability of your this compound stock solution. We recommend aliquoting your stock solution to avoid repeated freeze-thaw cycles.
Q5: We have observed unexpected changes in the phosphorylation of ERK and/or Akt in our cells after this compound treatment. Is this a known off-target effect?
A5: While direct modulation of ERK and Akt signaling pathways by this compound is not extensively documented, some cholinesterase inhibitors have been shown to influence these pathways, often in the context of neuroprotection.[4][5] These effects can be cell-type specific and may be linked to the downstream consequences of increased acetylcholine levels and activation of muscarinic receptors. If you observe unexpected changes in these pathways, it is crucial to investigate further to determine if it is a direct off-target effect of this compound or a secondary cellular response.
Data Presentation
The following tables summarize key quantitative data for this compound and its analog, providing a reference for expected potency and selectivity.
Table 1: Inhibitory Potency of this compound and its Analog (THFBFC)
| Compound | Target | IC50 Value | Source |
| This compound | Human Butyrylcholinesterase (BChE) | 63 - 100 nM | [6] |
| Tetrahydrofurobenzofuran this compound (THFBFC) | Human Butyrylcholinesterase (BChE) | 27 ± 4 nM | [2] |
| Tetrahydrofurobenzofuran this compound (THFBFC) | Human Acetylcholinesterase (AChE) | 2650 ± 400 nM | [2] |
Table 2: Selectivity Profile of a this compound Analog (THFBFC)
| Compound | Selectivity (AChE IC50 / BChE IC50) |
| Tetrahydrofurobenzofuran this compound (THFBFC) | ~98-fold for BChE over AChE |
Experimental Protocols
Here are detailed methodologies for key experiments to troubleshoot and characterize the effects of this compound in your cellular assays.
Cholinesterase Activity Assay (Ellman's Method)
This colorimetric assay is used to measure the activity of AChE and BChE.
Principle: Acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) is hydrolyzed by the respective enzyme to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 405-412 nm.
Materials:
-
96-well microplate
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATChI) or Butyrylthiocholine iodide (BTChI) solution (75 mM in water)
-
AChE or BChE enzyme solution (from cell lysate or recombinant source)
-
This compound at various concentrations
Procedure:
-
In each well of a 96-well plate, add 50 µL of phosphate buffer.
-
Add 25 µL of your this compound dilution. For the control (100% activity), add 25 µL of buffer.
-
Add 25 µL of the AChE or BChE enzyme solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 25 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the ATChI or BTChI substrate solution.
-
Immediately measure the absorbance at 405-412 nm every minute for 10-20 minutes using a microplate reader.
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Materials:
-
96-well cell culture plate
-
Your cell line of interest
-
Complete cell culture medium
-
This compound at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Procedure:
-
Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the CC50 value.
Western Blot for Phosphorylated ERK and Akt
This protocol allows for the detection of changes in the phosphorylation status of key signaling proteins.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations and time points.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice. Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for the total protein (e.g., anti-ERK) to normalize the data. Repeat for p-Akt and total Akt.
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Express the results as a fold change relative to the untreated control.
Visualizations
The following diagrams illustrate key concepts and workflows related to troubleshooting this compound's off-target effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Tetrahydrofurobenzofuran this compound, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholinesterase inhibitors, beta-amyloid precursor protein and amyloid beta-peptides in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase inhibitors rapidly activate Trk neurotrophin receptors in the mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic analysis of the inhibition of human butyrylcholinesterase with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cymserine's Selectivity for Butyrylcholinesterase
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the selectivity of Cymserine and its analogs for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE).
Frequently Asked Questions (FAQs)
Q1: What is the rationale for developing BChE-selective inhibitors like this compound for Alzheimer's disease?
A1: While acetylcholinesterase (AChE) is the primary target for many Alzheimer's disease drugs, interest in butyrylcholinesterase (BChE) has grown for several reasons. In the later stages of Alzheimer's, AChE levels tend to decrease, while BChE levels are elevated.[1][2][3][4] Selective BChE inhibitors can elevate brain acetylcholine levels, which is crucial as BChE also hydrolyzes acetylcholine.[2][5] Furthermore, studies suggest that selective BChE inhibition can augment learning and reduce the formation of β-amyloid aggregates, a key pathological hallmark of Alzheimer's disease.[1][5] Developing BChE-selective inhibitors aims to provide therapeutic benefits with potentially fewer side effects compared to non-selective cholinesterase inhibitors.[6]
Q2: What structural features of this compound can be modified to improve BChE selectivity?
A2: The selectivity of cholinesterase inhibitors is largely determined by the structural differences between the active sites of AChE and BChE.[1][7] The active site gorge of BChE is larger than that of AChE due to the substitution of two bulky phenylalanine residues in AChE with smaller valine and leucine residues in BChE.[1] This allows BChE to accommodate bulkier ligands. Therefore, modifications to the this compound scaffold that increase steric bulk can enhance BChE selectivity. Additionally, exploring interactions with the peripheral anionic site (PAS) of BChE, which also differs from that of AChE, can lead to improved selectivity.[8][9] Modifications at the N1 and N8 positions of the this compound core have been shown to yield potent and selective BChE inhibitors.[5]
Q3: What are some common derivatives of this compound with improved BChE selectivity?
A3: Several derivatives of this compound have been developed with significantly greater selectivity for BChE. These include compounds like bisnorthis compound and dihydrobenzodioxepine this compound (DHBDC), which have been designed to have a more favorable kinetic profile for BChE inhibition.[2] Other analogs, such as tetrahydrofurobenzofuran this compound (THFBFC) and fluorobenzylthis compound (FBC), have also been synthesized and shown to be potent and selective BChE inhibitors.[3][10][11] These derivatives often exhibit different modes of inhibition (e.g., competitive vs. mixed-type) which can be advantageous.[2][11]
Q4: Besides chemical modification, what other strategies can be used to discover novel BChE-selective inhibitors?
A4: Computational methods such as virtual screening and pharmacophore modeling are powerful tools for identifying novel chemical scaffolds with high BChE selectivity.[12] These approaches involve screening large compound libraries in silico to identify molecules that are predicted to bind favorably to the active site of BChE. Molecular docking and cluster analysis can further refine the search and increase the efficiency of virtual screening.[12] The hits identified through these computational methods can then be synthesized and evaluated in vitro.
Troubleshooting Guides
Problem 1: High variability in IC50 values between experimental repeats.
-
Possible Cause 1: Reagent Instability.
-
Troubleshooting Step: Ensure that all reagents, particularly the enzymes (AChE and BChE), substrate (e.g., acetylthiocholine, butyrylthiocholine), and DTNB (Ellman's reagent), are fresh and have been stored correctly. Prepare stock solutions fresh and use them within their recommended stability window.
-
-
Possible Cause 2: Inconsistent Incubation Times.
-
Troubleshooting Step: Use a multichannel pipette to add reagents and start the reaction simultaneously across all wells of a microplate. Ensure that the pre-incubation time of the enzyme with the inhibitor is consistent for all samples.[13]
-
-
Possible Cause 3: Pipetting Errors.
-
Troubleshooting Step: Calibrate pipettes regularly. When preparing serial dilutions of the inhibitor, ensure thorough mixing at each step.
-
Problem 2: Test compound shows poor solubility in the assay buffer.
-
Possible Cause 1: Compound Precipitation.
-
Troubleshooting Step: Observe the assay wells under a microscope to check for compound precipitation. If precipitation is observed, consider using a co-solvent like DMSO. However, ensure the final concentration of the co-solvent is low (typically <1%) and consistent across all wells, including controls, as it can affect enzyme activity.
-
-
Possible Cause 2: Non-specific Aggregation.
-
Troubleshooting Step: Some compounds can form aggregates that non-specifically inhibit enzymes. Consider including a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer to prevent aggregation.
-
Problem 3: The synthesized this compound analog is not as selective for BChE as predicted by molecular modeling.
-
Possible Cause 1: Inaccurate Docking Pose.
-
Troubleshooting Step: The predicted binding mode from molecular docking may not accurately reflect the true binding pose. Re-evaluate the docking parameters and consider using different scoring functions or molecular dynamics simulations to get a more accurate prediction of the binding interaction.
-
-
Possible Cause 2: Differences between Enzyme Sources.
-
Troubleshooting Step: Ensure that the enzyme source used in the in vitro assay (e.g., human recombinant, equine serum) matches the one used for the in silico model. There can be species-specific differences in the amino acid sequences of the active sites.[7]
-
-
Possible Cause 3: The compound has a different mechanism of action than expected.
-
Troubleshooting Step: Perform kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed). This can provide insights into how the inhibitor is interacting with the enzyme and help refine future designs.[10]
-
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values and selectivity indices for this compound and some of its analogs against AChE and BChE. A higher selectivity index (SI = IC50 AChE / IC50 BChE) indicates greater selectivity for BChE.
| Compound | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity Index (BChE) | Reference |
| This compound | ~2,650 | ~27 | >98 | [10] |
| Bisnorthis compound | - | ~0.7 (Kiapp) | - | [2] |
| Dihydrobenzodioxepine this compound (DHBDC) | - | Potent | - | [2] |
| Tetrahydrofurobenzofuran this compound (THFBFC) | 2,650 | 27 | ~98 | [10] |
| Fluorobenzylthis compound (FBC) | - | 4.79 - 6.10 | - | [11] |
| Donepezil | 6.7 | 3,700 | 0.0018 | [14] |
| Rivastigmine | 430 | 310 | 1.39 | [14] |
Note: IC50 values can vary depending on the experimental conditions. The data presented here are for illustrative purposes.
Experimental Protocols
Detailed Methodology for Determining Cholinesterase Inhibition (Ellman's Method)
This protocol is adapted from the widely used spectrophotometric method developed by Ellman.[14][15][16][17]
1. Materials and Reagents:
-
Acetylcholinesterase (AChE) (e.g., from Electrophorus electricus)
-
Butyrylcholinesterase (BChE) (e.g., from equine serum or human recombinant)
-
Acetylthiocholine iodide (ATCI) - Substrate for AChE
-
S-Butyrylthiocholine iodide (BTCI) - Substrate for BChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitor (e.g., this compound analog)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
2. Preparation of Solutions:
-
Enzyme Solutions: Prepare stock solutions of AChE and BChE in phosphate buffer to the desired concentration.
-
Inhibitor Solutions: Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Perform serial dilutions in phosphate buffer to obtain a range of working concentrations.
-
Substrate Solutions: Prepare solutions of ATCI and BTCI in phosphate buffer.
-
DTNB Solution: Prepare a solution of DTNB in phosphate buffer.
3. Assay Protocol (96-well plate format):
-
To each well of the microplate, add the following in order:
-
Phosphate buffer
-
Test inhibitor solution at various concentrations (or buffer for control wells)
-
DTNB solution
-
AChE or BChE enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the appropriate substrate solution (ATCI for AChE, BTCI for BChE) to each well.
-
Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.
4. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal).
-
Calculate the Selectivity Index (SI) = IC50 (AChE) / IC50 (BChE).
Visualizations
Caption: Mechanism of BChE-selective inhibition by a this compound analog.
References
- 1. The Selectivity of Butyrylcholinesterase Inhibitors Revisited | MDPI [mdpi.com]
- 2. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydrofurobenzofuran this compound, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pnas.org [pnas.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tetrahydrofurobenzofuran this compound, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Butyrylcholinesterase with Fluorobenzylthis compound, An Experimental Alzheimer’s Drug Candidate: Validation of Enzoinformatics Results by Classical and Innovative Enzyme Kinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Refinement of Cymserine synthesis to improve yield and purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of Cymserine to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound is typically synthesized from (-)-eseroline, which is a metabolite of physostigmine. The key transformation is the N-phenylcarbamoylation of the phenolic hydroxyl group of eseroline. This reaction involves treating eseroline with a phenylisocyanate derivative.
Q2: What are the critical parameters to control during the N-phenylcarbamoylation of eseroline?
A2: The critical parameters for the N-phenylcarbamoylation of eseroline to maximize yield and purity include:
-
Reagent Quality: Use high-purity eseroline and phenylisocyanate. Impurities in the starting materials can lead to side reactions and complicate purification.
-
Reaction Temperature: The reaction is often performed at or below room temperature to minimize the formation of side products.
-
Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to prevent hydrolysis of the isocyanate.
-
Stoichiometry: A slight excess of the phenylisocyanate is common to ensure complete conversion of eseroline.
-
Catalyst: While the reaction can proceed without a catalyst, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to accelerate the reaction. However, optimization is crucial as the base can also promote side reactions.
Q3: What are the common side products in this compound synthesis?
A3: Common side products include:
-
Di-phenylurea: Formed from the reaction of phenylisocyanate with any trace amounts of water in the reaction mixture.
-
Allophanates: These can form as by-products in the reaction of eseroline and benzylcarbamoyl eseroline with benzyl isocyanate.[1]
-
N-alkylation products: Although less common in this specific reaction, N-alkylation of the tertiary amine in the eseroline core is a potential side reaction under certain conditions.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of this compound?
A4: The following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For accurate determination of purity and quantification of impurities. A reverse-phase C18 column is often suitable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and identification of any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Poor quality or degradation of eseroline or phenylisocyanate. 2. Presence of moisture in the reaction. 3. Suboptimal reaction temperature or time. 4. Inappropriate solvent. | 1. Verify the purity of starting materials using NMR or HPLC. Use freshly opened or purified reagents. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize the reaction temperature (start at 0°C and slowly warm to room temperature) and monitor the reaction progress by TLC to determine the optimal reaction time. 4. Ensure the chosen solvent (e.g., DCM, THF) fully dissolves the starting materials. |
| Multiple Spots on TLC (Impure Product) | 1. Formation of di-phenylurea due to moisture. 2. Formation of allophanates or other side products. 3. Degradation of the product. | 1. Strictly adhere to anhydrous reaction conditions. 2. Optimize the stoichiometry of the reagents. Consider adding the phenylisocyanate dropwise to the eseroline solution. If a base is used, screen different non-nucleophilic bases and optimize their concentration. 3. Avoid excessive heat and prolonged reaction times. |
| Difficult Purification | 1. Similar polarity of this compound and impurities. 2. Product streaking on the silica gel column. | 1. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or a mixture containing a small amount of methanol) may be necessary. Preparative HPLC can be an alternative for difficult separations. 2. If the compound is basic, consider adding a small amount of a volatile base (e.g., 0.1-1% triethylamine) to the eluent to improve peak shape. |
| Inconsistent Purity Results from HPLC | 1. Inappropriate column or mobile phase. 2. Co-elution of impurities with the main peak. 3. Degradation of the sample in the HPLC vial. | 1. Develop a robust HPLC method. Start with a standard C18 column and a mobile phase of acetonitrile/water or methanol/water with a suitable buffer (e.g., ammonium acetate or formic acid). Optimize the gradient and flow rate. 2. Use a high-resolution column and adjust the mobile phase composition to improve the separation of impurities. Diode-array detection (DAD) can help to assess peak purity. 3. Use fresh samples for analysis and consider using an autosampler with temperature control. |
Data Presentation
Table 1: Comparative Yields of Carbamoylation Methods (Illustrative)
| Carbamoylation Method | Substrate Type | Reagents/Catalyst | Yield Range (%) | Key Advantages |
| Isocyanate Reaction | Alcohols & Phenols | Phenylisocyanate | Good to Excellent | Generally high yielding and straightforward. |
| Chloroformate Reaction | Amines | Benzyl Chloroformate, Base | Good to Excellent | Well-established method for amine protection. |
| Transcarbamoylation | Alcohols | Dibutyltin maleate, Phenyl carbamate | >90 | High yields for alcohols, tolerant to various functional groups. |
| CO₂ Fixation | Amines | CO₂, Alkyl Halide, Base | Variable | Utilizes a green and abundant C1 source. |
Note: The yields are illustrative and can vary significantly based on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound from (-)-Eseroline
This protocol is a general guideline and may require optimization.
Materials:
-
(-)-Eseroline
-
Phenylisocyanate
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA, optional, freshly distilled)
-
Silica gel for column chromatography
-
Hexane, Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (-)-eseroline (1.0 eq) in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0°C using an ice bath. To this stirred solution, add phenylisocyanate (1.1 eq) dropwise. If a catalyst is used, triethylamine (0.1-1.0 eq) can be added prior to the phenylisocyanate.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of hexane:ethyl acetate 7:3 or another suitable ratio). The reaction is complete when the eseroline spot is no longer visible.
-
Workup: Once the reaction is complete, quench the reaction with a small amount of methanol to consume any excess phenylisocyanate. Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Collect the fractions containing the product.
-
Isolation and Characterization: Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
Protocol 2: HPLC Method for Purity Analysis of this compound
This is a starting point for method development.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A linear gradient from 10% B to 90% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 25-30 °C.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Cymserine Technical Support Center: Managing Cholinergic Side Effects in Animal Studies
This guide provides researchers, scientists, and drug development professionals with essential information for managing potential cholinergic side effects of Cymserine in preclinical animal studies. The following sections offer frequently asked questions, troubleshooting workflows, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a reversible cholinesterase inhibitor.[1] It functions by inhibiting the enzymes that break down the neurotransmitter acetylcholine (ACh), leading to increased ACh levels in the brain. Unlike many traditional cholinesterase inhibitors, this compound is moderately selective for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE).[1][2] This selectivity is a key feature of its pharmacological profile.
Q2: Why is this compound expected to have fewer cholinergic side effects than other cholinesterase inhibitors?
A2: The primary dose-limiting side effects of cholinesterase inhibitors (e.g., nausea, vomiting, diarrhea, tremors) are typically mediated by the hyperstimulation of the cholinergic system, often through the inhibition of AChE in the peripheral nervous system.[3][4] this compound's relative selectivity for BuChE is thought to achieve therapeutic increases in brain ACh levels with less impact on peripheral AChE, thereby reducing the incidence of these classic adverse effects.[5][6] Animal studies with selective BuChE inhibitors, including this compound analogues, have demonstrated cognitive improvements without the characteristic undesirable actions seen with less selective AChE inhibitors.[5][7]
Q3: What are the potential cholinergic side effects I might still observe, and at what point in my experiment are they most likely to appear?
A3: While designed to be better tolerated, high doses or individual animal sensitivity could still lead to classic cholinergic side effects. These are caused by an excess of acetylcholine and may include:
-
Gastrointestinal: Salivation, nausea, vomiting, diarrhea, and abdominal cramps.[4]
-
Neuromuscular: Muscle tremors and fasciculations.[8]
-
Secretory: Increased lacrimation (tearing) and sweating.
-
Cardiovascular: Bradycardia (slowed heart rate).[9]
These effects are most likely to appear shortly after administration, corresponding with the peak plasma concentration of the compound.
Q4: How can I proactively minimize the risk of cholinergic side effects during my experiments?
A4: A careful experimental design is crucial.
-
Dose-Response Study: Begin with a low dose of this compound and gradually escalate to find the optimal therapeutic window with minimal side effects.
-
Acclimatization: Ensure animals are properly acclimatized to handling and administration procedures to minimize stress, which can confound the observation of side effects.
-
Vehicle Control: Always include a vehicle-treated control group to ensure that observed effects are due to the compound and not the administration vehicle or procedure.
Troubleshooting Guide: Acute Cholinergic Side Effects
This guide provides a step-by-step workflow for addressing acute cholinergic side effects observed post-administration of this compound.
Problem: My animal model is exhibiting acute signs of cholinergic toxicity (e.g., excessive salivation, tremors, diarrhea, lethargy).
Workflow:
-
Confirm and Document: Immediately confirm that the observed signs are consistent with cholinergic toxicity (see Table 2). Document the severity and time of onset for each animal.
-
Pause Dosing: Cease further administration of this compound to the affected animal(s) until the issue is resolved.
-
Evaluate Dose: Review your current dosing regimen. The observed toxicity is a strong indicator that the dose is too high for the specific animal model, strain, or individual.
-
Administer Anticholinergic Rescue Agent (if necessary): For severe cases, administration of a muscarinic receptor antagonist, such as atropine or scopolamine, can be used to counteract the effects of excessive acetylcholine.[10] This should be done in accordance with your institution's IACUC-approved protocol and after veterinary consultation.
-
Adjust Protocol: Based on the outcome, adjust the experimental protocol by reducing the this compound dose for future experiments.
Data Presentation
Table 1: Comparative Selectivity of Cholinesterase Inhibitors
| Compound | Primary Target | Selectivity Profile | Associated Cholinergic Side Effect Profile |
|---|---|---|---|
| Donepezil | AChE | Highly selective for AChE | Higher potential for classic cholinergic side effects.[5][9] |
| Rivastigmine | AChE and BuChE | Unselective | Higher potential for classic cholinergic side effects.[5] |
| This compound | BuChE | Moderately selective for BuChE over AChE. [1] | Lower potential for classic cholinergic side effects. [5][6] |
Table 2: Troubleshooting Observed Cholinergic Side Effects
| Observed Sign | Severity | Potential Cause | Recommended Action |
|---|---|---|---|
| Mild salivation, slight tremor | Mild | Early sign of cholinergic overstimulation | Monitor closely. Consider a 10-20% dose reduction in the next cycle. |
| Excessive salivation, persistent tremors, diarrhea | Moderate | Dose is likely too high | Pause dosing. Prepare for a 25-50% dose reduction. Consult with a veterinarian. |
| Severe tremors, prostration, bradycardia, respiratory distress | Severe | Acute toxicity / Overdose | Emergency. Immediately cease administration and consult with a veterinarian. Administer an anticholinergic rescue agent like atropine per approved protocol.[10] |
Table 3: Example Anticholinergic Rescue Agents for Rodent Studies
| Agent | Mechanism of Action | Typical Dose Range (Rodents) | Route of Administration |
|---|---|---|---|
| Atropine | Non-selective muscarinic antagonist.[10] | 1-5 mg/kg | Subcutaneous (SC) or Intraperitoneal (IP) |
| Scopolamine | Non-selective muscarinic antagonist.[10] | 0.5-2 mg/kg | Subcutaneous (SC) or Intraperitoneal (IP) |
| Glycopyrrolate | Muscarinic antagonist (does not readily cross the blood-brain barrier) | 0.1-0.5 mg/kg | Subcutaneous (SC) or Intraperitoneal (IP) |
Note: These are example dose ranges. Researchers must determine the optimal dose for their specific model and experimental conditions in consultation with a veterinarian and institutional guidelines.
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of this compound in Rodents
-
Preparation:
-
Prepare this compound in a sterile vehicle (e.g., saline, PBS, or a solution containing DMSO/Tween 80 for compounds with low aqueous solubility) at the desired concentration.
-
Ensure the final pH of the solution is as close to neutral (~7.4) as possible to avoid irritation.[11]
-
Warm the solution to room temperature before injection.
-
-
Animal Restraint:
-
Gently but firmly restrain the mouse or rat to expose the abdomen. For a one-person procedure, proper scruffing and tail support are effective.
-
-
Injection Procedure:
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.[12]
-
Insert a sterile needle (e.g., 25-27 gauge) at a 15-20 degree angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ before injecting the solution smoothly.
-
The maximum injection volume should not exceed 10 mL/kg for mice or rats.[11]
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and monitor for at least 15-30 minutes for any immediate adverse reactions, including signs of cholinergic toxicity.
-
Protocol 2: Systematic Monitoring for Cholinergic Side Effects
-
Baseline Observation: Before the first administration, observe each animal for 10-15 minutes to establish baseline behavior and appearance.
-
Post-Dosing Observation:
-
Observe animals continuously for the first 30 minutes after this compound administration.
-
Perform subsequent checks at 1, 2, 4, and 24 hours post-administration.
-
-
Scoring System: Use a simple scoring system to quantify observations consistently.
-
Salivation: 0 = Normal; 1 = Mild wetness around the mouth; 2 = Excessive drooling.
-
Tremors: 0 = None; 1 = Mild, intermittent tremors; 2 = Persistent, whole-body tremors.
-
Diarrhea: 0 = Normal feces; 1 = Soft stool; 2 = Liquid feces.
-
-
Record Keeping: Maintain detailed records of observations, including the time, animal ID, dose, and scores for each side effect.
Visualizations
Caption: this compound inhibits BuChE, increasing acetylcholine in the synapse.
Caption: Workflow for troubleshooting cholinergic side effects in animal studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Kinetic analysis of the inhibition of human butyrylcholinesterase with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential revival of cholinesterase inhibitors as drugs in veterinary medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consultant360.com [consultant360.com]
- 5. Tetrahydrofurobenzofuran this compound, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrahydrofurobenzofuran this compound, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
Technical Support Center: Enhancing the In-vivo Stability of Carbamate Cholinesterase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing challenges related to the in-vivo stability of carbamate cholinesterase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor in-vivo stability of carbamate cholinesterase inhibitors?
A1: The in-vivo instability of carbamate cholinesterase inhibitors primarily stems from their susceptibility to enzymatic hydrolysis by esterases, particularly carboxylesterases, which are abundant in the plasma and liver.[1][2][3] This rapid metabolism can lead to a short half-life and reduced bioavailability. Additionally, the chemical nature of the carbamate bond itself can be prone to hydrolysis under physiological conditions.[4]
Q2: How can the in-vivo stability of a carbamate inhibitor be improved?
A2: Several strategies can be employed to enhance in-vivo stability:
-
Prodrug Approach: Masking the carbamate moiety with a promoiety that is cleaved in vivo can protect the drug from premature degradation and improve oral bioavailability.[4][5][6][7][8]
-
Structural Modifications: Altering the substituents on the carbamate nitrogen (N,N-disubstituted carbamates are generally more stable) and the aromatic ring can modulate metabolic stability and activity.[2][7][9] Introducing bulky groups can sterically hinder access by metabolic enzymes.[9]
-
Formulation Strategies: Utilizing appropriate drug delivery systems, such as oral capsules or liquid formulations, can help improve the absorption and bioavailability of carbamate inhibitors.[1][10]
Q3: What are the common challenges encountered when working with carbamate inhibitors in experimental settings?
A3: Researchers often face challenges such as:
-
Low Aqueous Solubility: Many carbamate inhibitors have poor solubility in aqueous solutions, which can complicate in-vitro assays and formulation for in-vivo studies.[11][12][13]
-
Rapid Metabolism: As mentioned, rapid clearance due to metabolic degradation is a significant hurdle.[1][2]
-
Off-Target Effects: Some carbamate inhibitors may interact with other enzymes or receptors, leading to undesired side effects.[14][15]
-
Blood-Brain Barrier Penetration: For inhibitors targeting central nervous system disorders, achieving sufficient penetration across the blood-brain barrier is a critical challenge.[3][4][16]
Troubleshooting Guides
Problem 1: Low Oral Bioavailability in Preclinical Animal Models
Possible Causes:
-
Poor aqueous solubility leading to dissolution rate-limited absorption. [17]
-
Extensive first-pass metabolism in the gut wall or liver. [10][18]
-
Efflux by transporters such as P-glycoprotein (P-gp) in the intestine. [19]
-
Chemical instability in the gastrointestinal tract.
Troubleshooting Steps & Solutions:
| Step | Action | Rationale | Citation |
| 1 | Assess Physicochemical Properties | Determine the aqueous solubility and permeability of the compound. The Biopharmaceutics Classification System (BCS) can help classify the drug and identify the primary absorption barrier. | [19] |
| 2 | Investigate Metabolic Stability | Perform in-vitro metabolism studies using liver microsomes or S9 fractions to quantify the extent of first-pass metabolism. | [1][5][20] |
| 3 | Evaluate Transporter Involvement | Use in-vitro models like Caco-2 cell monolayers with and without P-gp inhibitors (e.g., verapamil) to determine if the compound is a substrate for efflux transporters. | [19] |
| 4 | Formulation Optimization | If solubility is the issue, consider formulation strategies such as creating solid dispersions, nanosuspensions, or using solubility-enhancing excipients. For permeability-limited compounds, co-administration with permeation enhancers can be explored. | [10][17] |
| 5 | Prodrug Strategy | If extensive first-pass metabolism is confirmed, designing a prodrug that masks the metabolically labile carbamate group can be an effective solution. | [4][7][8] |
Problem 2: Inconsistent Results in In-Vitro Cholinesterase Inhibition Assays (IC50 Determination)
Possible Causes:
-
Compound Precipitation: The inhibitor may not be fully dissolved in the assay buffer, leading to an underestimation of its true potency.[12]
-
Time-Dependent Inhibition: Carbamates act as pseudo-irreversible inhibitors, meaning the degree of inhibition increases with incubation time. Inconsistent pre-incubation times will lead to variable IC50 values.
-
Instability in Assay Buffer: The compound may degrade in the aqueous buffer over the course of the experiment.
-
Interference with Assay Detection Method: The compound might interfere with the colorimetric or fluorometric readout of the assay.
Troubleshooting Steps & Solutions:
| Step | Action | Rationale | Citation |
| 1 | Verify Solubility | Visually inspect for precipitation and consider using a small percentage of a co-solvent like DMSO. Always include a vehicle control. | [12] |
| 2 | Standardize Pre-incubation Time | Establish and consistently use a fixed pre-incubation time for the enzyme and inhibitor before adding the substrate. | [6] |
| 3 | Assess Compound Stability in Buffer | Incubate the compound in the assay buffer for the duration of the experiment and analyze its concentration at the end to check for degradation. | [21][22] |
| 4 | Run Interference Controls | Include control wells with the inhibitor but without the enzyme to check for any direct reaction with the assay reagents or inherent absorbance/fluorescence of the compound. |
Experimental Protocols
Protocol 1: In-Vitro Plasma Stability Assay
Objective: To determine the stability of a carbamate inhibitor in the presence of plasma enzymes.
Materials:
-
Test carbamate inhibitor
-
Pooled plasma from the desired species (e.g., human, rat, mouse)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile or methanol (for protein precipitation)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute it to a working concentration (e.g., 100 µM in acetonitrile).[2][23]
-
Thaw the pooled plasma at 37°C and centrifuge to remove any precipitates.
-
In a 96-well plate, add a small volume of the test compound working solution to pre-warmed plasma to achieve the final desired concentration (e.g., 1 µM).[2][24]
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding 3-4 volumes of ice-cold acetonitrile or methanol containing the internal standard to precipitate the plasma proteins.[2][23]
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample and determine the half-life (t½).[2]
Protocol 2: Determination of IC50 for Cholinesterase Inhibition (Ellman's Method)
Objective: To determine the concentration of a carbamate inhibitor required to inhibit 50% of cholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Test carbamate inhibitor
-
Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
96-well microplate reader
Procedure:
-
Prepare a series of dilutions of the test inhibitor in the phosphate buffer.[6]
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the enzyme solution to each well.
-
Add different concentrations of the inhibitor to the sample wells. For control wells, add buffer (for 0% inhibition) and a known inhibitor (for 100% inhibition).[6]
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate (ATCh or BTCh) to all wells.[6]
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion.[6]
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6][25]
Protocol 3: In-Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a carbamate inhibitor after administration to a rodent model.
Materials:
-
Test carbamate inhibitor formulated for the desired route of administration (e.g., oral gavage, intravenous injection)
-
Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice)[26][27]
-
Dosing vehicles
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Acclimate the animals and fast them overnight before dosing (for oral administration).[26]
-
Administer the formulated test compound to the animals via the chosen route (e.g., oral gavage or intravenous injection).[26][27]
-
At predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes), collect blood samples from a suitable site (e.g., tail vein, saphenous vein).[27]
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Prepare plasma samples for analysis by protein precipitation or other extraction methods.
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.[26][28]
-
Plot the plasma concentration versus time data.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life) using appropriate software.[28]
Visualizations
Cholinergic Signaling Pathway and Inhibition
Caption: Cholinergic signaling pathway and the mechanism of action of carbamate cholinesterase inhibitors.
Experimental Workflow for Assessing In-Vivo Stability
Caption: A typical experimental workflow for the assessment of the in-vivo stability of a carbamate cholinesterase inhibitor.
References
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Methods to assess drug permeability across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Stability Assays [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. New method for the determination of the half inhibition concentration (IC50) of cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Sarin - Wikipedia [en.wikipedia.org]
- 14. Cholinergic circuits integrate neighboring visual signals in a Drosophila motion detection pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Pharmacokinetics and metabolism of two carbamate insecticides, carbaryl and landrin, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 21. stabilityhub.com [stabilityhub.com]
- 22. japsonline.com [japsonline.com]
- 23. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 24. charnwooddiscovery.com [charnwooddiscovery.com]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 28. protocols.io [protocols.io]
Technical Support Center: Mitigating Potential Hepatotoxicity of Long-Term Cymserine Administration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the potential hepatotoxicity of long-term Cymserine administration during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of hepatotoxicity for this compound?
While specific data on this compound-induced hepatotoxicity is limited, potential mechanisms can be extrapolated from other cholinesterase inhibitors and general principles of drug-induced liver injury (DILI). The liver is the primary site of metabolism for many drugs, including those acting on the central nervous system.[1][2][3] Potential mechanisms include:
-
Metabolic Activation: The biotransformation of this compound by cytochrome P450 (CYP) enzymes in the liver could lead to the formation of reactive metabolites.[4][5] These metabolites can covalently bind to cellular macromolecules like proteins, leading to cellular stress and injury.
-
Mitochondrial Dysfunction: Drug-induced mitochondrial injury is a common mechanism of hepatotoxicity.[5][6][7] This can lead to ATP depletion, increased formation of reactive oxygen species (ROS), and subsequent hepatocyte injury.
-
Oxidative Stress: An imbalance between the production of ROS and the ability of the cell to detoxify these reactive products can lead to damage to lipids, proteins, and DNA, ultimately causing cell death.[4][5][7]
-
Immune-Mediated Injury: In some cases, drug metabolites can act as haptens, forming adducts with proteins that are recognized as neoantigens by the immune system.[4][7] This can trigger an immune response leading to liver inflammation and damage.
Q2: What are the initial signs of potential hepatotoxicity to monitor in my animal studies?
Early detection is crucial for mitigating severe liver injury. Key indicators to monitor in preclinical animal models include:
-
Elevated Serum Biomarkers: Regularly monitor serum levels of key liver enzymes. Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are primary indicators of hepatocellular injury.[8][9] An increase in alkaline phosphatase (ALP) and total bilirubin (TBIL) can indicate cholestatic injury.[9]
-
Histopathological Changes: Liver histology remains a gold standard for assessing liver injury. Look for signs of necrosis, apoptosis, inflammation, steatosis (fatty liver), and fibrosis in liver tissue samples.[10]
-
Changes in Animal Behavior and Appearance: Clinical signs such as weight loss, lethargy, ruffled fur, and jaundice can be indicative of systemic toxicity, which may include liver damage.
Q3: Are there more sensitive or specific biomarkers for early detection of this compound-induced liver injury?
Yes, several novel biomarkers are being investigated for their improved sensitivity and specificity over traditional markers like ALT and AST.[1][8][11][12] Consider incorporating the following into your monitoring plan:
-
MicroRNA-122 (miR-122): This microRNA is highly specific to the liver and is released into the circulation upon hepatocyte injury. Studies have shown that miR-122 levels can rise earlier and are more specific to liver damage than ALT.[8][11][12]
-
Glutamate Dehydrogenase (GLDH): GLDH is a mitochondrial enzyme that is released upon hepatocyte necrosis. It can be a more specific indicator of liver cell death than ALT.[8][11]
-
Keratin 18 (K18): Full-length K18 is released during necrosis, while caspase-cleaved K18 (cK18) is a marker of apoptosis. Measuring both forms can provide insights into the mode of cell death.[8][9][11]
-
High Mobility Group Box-1 (HMGB1): This protein is released from necrotic cells and can act as a danger signal to activate inflammatory responses.[1]
Q4: What in vitro models can I use to screen for this compound's hepatotoxic potential early in development?
In vitro models are essential for early, high-throughput screening of potential hepatotoxicity.[6][13][14] Recommended models include:
-
Primary Human Hepatocytes: Considered the "gold standard" for in vitro toxicity testing as they most closely mimic the in vivo liver environment.[13] However, they are limited by availability, cost, and donor-to-donor variability.
-
Hepatoma Cell Lines (e.g., HepG2, HepaRG): These are immortalized cell lines that are more readily available and provide more reproducible results.[13] HepaRG cells, in particular, are known for their metabolic competence.
-
3D Liver Spheroids/Organoids: These models offer a more physiologically relevant environment by incorporating cell-cell interactions and can be maintained for longer periods, making them suitable for studying chronic toxicity.[13][14]
-
Co-culture Systems: Combining hepatocytes with other liver cell types, such as Kupffer cells (for inflammation) and stellate cells (for fibrosis), can provide a more comprehensive picture of potential liver injury mechanisms.[7][13]
Troubleshooting Guides
Problem 1: Unexpectedly high ALT/AST levels in long-term rodent studies.
| Potential Cause | Troubleshooting Step | Rationale |
| Dose-dependent toxicity | 1. Review the dose-response relationship from shorter-term studies.2. Consider conducting a dose de-escalation study.3. Analyze plasma concentrations of this compound to check for accumulation. | High doses or drug accumulation over time may be exceeding the liver's metabolic capacity.[15] |
| Idiosyncratic-like reaction in a subset of animals | 1. Examine individual animal data for outliers.2. Investigate potential genetic predispositions if using outbred strains.3. Assess for immune cell infiltration in liver histology. | Idiosyncratic drug-induced liver injury (iDILI) is not always dose-dependent and can have an immune component.[4][16] |
| Off-target effects or reactive metabolite formation | 1. Perform in vitro mechanistic assays (e.g., mitochondrial toxicity, reactive oxygen species generation).2. Conduct metabolite identification studies to look for potentially toxic metabolites. | Understanding the underlying mechanism is key to mitigation.[5] |
| Confounding factors | 1. Review animal husbandry records for any changes in diet, environment, or stress.2. Screen for underlying viral infections in the animal colony. | External factors can influence liver enzyme levels. |
Problem 2: Inconsistent results in in vitro hepatotoxicity assays.
| Potential Cause | Troubleshooting Step | Rationale |
| Cell model limitations | 1. Compare results across different cell models (e.g., primary hepatocytes vs. HepG2).2. Ensure the chosen cell line has the relevant metabolic enzymes (CYPs) for this compound metabolism. | Different cell models have varying metabolic capacities and sensitivities.[13] |
| Assay endpoint is not sensitive enough | 1. Use multiple, complementary endpoints (e.g., LDH release for necrosis, caspase activity for apoptosis, ATP levels for mitochondrial function).2. Measure endpoints at multiple time points. | A single endpoint may not capture the full picture of cellular toxicity.[6] |
| Compound solubility or stability issues | 1. Verify the solubility of this compound in the culture medium.2. Assess the stability of the compound over the course of the experiment. | Poor solubility or degradation can lead to inaccurate dosing and variable results. |
| High background in assays | 1. Optimize assay conditions (e.g., cell seeding density, incubation times).2. Run appropriate vehicle and positive controls. | Proper experimental design is crucial for reliable data. |
Quantitative Data Summary
Table 1: Comparison of Common and Novel Biomarkers for Drug-Induced Liver Injury
| Biomarker | Type | Primary Indication | Advantages | Limitations |
| ALT | Serum Enzyme | Hepatocellular Injury | Widely used, cost-effective, validated | Lacks specificity (also present in muscle), late indicator of injury[8][17] |
| AST | Serum Enzyme | Hepatocellular Injury | Widely used, cost-effective | Lacks specificity (also in heart, muscle, kidney), late indicator[9] |
| ALP | Serum Enzyme | Cholestatic Injury | Standard marker for biliary tract issues | Can be elevated in bone disorders |
| TBIL | Serum | Liver Function | Indicates impaired conjugation and excretion | Can be a late marker of severe injury |
| miR-122 | microRNA | Hepatocellular Injury | Highly liver-specific, early indicator[8][11][12] | Requires specialized assays (e.g., qPCR) |
| GLDH | Mitochondrial Enzyme | Hepatocellular Necrosis | More specific to liver than ALT, indicates mitochondrial damage[8][11] | Less commonly used in routine panels |
| K18 (total and cleaved) | Cytoskeletal Protein | Necrosis & Apoptosis | Differentiates modes of cell death[8][11] | Requires specific immunoassays |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound-Induced Cytotoxicity in HepG2 Cells
-
Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed 10,000 cells per well in a 96-well plate and allow them to attach for 24 hours.
-
Dosing: Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.1%. Replace the medium in the wells with the drug-containing medium. Include vehicle controls and a positive control (e.g., chlorpromazine).
-
Incubation: Incubate the cells with this compound for 24 and 48 hours.
-
Cytotoxicity Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Murine Model of Acetaminophen-Induced Liver Injury for Assessing Hepatoprotective Potential
This protocol can be adapted to assess if co-administration of a potential mitigating agent with this compound can reduce liver injury. The acetaminophen (APAP) model is a well-established model of intrinsic DILI.[18][19]
-
Animals: Use male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize the mice for at least one week before the experiment.
-
Fasting: Fast the mice overnight (approximately 12-16 hours) before APAP administration to deplete glutathione stores, which sensitizes them to APAP toxicity.[19]
-
Dosing:
-
Administer the potential mitigating agent or vehicle via an appropriate route (e.g., oral gavage).
-
After a specified pre-treatment time, administer a single intraperitoneal (i.p.) injection of APAP (e.g., 300 mg/kg).
-
A control group should receive vehicle instead of APAP.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for clinical signs of distress.
-
At 24 hours post-APAP administration, collect blood via cardiac puncture for serum biomarker analysis (ALT, AST).
-
Euthanize the mice and collect the liver for histopathological analysis (formalin-fixed, paraffin-embedded sections stained with H&E) and for analysis of tissue biomarkers.
-
-
Data Analysis: Compare serum enzyme levels and histological scores between the different treatment groups.
Visualizations
Caption: Potential mechanisms of this compound-induced hepatotoxicity.
Caption: Experimental workflow for assessing and mitigating hepatotoxicity.
Caption: Troubleshooting logic for elevated in vivo liver enzymes.
References
- 1. scispace.com [scispace.com]
- 2. Emerging significance of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease [emedicine.medscape.com]
- 4. Drug-Induced Liver Injury: Mechanisms, Diagnosis, and Management: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Drug-Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel biomarkers for drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Biomarkers in Drug-Induced Liver Injury: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug-Induced Hepatotoxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Frontiers | Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation [frontiersin.org]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cymserine vs. Physostigmine: A Comparative Analysis of Butyrylcholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of cymserine and physostigmine, focusing on their inhibitory effects on butyrylcholinesterase (BuChE). The development of selective BuChE inhibitors is a significant area of research, particularly in the context of neurodegenerative diseases like Alzheimer's, where BuChE levels are known to be elevated while acetylcholinesterase (AChE) levels decrease.[1] This comparison aims to furnish researchers with the necessary data and methodologies to evaluate these two important cholinesterase inhibitors.
Introduction to the Compounds
Physostigmine , a parasympathomimetic alkaloid, is a well-known reversible cholinesterase inhibitor.[2] It non-selectively inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to an increase in acetylcholine at the synaptic cleft.[2][3] This mechanism underlies its use in treating conditions like glaucoma and anticholinergic poisoning.[2]
This compound is an analogue of physostigmine designed to exhibit greater selectivity for BuChE over AChE.[4] This selectivity is therapeutically advantageous in Alzheimer's disease, as it may offer cognitive benefits by elevating brain acetylcholine levels with a reduced incidence of the side effects associated with potent AChE inhibition.[4][5]
Comparative Analysis of BuChE Inhibition
The inhibitory potency of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
Quantitative Data on BuChE Inhibition
| Compound | Enzyme Source | Substrate | IC50 | Reference |
| This compound | Human BuChE | Butyrylthiocholine (BuSCh) | 63 - 100 nM | [1] |
| Physostigmine | Human BuChE | Not Specified | 59 nM (0.059 µM) | [6] |
| Physostigmine | Human Erythrocyte BuChE | Not Specified | 22.91 nM | [7] |
| Physostigmine | Horse Serum BuChE | Not Specified | 150 nM (0.15 µM) | [8] |
Note: IC50 values can vary depending on the experimental conditions, including enzyme and substrate concentrations, buffer composition, and temperature.
Mechanism of Action: A Visual Representation
Both this compound and physostigmine function by reversibly inhibiting cholinesterase enzymes. This inhibition prevents the breakdown of the neurotransmitter acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission.
Experimental Protocols
The determination of BuChE inhibitory activity is crucial for comparing compounds like this compound and physostigmine. The most common method employed is the Ellman assay.[1]
Ellman's Method for BuChE Activity and Inhibition Assay
This spectrophotometric assay measures the activity of cholinesterases.
Principle:
The substrate, typically butyrylthiocholine (BuSCh), is hydrolyzed by BuChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color change is directly proportional to the enzyme activity.
Materials:
-
Butyrylcholinesterase (human serum or recombinant)
-
Butyrylthiocholine iodide (BuSCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test inhibitors (this compound, Physostigmine) dissolved in an appropriate solvent
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of BuChE, BuSCh, DTNB, and the inhibitors in the appropriate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
Inhibitor solution at various concentrations (or solvent for control)
-
BuChE enzyme solution
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the BuSCh substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percentage of inhibition is determined relative to the control (no inhibitor). The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow Diagram
Discussion and Conclusion
The data presented indicate that both this compound and physostigmine are potent inhibitors of BuChE. While physostigmine is a non-selective cholinesterase inhibitor, this compound was specifically developed for its higher selectivity towards BuChE.[4] This selectivity is a key differentiator in the context of Alzheimer's disease therapy, where targeting BuChE is a promising strategy.[1][5] The variation in reported IC50 values for physostigmine underscores the importance of standardized experimental conditions when comparing the potency of inhibitors.
For researchers in drug development, the choice between a selective inhibitor like this compound and a non-selective one like physostigmine will depend on the specific therapeutic goal. The methodologies outlined in this guide provide a framework for conducting comparative studies to further elucidate the kinetic properties and therapeutic potential of these and other cholinesterase inhibitors. The development of this compound and its analogues, such as fluorobenzylthis compound and tetrahydrofurobenzofuran this compound, represents a continued effort to optimize BuChE inhibition for the treatment of neurodegenerative disorders.[5][9]
References
- 1. Kinetic analysis of the inhibition of human butyrylcholinesterase with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physostigmine - Wikipedia [en.wikipedia.org]
- 3. Physostigmine | C15H21N3O2 | CID 5983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Tetrahydrofurobenzofuran this compound, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. physostigmine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Butyrylcholinesterase with Fluorobenzylthis compound, An Experimental Alzheimer’s Drug Candidate: Validation of Enzoinformatics Results by Classical and Innovative Enzyme Kinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Cymserine and Donepezil in Preclinical Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical efficacy of Cymserine and Donepezil, two cholinesterase inhibitors investigated for the treatment of Alzheimer's disease (AD). By compiling and presenting experimental data from various preclinical studies, this document aims to offer a clear perspective on their respective mechanisms of action, potency, and effects on key AD pathologies.
At a Glance: Key Efficacy Parameters
Donepezil, a widely prescribed medication for AD, is a selective, reversible inhibitor of acetylcholinesterase (AChE). In contrast, this compound and its analogs are selective inhibitors of butyrylcholinesterase (BuChE), an enzyme that also hydrolyzes acetylcholine and is found to be elevated in the brains of AD patients. The following tables summarize the available quantitative data for each compound.
Disclaimer: The data presented in the following tables are compiled from separate in vitro and in vivo studies. Direct comparison of absolute values should be made with caution, as experimental conditions such as cell lines, animal models, drug concentrations, and assay protocols may vary between studies.
Table 1: Comparative In Vitro Efficacy on Cholinesterases
| Compound | Target Enzyme | IC50 Value | Selectivity (BuChE/AChE) | Reference |
| Donepezil | Acetylcholinesterase (AChE) | 6.7 nM | ~1104 | [1] |
| Butyrylcholinesterase (BuChE) | 7.4 µM | [1] | ||
| This compound | Acetylcholinesterase (AChE) | 2,650 nM | ~0.01 | [2] |
| Butyrylcholinesterase (BuChE) | 27 nM | [2] |
Table 2: Comparative Efficacy on Amyloid-β (Aβ) Pathology in AD Mouse Models
| Compound | Animal Model | Treatment Details | Reduction in Aβ Levels | Reference |
| Donepezil | Tg2576 mice | 4 mg/kg/day for 6 months | Significant decrease in soluble Aβ1-40 and Aβ1-42 | [3] |
| This compound Analog (e.g., Phenserine) | APP-transgenic mice | Not specified | Reduced Aβ levels |
Table 3: Comparative Efficacy on Cognitive Function in AD Mouse Models (Morris Water Maze)
| Compound | Animal Model | Treatment Details | Improvement in Cognitive Function (Escape Latency) | Reference |
| Donepezil | APP/PS1 mice | Chronic treatment | Significantly improved cognitive function | |
| This compound Analog (e.g., Phenserine) | Rodent models | Not specified | Improved cognitive performance |
Unveiling the Mechanisms: How They Work
Donepezil primarily enhances cholinergic neurotransmission by inhibiting AChE, the primary enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. This leads to increased levels of acetylcholine, a neurotransmitter crucial for learning and memory.
This compound, on the other hand, selectively inhibits BuChE. In the AD brain, while AChE levels may decrease, BuChE activity can increase, contributing to the cholinergic deficit. By inhibiting BuChE, this compound also increases acetylcholine levels. Furthermore, some studies suggest that this compound and its analogs may also modulate the processing of amyloid precursor protein (APP), leading to a reduction in the production of amyloid-beta (Aβ) peptides.
Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by Donepezil and this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for the key experiments cited in the comparison of this compound and Donepezil.
Cholinesterase Activity Assay (Ellman's Method)
This spectrophotometric assay is widely used to measure AChE and BuChE activity.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
-
Acetylthiocholine iodide (ATCI) for AChE or Butyrylthiocholine iodide (BTCI) for BuChE as substrate
-
Test compounds (Donepezil, this compound)
-
Enzyme source (e.g., brain homogenate, purified enzyme)
-
96-well microplate and reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme source to each well.
-
Add the test compound dilutions to the respective wells. A control well should contain the vehicle.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
Initiate the reaction by adding the substrate (ATCI or BTCI) to all wells.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Quantification of Aβ40 and Aβ42 by ELISA
This immunoassay is used to quantify the levels of Aβ peptides in brain tissue.
Materials:
-
Brain tissue from Alzheimer's model mice
-
Homogenization buffer
-
ELISA kit specific for Aβ40 and Aβ42 (containing capture antibody-coated plates, detection antibody, standards, and substrate)
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Homogenize the brain tissue in the appropriate buffer on ice.
-
Centrifuge the homogenate to pellet insoluble material. The supernatant contains the soluble Aβ fraction. For insoluble Aβ, the pellet can be further extracted with formic acid.
-
Prepare a standard curve using the provided Aβ standards.
-
Add the standards and samples (supernatant or extracted pellet) to the wells of the antibody-coated plate.
-
Incubate the plate to allow the capture antibody to bind to the Aβ peptides.
-
Wash the plate to remove unbound material.
-
Add the detection antibody and incubate.
-
Wash the plate again.
-
Add the enzyme-linked secondary antibody and substrate, and incubate to allow for color development.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of Aβ40 and Aβ42 in the samples by comparing their absorbance to the standard curve.
Morris Water Maze for Spatial Learning and Memory
This behavioral test assesses spatial learning and memory in rodents.
Apparatus:
-
A large circular pool filled with opaque water.
-
A hidden platform submerged just below the water surface.
-
Visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Acclimation: Allow the mice to acclimate to the testing room.
-
Visible Platform Training (Cued Learning): For one or two days, train the mice to find a visible platform. This ensures the animals can see and are motivated to escape the water.
-
Hidden Platform Training (Spatial Learning): For several consecutive days (e.g., 5-7 days), the platform is hidden.
-
Mice are released from different starting positions in the pool for a set number of trials per day.
-
The time taken to find the hidden platform (escape latency) and the path length are recorded by the tracking system.
-
If a mouse fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
-
Probe Trial (Memory Retention): On the day after the last training session, the platform is removed from the pool.
-
Each mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
Conclusion and Future Directions
Both Donepezil and this compound demonstrate therapeutic potential in preclinical models of Alzheimer's disease through their modulation of the cholinergic system. Donepezil is a potent AChE inhibitor with well-documented, albeit modest, cognitive benefits in clinical use. This compound and its analogs present an alternative strategy by selectively targeting BuChE and potentially influencing APP processing.
A significant gap in the current literature is the lack of direct, head-to-head comparative studies of this compound and Donepezil in the same Alzheimer's disease animal models under identical experimental conditions. Such studies are crucial to definitively assess their relative efficacy in reducing amyloid pathology and improving cognitive function. Future research should focus on these direct comparisons to provide a clearer understanding of their therapeutic indices and to guide the development of next-generation cholinesterase inhibitors for the treatment of Alzheimer's disease. Additionally, the toxic metabolite of this compound is a critical concern that needs to be addressed in the development of any this compound-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cymserine's Cognitive Benefits in Transgenic Mouse Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cymserine's cognitive benefits in transgenic mouse models of Alzheimer's disease (AD). This compound, a selective butyrylcholinesterase (BuChE) inhibitor, has demonstrated potential as a therapeutic agent for AD by augmenting cholinergic neurotransmission and modulating amyloid-beta (Aβ) pathology.[1][2] This document compares its performance with other established cholinesterase inhibitors—Donepezil, Rivastigmine, and Galantamine—and provides supporting experimental data and methodologies to aid in the evaluation of its preclinical efficacy.
Comparative Efficacy of Cholinesterase Inhibitors on Cognitive Performance
The following tables summarize the quantitative data from studies assessing the cognitive effects of this compound and other cholinesterase inhibitors in transgenic mouse models of Alzheimer's disease. The primary behavioral paradigm reviewed is the Morris Water Maze (MWM), a widely used test for spatial learning and memory.
Table 1: Effect of Cholinesterase Inhibitors on Morris Water Maze Performance in APP/PS1 Mice
| Treatment Group | Mouse Model | Age (months) | Dosage | Test Duration | Escape Latency (seconds) | % Time in Target Quadrant (Probe Trial) | Reference |
| Vehicle (Control) | APP/PS1 | 9 | - | 5 days | ~50s (Day 1) -> ~35s (Day 5) | ~25% | [3][4] |
| Donepezil | APP/PS1 | 9 | 2 mg/kg/day | 5 days | Significantly shorter than vehicle | Significantly higher than vehicle | [5] |
| Donepezil | APP/PS1 | - | - | 6 days | Day 1: ~50s, Day 6: ~20s (vs. AD Vehicle ~35s) | Significantly higher than AD vehicle | [3] |
| Rivastigmine | APP/PS1 | - | - | - | Data not available in a directly comparable format | - | |
| Galantamine | APP/PS1 | - | - | - | Data not available in a directly comparable format | - |
Note: Direct quantitative comparison for this compound in APP/PS1 mice from the searched literature is limited. However, studies on this compound analogs have shown improved cognitive performance in aged rats.[1]
Table 2: Effect of Cholinesterase Inhibitors on Cognitive Performance in Tg2576 Mice
| Treatment Group | Mouse Model | Age (months) | Dosage | Test | Key Findings | Reference |
| Vehicle (Control) | Tg2576 | 16 | - | Morris Water Maze | Longer escape latencies compared to wild-type | [6] |
| Vehicle (Control) | Tg2576 | 6 | - | Contextual Fear Conditioning | Significantly less freezing behavior than wild-type | [7] |
| Donepezil | Tg2576 | 9 | 0.1, 0.3, 1.0 mg/kg | Fear Conditioning | Improved contextual and cued memory | [8] |
| Rivastigmine | Tg2576 | - | - | - | Data not available in a directly comparable format | |
| Galantamine | Tg2576 | - | - | - | Data not available in a directly comparable format | |
| This compound Analog (PEC) | Transgenic mice overexpressing human mutant APP | - | - | Lowered Aβ peptide brain levels | [1] |
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Morris Water Maze (MWM)
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.[9]
Apparatus:
-
A circular pool (typically 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.
-
Visual cues are placed around the room and are visible from within the pool to serve as spatial references.
-
A video tracking system is used to record and analyze the swim paths of the mice.
Procedure:
-
Acquisition Phase (5-7 days):
-
Mice are subjected to 4 trials per day with an inter-trial interval of 15-20 minutes.
-
For each trial, the mouse is gently placed into the water at one of four quasi-random starting positions, facing the pool wall.
-
The mouse is allowed to swim and find the hidden platform for a maximum of 60-90 seconds.
-
If the mouse fails to find the platform within the allotted time, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15-30 seconds before being removed, dried, and returned to its home cage.
-
The escape latency (time to find the platform) and path length are recorded for each trial.
-
-
Probe Trial (Day after last acquisition day):
-
The escape platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location are measured as indices of spatial memory retention.
-
Contextual Fear Conditioning
This test assesses fear-associated learning and memory, which is dependent on the integrity of the hippocampus and amygdala.[7]
Apparatus:
-
A conditioning chamber with a grid floor capable of delivering a mild electric foot shock.
-
A sound-attenuating outer chamber to isolate the mouse from external noise.
-
A video camera to record the animal's behavior.
Procedure:
-
Training/Conditioning Phase (Day 1):
-
The mouse is placed in the conditioning chamber and allowed to explore for a baseline period (e.g., 2-3 minutes).
-
A neutral conditioned stimulus (CS), such as a tone, is presented.
-
Immediately following the CS, a mild, aversive unconditioned stimulus (US), typically a foot shock (e.g., 0.5-1.0 mA for 1-2 seconds), is delivered.
-
This pairing of CS and US may be repeated one or more times.
-
The context of the chamber itself becomes associated with the aversive stimulus.
-
-
Contextual Fear Testing (Day 2):
-
The mouse is returned to the same conditioning chamber (the context).
-
No shock is delivered.
-
The primary measure is the amount of time the mouse spends "freezing" (a species-specific fear response characterized by the complete absence of movement except for respiration). Increased freezing time indicates a stronger memory of the aversive context.
-
-
Cued Fear Testing (Optional, Day 3):
-
The mouse is placed in a novel context (different chamber with altered visual, tactile, and olfactory cues).
-
After a baseline period, the CS (tone) is presented without the US (shock).
-
Freezing behavior is measured during the presentation of the CS. This assesses the memory of the association between the specific cue and the aversive stimulus, independent of the original context.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Cholinergic signaling and its intersection with APP processing.
Caption: Preclinical evaluation workflow for cognitive enhancers.
Discussion
This compound and its analogs represent a promising therapeutic strategy for Alzheimer's disease. As selective BuChE inhibitors, they offer a distinct mechanism of action compared to the more AChE-selective drugs like Donepezil and Galantamine, or the dual inhibitor Rivastigmine. In preclinical studies, this compound analogs have been shown to not only improve cognitive performance in aged rodents but also to reduce the levels of Aβ peptides in the brains of transgenic mice.[1] This dual action on both cholinergic deficits and amyloid pathology is a significant advantage.
The data presented in this guide highlight the cognitive-enhancing effects of several cholinesterase inhibitors in various transgenic mouse models of AD. While direct, side-by-side comparative studies are limited, the available evidence suggests that interventions targeting the cholinergic system can ameliorate the cognitive deficits observed in these models. Donepezil has demonstrated robust effects in improving spatial learning and memory in APP/PS1 mice.[3][5]
Further research is warranted to directly compare the efficacy of this compound with other cholinesterase inhibitors in the same transgenic mouse models and using a standardized battery of cognitive tests. Such studies will be crucial for determining the relative therapeutic potential of selective BuChE inhibition in the treatment of Alzheimer's disease.
References
- 1. pnas.org [pnas.org]
- 2. Butyrylcholinesterase inhibitors ameliorate cognitive dysfunction induced by amyloid-β peptide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Early Contextual Fear Memory Deficits in a Double-Transgenic Amyloid-β Precursor Protein/Presenilin 2 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. m.youtube.com [m.youtube.com]
Head-to-Head Comparison: Cymserine and its Fluorobenzylcymserine (FBC) Analogue in Preclinical Alzheimer's Disease Models
A detailed guide for researchers and drug development professionals on the comparative efficacy and mechanisms of two promising butyrylcholinesterase inhibitors.
This guide provides a comprehensive, data-driven comparison of Cymserine and its fluorobenzylthis compound (FBC) analogue, two experimental compounds investigated for their therapeutic potential in Alzheimer's disease. By selectively inhibiting butyrylcholinesterase (BuChE), a key enzyme in the brain that is elevated in Alzheimer's disease, these agents aim to increase acetylcholine levels and potentially modify disease progression by influencing amyloid-β (Aβ) peptide levels.[1][2] This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.
Data Presentation: Comparative Inhibitory Potency
The primary mechanism of action for both this compound and FBC is the inhibition of cholinesterases, with a notable selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE).[1][3] This selectivity is a key therapeutic design feature, as BuChE levels are known to be elevated in the brains of individuals with Alzheimer's disease.[2][4] The inhibitory potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
The following table summarizes the reported IC50 values for this compound and its fluorobenzylthis compound (FBC) analogue against human BuChE.
| Compound | Target Enzyme | IC50 (nM) | Substrate Concentration (µM) | Source |
| This compound | Human Butyrylcholinesterase (BuChE) | 63 - 100 | 25 - 800 | [4] |
| Fluorobenzylthis compound (FBC) | Human Butyrylcholinesterase (BuChE) | 4.79 - 6.10 | Not Specified | [5][6][7] |
Note: The IC50 for FBC was found to be dependent on the concentration of BuChE in the assay, with the reported values observed at low enzyme concentrations (12 and 36 µg).[5][6][7]
Based on the available data, FBC demonstrates significantly greater potency in inhibiting human BuChE in vitro compared to this compound.
Experimental Protocols
A clear understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies. Below are detailed protocols for key assays used to characterize this compound and FBC.
Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining the rate of cholinesterase activity and the inhibitory potential of test compounds.
Principle: The assay measures the hydrolysis of a substrate, butyrylthiocholine (BuSCh), by BuChE. This reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of color formation is directly proportional to the enzyme activity and can be measured spectrophotometrically at 405-412 nm.[5][8][9] An inhibitor will reduce the rate of this color change.
Materials and Reagents:
-
Butyrylcholinesterase (BuChE) from human serum or recombinant sources.
-
Butyrylthiocholine iodide (BuSCh) as the substrate.
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Test compounds (this compound, FBC) dissolved in an appropriate solvent (e.g., DMSO).
-
Reference inhibitor (e.g., physostigmine).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Plate Setup: In a 96-well plate, prepare the following reactions in triplicate:
-
Blank: Buffer only.
-
Control (100% activity): Buffer, BuChE solution, and the solvent used for the test compounds.
-
Test Compound: Buffer, BuChE solution, and the test compound at various concentrations.
-
Reference Inhibitor: Buffer, BuChE solution, and the reference inhibitor at various concentrations.
-
-
Pre-incubation: Add the buffer, BuChE solution, and either the test compound, reference inhibitor, or solvent to the appropriate wells. Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C).[9]
-
Reaction Initiation: To initiate the enzymatic reaction, add a solution containing both DTNB and BuSCh to all wells.[8]
-
Measurement: Immediately begin monitoring the change in absorbance at 412 nm using a microplate reader. Take readings at regular intervals (e.g., every 10-30 seconds) for a duration of 5-10 minutes.[8][9]
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
The percent inhibition for each concentration of the test compound is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Analysis of Amyloid Precursor Protein (APP) Processing and Aβ Levels
This compound and its analogues have been reported to reduce levels of amyloid precursor protein (APP) and amyloid-beta (Aβ), which are key biomarkers in Alzheimer's disease pathology.[3] The following outlines a general workflow for assessing these effects.
Principle: This involves treating cultured cells (e.g., neuroblastoma cells) or animal models with the test compounds and then measuring the levels of different APP fragments and Aβ peptides. This is typically done using Western blotting for protein fragments and enzyme-linked immunosorbent assay (ELISA) for quantifying Aβ levels.
Experimental Workflow:
Caption: Workflow for analyzing the effects of this compound and FBC on APP processing and Aβ levels.
Signaling Pathways
Amyloid Precursor Protein (APP) Processing Pathways
The processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. The latter leads to the production of the neurotoxic Aβ peptide. Cholinesterase inhibitors have been suggested to modulate APP processing, potentially favoring the non-amyloidogenic pathway.
References
- 1. Tetrahydrofurobenzofuran this compound, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrofurobenzofuran this compound, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Kinetic analysis of the inhibition of human butyrylcholinesterase with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Butyrylcholinesterase with Fluorobenzylthis compound, An Experimental Alzheimer’s Drug Candidate: Validation of Enzoinformatics Results by Classical and Innovative Enzyme Kinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Butyrylcholinesterase with Fluorobenzylthis compound, An Experimental Alzheimer's Drug Candidate: Validation of Enzoinformatics Results by Classical and Innovative Enzyme Kinetic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. benchchem.com [benchchem.com]
- 9. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
Comparative Analysis of Side-Effect Profiles of Cymserine Derivatives: A Guide for Researchers
For researchers and drug development professionals, this guide provides a comprehensive comparative analysis of the side-effect profiles of various Cymserine derivatives. This document summarizes available clinical trial data, details experimental protocols for adverse event assessment, and visualizes key mechanistic pathways.
This compound and its derivatives have emerged as a significant area of research in the quest for effective treatments for neurodegenerative diseases, particularly Alzheimer's disease. These compounds primarily function as cholinesterase inhibitors, aiming to increase the levels of the neurotransmitter acetylcholine in the brain. However, their clinical utility is often dictated by their side-effect profiles. This guide offers a comparative look at the adverse effects associated with different this compound derivatives, with a focus on the distinction between acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) selective inhibitors.
Executive Summary
Early this compound derivatives, such as Phenserine, primarily target acetylcholinesterase. While showing some efficacy, their use can be limited by cholinergic side effects. Newer derivatives have been developed with greater selectivity for butyrylcholinesterase, a therapeutic strategy hypothesized to offer a better tolerability profile. This guide presents the available data on the side effects of these different classes of this compound derivatives, highlighting the need for more direct comparative clinical trials to fully elucidate their safety profiles.
Comparative Side-Effect Profiles
The available clinical trial data for this compound derivatives is most extensive for Phenserine, an AChE-selective inhibitor. Later-generation derivatives, particularly those with high selectivity for BuChE, have been developed with the aim of reducing the cholinergic side effects associated with AChE inhibition.
Phenserine: As a well-studied acetylcholinesterase inhibitor, Phenserine has undergone several clinical trials. The most commonly reported side effects are cholinergic in nature and are generally dose-dependent.
Butyrylcholinesterase-Selective Inhibitors (e.g., Bisnorthis compound): The development of BuChE-selective inhibitors is based on the premise that they will have fewer peripheral cholinergic side effects. While preclinical data and theoretical understanding support this, comprehensive clinical data directly comparing their side-effect profiles to AChE-selective inhibitors like Phenserine is still emerging.
| Derivative | Primary Target | Common Adverse Events | Notes |
| Phenserine | Acetylcholinesterase (AChE) | Nausea, Vomiting, Diarrhea, Dizziness, Headache | Dose-dependent cholinergic effects are the most frequently observed side effects. |
| Bisnorthis compound | Butyrylcholinesterase (BuChE) | Data from completed clinical trials on the specific side-effect profile is limited. The therapeutic hypothesis is a reduction in cholinergic side effects compared to AChE inhibitors. | A Phase I clinical trial in healthy volunteers was designed to evaluate safety and tolerability with single ascending oral doses.[1] |
| Tolserine | Acetylcholinesterase (AChE) | Limited clinical trial data is publicly available regarding the specific side-effect profile. |
Experimental Protocols for Adverse Event Assessment
The assessment of side effects in clinical trials of this compound derivatives follows standardized procedures for cholinesterase inhibitors. These protocols are designed to systematically identify, document, and grade the severity of adverse events.
1. Subject Recruitment and Baseline Assessment:
-
Participants undergo a thorough screening process, including a detailed medical history, physical examination, and laboratory tests to establish baseline health status.
-
Informed consent is obtained, with a clear explanation of potential risks and side effects.
2. Dose Escalation and Monitoring:
-
Phase I trials typically employ a single ascending dose design in healthy volunteers to determine the maximum tolerated dose (MTD).[1]
-
Subjects are monitored closely for a predefined period after dosing for any adverse events. This includes monitoring vital signs, electrocardiograms (ECGs), and clinical laboratory results.[1]
3. Adverse Event (AE) and Serious Adverse Event (SAE) Reporting:
-
All adverse events, whether observed by clinical staff or reported by the participant, are recorded in the patient's case report form.
-
Adverse events are classified based on their severity (e.g., mild, moderate, severe) and their potential relationship to the study drug.
-
Serious Adverse Events (SAEs), which include events that are life-threatening, require hospitalization, or result in significant disability, are reported to regulatory authorities within a strict timeframe.
4. Standardized Assessment Tools:
-
To quantify and standardize the assessment of cholinergic side effects, rating scales may be utilized. These scales typically involve a checklist of common cholinergic symptoms, and patients are asked to rate the severity of each symptom.
-
The Anticholinergic Risk Scale (ARS) and other similar tools, while focused on anticholinergic effects, provide a framework for how cholinergic effects can be systematically assessed and quantified.[2][3][4]
5. Data Analysis:
-
The incidence of each adverse event is calculated for each dose group and compared to a placebo group.
-
Statistical analyses are performed to determine if there is a significant difference in the frequency of adverse events between the active treatment and placebo groups.
Signaling Pathways and Mechanisms of Side Effects
The primary mechanism underlying the common side effects of this compound derivatives is the enhancement of cholinergic signaling, not only in the central nervous system but also in the periphery.
Mechanism of Cholinergic Side Effects:
Caption: Mechanism of Cholinergic Side Effects of this compound Derivatives.
Experimental Workflow for Adverse Event Assessment in a Phase I Clinical Trial:
Caption: Workflow for Adverse Event Assessment in a Phase I Clinical Trial.
Conclusion
The development of this compound derivatives represents a promising avenue for the treatment of Alzheimer's disease and other neurodegenerative disorders. While Phenserine has provided valuable clinical data, the focus on more selective butyrylcholinesterase inhibitors like Bisnorthis compound reflects a strategic effort to improve the therapeutic window by minimizing dose-limiting cholinergic side effects.[5][6] However, a definitive comparison of the side-effect profiles of these different derivatives awaits the publication of comprehensive, head-to-head clinical trial data. Future research should prioritize not only efficacy but also the detailed characterization and comparison of the safety and tolerability of these novel compounds to guide clinical decision-making and further drug development.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. uclahealth.org [uclahealth.org]
- 3. Quality of anticholinergic burden scales and their impact on clinical outcomes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticholinergic burden quantified by anticholinergic risk scales and adverse outcomes in older people: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine this compound - PMC [pmc.ncbi.nlm.nih.gov]
A comparative kinetic analysis of various Cymserine-based BuChE inhibitors
A Comparative Kinetic Analysis of Cymserine-Based BuChE Inhibitors
The quest for effective treatments for neurodegenerative diseases, particularly Alzheimer's disease, has led to significant research into cholinesterase inhibitors. While acetylcholinesterase (AChE) inhibitors have been the primary focus, there is growing interest in the therapeutic potential of butyrylcholinesterase (BuChE) inhibitors. This is due to the observation that while AChE levels decrease in the Alzheimer's brain, BuChE levels are elevated. This compound, a physostigmine analog, and its derivatives have emerged as a promising class of selective BuChE inhibitors. This guide provides a comparative kinetic analysis of various this compound-based BuChE inhibitors, supported by experimental data, to aid researchers and drug development professionals in this field.
Mechanism of Action: BuChE Inhibition
This compound and its analogs act by inhibiting the enzyme butyrylcholinesterase (BuChE), which is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh). By inhibiting BuChE, these compounds increase the levels of ACh in the brain, which is thought to improve cognitive function in Alzheimer's patients.[1][2][3] The general mechanism involves the binding of the inhibitor to the active site of the BuChE enzyme, thereby preventing the substrate (acetylcholine) from binding and being hydrolyzed.
Caption: General mechanism of Butyrylcholinesterase (BuChE) inhibition by this compound-based inhibitors.
Comparative Kinetic Data
The potency and efficacy of different this compound-based inhibitors can be compared using key kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity, while the Ki is a more direct measure of the inhibitor's binding affinity.
| Inhibitor | IC50 (nM) | Ki (nM) | Inhibition Type | Source Organism | Reference |
| This compound | 63 - 100 | 38 | Competitive | Human | [3] |
| Bisnorthis compound | Not Reported | 0.131 (predicted), 0.7 (Kiapp) | Not Reported | Human | [1] |
| Dihydrobenzodioxepine this compound (DHBDC) | 3.7 - 12.2 | 2.22 (competitive), 3.24 & 7.91 (mixed) | Partial Mixed Competitive | Human | [1] |
| Fluorobenzylthis compound (FBC) | 4.79 - 6.10 | 11,790 (Ki1), 16,030 (Ki2) | Partial Mixed | Human | [2][4] |
| Tetrahydrofurobenzofuran this compound (THFBFC) | 25.0 ± 2.2 | Not Reported | Competitive | Human | [5][6] |
Experimental Protocols
The kinetic parameters presented above are typically determined using the Ellman method, a rapid and sensitive colorimetric assay for measuring cholinesterase activity.[3]
General Experimental Workflow for Kinetic Analysis
Caption: A typical experimental workflow for the kinetic analysis of BuChE inhibitors.
Detailed Methodology: Ellman's Assay for BuChE Activity
-
Reagent Preparation :
-
Buffer : Typically, a phosphate buffer (e.g., 0.1 M, pH 7.4) is used to maintain a stable pH environment for the enzyme.
-
Substrate : Butyrylthiocholine (BuSCh) is used as the substrate for BuChE.[1] A stock solution is prepared and diluted to the desired final concentrations for the assay.
-
Chromogen : 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is used as the chromogen. The product of the enzymatic reaction, thiocholine, reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoate) that can be measured spectrophotometrically.
-
Enzyme : Purified human serum BuChE is often used.[2]
-
Inhibitor : Stock solutions of the this compound-based inhibitors are prepared, typically in a suitable solvent like DMSO, and then serially diluted to a range of concentrations to be tested.
-
-
Assay Procedure :
-
The assay is typically performed in a 96-well microplate.
-
The reaction mixture in each well contains the buffer, DTNB, and the substrate (BuSCh) at a specific concentration.
-
Different concentrations of the inhibitor are added to the wells. A control well without any inhibitor is also included.
-
The reaction is initiated by adding the BuChE enzyme to each well.
-
The plate is incubated at a constant temperature (e.g., 37°C).
-
The absorbance of the yellow product is measured over time at a wavelength of 412 nm using a microplate reader. The rate of the reaction is determined from the change in absorbance over time.
-
-
Data Analysis :
-
The percentage of enzyme inhibition is calculated for each inhibitor concentration by comparing the reaction rate in the presence of the inhibitor to the rate in the control well.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or mixed), the reaction rates are measured at various substrate and inhibitor concentrations. The data is then plotted using methods such as Lineweaver-Burk or Dixon plots.[2]
-
Conclusion
The comparative analysis of this compound-based BuChE inhibitors reveals a range of potencies and modes of inhibition. Dihydrobenzodioxepine this compound (DHBDC) and Fluorobenzylthis compound (FBC) have demonstrated very low nanomolar IC50 values, indicating high potency.[1][2] The mode of inhibition varies among the analogs, with some acting as purely competitive inhibitors while others exhibit a mixed type of inhibition.[1][2][3] This detailed kinetic information is crucial for the rational design and development of new, more effective BuChE inhibitors for the potential treatment of Alzheimer's disease and other neurodegenerative disorders. The provided experimental protocols offer a standardized framework for researchers to conduct their own kinetic studies and contribute to this important area of drug discovery.
References
- 1. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Butyrylcholinesterase with Fluorobenzylthis compound, An Experimental Alzheimer’s Drug Candidate: Validation of Enzoinformatics Results by Classical and Innovative Enzyme Kinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic analysis of the inhibition of human butyrylcholinesterase with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Butyrylcholinesterase with Fluorobenzylthis compound, An Experimental Alzheimer's Drug Candidate: Validation of Enzoinformatics Results by Classical and Innovative Enzyme Kinetic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrahydrofurobenzofuran this compound, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydrofurobenzofuran this compound, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Cymserine's Cognitive Boost: A Comparative Guide to Elevating Brain Acetylcholine
For Immediate Release: A Comprehensive Review for Researchers and Drug Development Professionals
This guide provides a comparative analysis of Cymserine and other cholinesterase inhibitors in their ability to elevate brain acetylcholine (ACh) levels, a key strategy in the symptomatic treatment of Alzheimer's disease. By summarizing quantitative data, detailing experimental protocols, and visualizing relevant pathways, this document serves as a critical resource for researchers seeking to understand and replicate findings in this area of neuropharmacology.
Elevating Acetylcholine: A Head-to-Head Comparison
This compound and its analogs distinguish themselves by selectively targeting butyrylcholinesterase (BuChE), an enzyme that, along with acetylcholinesterase (AChE), breaks down acetylcholine.[1][2] This selective inhibition is hypothesized to offer a more targeted approach with a potentially better side-effect profile compared to broader-spectrum cholinesterase inhibitors.[1][3]
The following table summarizes the in vivo effects of a this compound analog, (-)-N(1)phenethyl-northis compound (PEC), compared to the widely used AChE inhibitor donepezil and the dual AChE/BuChE inhibitor rivastigmine, on cortical acetylcholine levels in rats.
| Compound | Dose (mg/kg, i.p.) | Peak ACh Increase (vs. baseline) | AChE Inhibition at Peak ACh Increase | BuChE Inhibition at Peak ACh Increase | Reference |
| PEC (this compound Analog) | 5 | ~200-300% | No significant inhibition | 39% | [4] |
| Donepezil | 1 | ~200-300% | 27% | No significant inhibition | [4] |
| Rivastigmine | 0.6 | ~200-300% | 40% | 25% | [4] |
These data highlight that selective inhibition of BuChE by a this compound analog can produce a comparable increase in extracellular acetylcholine to that of established AChE inhibitors.[4] Notably, a 39% inhibition of BuChE, which constitutes only about 10% of the total cholinesterase activity in the brain, was sufficient to achieve this significant elevation in ACh levels.[4] This underscores the potential of BuChE as a valuable therapeutic target.
Further studies in AChE-deficient mice have demonstrated that in the absence of AChE, rivastigmine, but not the AChE-selective donepezil, can double the already elevated extracellular ACh levels, confirming that BuChE inhibition directly contributes to increased synaptic acetylcholine.[5][6]
Experimental Protocols: Methodologies for Replicating Key Findings
Accurate replication of these findings necessitates a thorough understanding of the experimental methodologies employed. The following sections detail the core techniques used to quantify cholinesterase inhibition and brain acetylcholine levels.
In Vivo Microdialysis for Acetylcholine Measurement
This technique allows for the sampling of extracellular fluid from specific brain regions in freely moving animals, providing a dynamic measure of neurotransmitter levels.[7][8][9][10]
Experimental Workflow:
Figure 1: Workflow for in vivo microdialysis measurement of brain acetylcholine.
Key Considerations:
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF) is continuously perfused through the probe.[11] To prevent the rapid degradation of acetylcholine, a cholinesterase inhibitor (e.g., neostigmine) is often included in the aCSF, although methods without inhibitors are also utilized.[11][12]
-
Analytical Method: Collected dialysate is analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection (ECD) or, for greater sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC/MS/MS).[9][13]
Ellman Method for Cholinesterase Activity Assay
This colorimetric assay is a standard method for determining the activity of cholinesterases and the potency of their inhibitors.[14][15]
Principle of the Assay:
Figure 2: Principle of the Ellman method for measuring cholinesterase activity.
Protocol Outline:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the substrate (acetylthiocholine or butyrylthiocholine).[14]
-
Reaction Mixture: In a microplate well, combine the buffer, DTNB, the enzyme source (e.g., brain homogenate), and the inhibitor (e.g., this compound) at various concentrations.[14]
-
Initiation and Measurement: Initiate the reaction by adding the substrate. The rate of formation of the yellow product (5-thio-2-nitrobenzoate, TNB) is measured spectrophotometrically at 412 nm.[14][16] The rate of color change is proportional to the cholinesterase activity.
The Cholinergic Signaling Pathway: The Target of Inhibition
Inhibiting cholinesterases leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing its effects on postsynaptic receptors. This signaling cascade is fundamental to cognitive processes such as learning and memory.[17][18]
Figure 3: Overview of the cholinergic signaling pathway and the site of action for cholinesterase inhibitors.
Side Effect Profile: The Promise of Selective Inhibition
A significant advantage of selective BuChE inhibitors like this compound is the potential for a more favorable side-effect profile.[1][3] Many of the dose-limiting side effects of non-selective cholinesterase inhibitors are attributed to the widespread inhibition of AChE throughout the body.[3] Common side effects of the AChE inhibitor donepezil include nausea, diarrhea, insomnia, vomiting, and muscle cramps.[19][20][21][22][23] By targeting BuChE, which has a more restricted distribution, this compound and its analogs may offer a therapeutic window that maximizes cognitive enhancement while minimizing peripheral cholinergic side effects.[1][2]
References
- 1. Inhibition of Butyrylcholinesterase with Fluorobenzylthis compound, An Experimental Alzheimer’s Drug Candidate: Validation of Enzoinformatics Results by Classical and Innovative Enzyme Kinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydrofurobenzofuran this compound, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N1phenethyl-northis compound, a selective butyrylcholinesterase inhibitor, increases acetylcholine release in rat cerebral cortex: a comparison with donepezil and rivastigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of rivastigmine and donepezil on brain acetylcholine levels in acetylcholinesterase-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Rivastigmine and Donepezil on Brain Acetylcholine Levels in Acetylcholinesterase-Deficient Mice | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 7. Simultaneous in vivo determination of acetylcholinesterase activity and acetylcholine release in the cortex of waking rat by microdialysis. Effects of VX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylcholine release in the rat hippocampus as measured by the microdialysis method correlates with motor activity and exhibits a diurnal variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of acetylcholine, an essential neurotransmitter, in brain microdialysis samples by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decrease of brain acetylcholine release in aging freely-moving rats detected by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. basinc.com [basinc.com]
- 13. Analysis of acetylcholine and choline in microdialysis samples by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 16. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. studysmarter.co.uk [studysmarter.co.uk]
- 18. Acetylcholine - Wikipedia [en.wikipedia.org]
- 19. Donepezil (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 20. Side effects of donepezil - NHS [nhs.uk]
- 21. GoodRx - Error [blocked.goodrx.com]
- 22. drugs.com [drugs.com]
- 23. my.clevelandclinic.org [my.clevelandclinic.org]
Independent Validation of Cymserine Analogues as a Therapeutic Strategy for Alzheimer's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of Cymserine and its analogues, a class of compounds primarily investigated for the treatment of Alzheimer's disease (AD). The central mechanism of these compounds revolves around the inhibition of butyrylcholinesterase (BChE), an enzyme increasingly implicated in the pathology of AD. This document summarizes key quantitative data from independent validation studies, details relevant experimental methodologies, and visualizes the underlying biological pathways and research workflows.
Comparative Efficacy of this compound Analogues
The therapeutic strategy of targeting butyrylcholinesterase (BChE) stems from the observation that while acetylcholinesterase (AChE) levels decrease in the AD brain, BChE levels are elevated, particularly in association with amyloid plaques.[1][2] Selective inhibition of BChE is hypothesized to increase acetylcholine (ACh) levels in the brain, thereby improving cognitive function, without the dose-limiting side effects associated with broad-spectrum cholinesterase inhibitors.[1] Furthermore, several this compound analogues have demonstrated the ability to reduce the levels of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques.[3][4]
In Vitro Cholinesterase Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various this compound analogues against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (AChE) / IC50 (BChE), highlights the compound's preference for BChE. A higher SI value indicates greater selectivity for BChE.
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (AChE/BuChE) | Reference |
| This compound | 115 | 38 | 3.0 | [5] |
| Bisnorthis compound | - | 0.131 | - | [5] |
| Phenethylthis compound (PEC) | >10,000 | 1.5 | >6667 | [5] |
| Tetrahydrofurobenzofuran this compound (THFBFC) | 2650 | 27 | 98.1 | [5] |
| Dihydrobenzodioxepine this compound (DHBDC) | - | Potent Inhibitor | - | [6] |
Note: "-" indicates data not available in the cited sources.
In Vivo Efficacy in Alzheimer's Disease Models
Animal studies, primarily in rodent models of Alzheimer's disease, have provided evidence for the therapeutic potential of this compound analogues. These studies have demonstrated improvements in cognitive function and reductions in AD-related pathology.
| Compound | Animal Model | Key Findings | Reference |
| Phenethylthis compound (PEC) | Rats | - Dose-dependent increase in extracellular acetylcholine in the parietal cortex (up to 290% increase).[4] | [4] |
| Aged Rats | - Improved cognitive performance in maze navigation tasks.[3] | [3] | |
| Transgenic Mice (hAPP) | - Significant reduction in brain Aβ40 (54%) and Aβ42 (47%) levels.[4] | [4] | |
| This compound Analogues (general) | Rodents | - Augmentation of long-term potentiation (LTP) in brain slice preparations, a cellular basis for learning and memory.[1] | [1] |
Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method)
The determination of AChE and BChE inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman and colleagues.
Principle: This colorimetric assay measures the activity of cholinesterases by quantifying the rate of hydrolysis of a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The hydrolysis of the thiocholine ester produces thiocholine, which then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB). The rate of color formation, measured at 412 nm, is directly proportional to the cholinesterase activity. The inhibitory potential of a compound is determined by measuring the reduction in this rate in the presence of the inhibitor.
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution (14 mM in deionized water, prepared fresh)
-
Human recombinant AChE or human serum BChE
-
Test compound (this compound analogue) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation: Prepare all solutions as described above. The final concentration of the enzyme and substrate should be optimized for the specific assay conditions.
-
Assay Setup: In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate Buffer
-
AChE or BChE solution
-
DTNB solution
-
Test compound solution (at various concentrations) or solvent control (for uninhibited activity)
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the ATCI or BTCI solution to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 10-15 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound Analogues
The following diagram illustrates the proposed mechanism of action of this compound analogues in the context of Alzheimer's disease.
Caption: Mechanism of action of this compound analogues in Alzheimer's disease.
Experimental Workflow for Preclinical Evaluation
The diagram below outlines a typical workflow for the preclinical assessment of novel this compound analogues for Alzheimer's disease therapy.
Caption: Preclinical evaluation workflow for this compound analogues.
References
- 1. Tetrahydrofurobenzofuran this compound, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyrylcholinesterase is Associated with β-Amyloid Plaques in the Transgenic APPSWE/PSEN1dE9 Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective butyrylcholinesterase inhibition elevates brain acetylcholine, augments learning and lowers Alzheimer β-amyloid peptide in rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. scielo.br [scielo.br]
- 6. broadpharm.com [broadpharm.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Cymserine
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of investigational compounds like Cymserine are paramount to ensuring a safe and compliant laboratory environment. As a cholinesterase inhibitor, this compound requires careful management throughout its lifecycle, from initial handling to final disposal.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is crucial to be familiar with the appropriate personal protective equipment (PPE) and emergency procedures.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is required to protect from spills.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water.
-
Eye Contact: Rinse eyes thoroughly with water for several minutes.
-
Inhalation: Move to a well-ventilated area and seek fresh air.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound, as with any laboratory chemical, should follow a structured plan to minimize risk and ensure regulatory compliance.[3]
Step 1: Waste Identification and Segregation
All materials that have come into contact with this compound must be treated as hazardous chemical waste and segregated at the point of generation.[4] This includes:
-
Solid Waste: Contaminated gloves, pipette tips, bench paper, and empty vials.
-
Liquid Waste: Unused or expired this compound solutions, and contaminated solvents.
-
Sharps: Needles, syringes, and scalpels used in handling this compound.
Step 2: Use of Designated Waste Containers
Proper containment is critical to prevent leaks and exposure.
-
Solid and PPE Waste: Collect in a designated, leak-proof hazardous waste container. The container should be clearly labeled with "Hazardous Waste" and the specific chemical name (this compound).
-
Liquid Waste: Use a chemically compatible, sealed container. Never mix incompatible waste streams.[3] It is good practice to collect halogenated and non-halogenated solvent wastes separately.[3]
-
Sharps Waste: All sharps must be placed in a puncture-resistant sharps container designated for hazardous chemical waste.[4]
Step 3: Labeling and Storage
Accurate labeling and proper storage are essential for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the accumulation start date.
-
Storage: Store waste containers in a designated and secure satellite accumulation area.[5] Ensure that incompatible chemicals are segregated to prevent reactions.[6]
Step 4: Scheduling Waste Pickup
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not dispose of this compound or its containers in the regular trash or down the drain.[5][7]
Quantitative Data Summary
| Waste Category | Maximum Accumulation Limit | Action Required |
| General Hazardous Waste | 55 gallons | Contact EHS for removal within 3 calendar days of reaching the limit.[5] |
| Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kilogram (solid) | Contact EHS for removal within 3 calendar days of reaching the limit.[5] |
Note: While this compound is not explicitly listed as a P-list waste, its pharmacological activity as a cholinesterase inhibitor warrants cautious handling and adherence to the more stringent disposal limits as a best practice.
Experimental Protocol: Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before they can be considered non-hazardous.
Materials:
-
Empty this compound container
-
Appropriate solvent (e.g., water, ethanol, or as recommended by your institution's EHS)
-
Hazardous waste container for the rinsate
Procedure:
-
Triple rinse the empty container with a suitable solvent.[7]
-
Each rinse should use a volume of solvent equal to approximately 10% of the container's volume.
-
Collect all rinsate and dispose of it as hazardous liquid waste.[7]
-
After triple rinsing, deface or remove the original label from the container.
-
The decontaminated container can now be disposed of in the regular laboratory trash.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound waste, the following diagram illustrates the decision-making process from waste generation to final disposal.
Caption: Decision tree for the proper segregation and disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory. Always consult your institution's specific guidelines and your EHS department for any additional requirements.
References
- 1. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
